molecular formula C5H7N3S B1303998 2-Amino-6-methylpyrimidine-4-thiol CAS No. 6307-44-4

2-Amino-6-methylpyrimidine-4-thiol

Cat. No.: B1303998
CAS No.: 6307-44-4
M. Wt: 141.2 g/mol
InChI Key: VWMGCVRJTGJRSS-UHFFFAOYSA-N
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Description

2-Amino-6-methylpyrimidine-4-thiol is a useful research compound. Its molecular formula is C5H7N3S and its molecular weight is 141.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-6-methylpyrimidine-4-thiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-6-methylpyrimidine-4-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-methylpyrimidine-4-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-methyl-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMGCVRJTGJRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381801
Record name 2-Amino-6-methylpyrimidine-4-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-44-4
Record name NSC41330
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41330
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-methylpyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2-Amino-6-methylpyrimidine-4-thiol from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed and scientifically grounded methodology for the synthesis of 2-Amino-6-methylpyrimidine-4-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved through the base-catalyzed condensation of ethyl acetoacetate with thiourea. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, comprehensive characterization data, and critical safety considerations. The content is structured to provide researchers, scientists, and drug development professionals with the expertise and practical insights required for the successful and safe execution of this synthesis.

Introduction and Significance

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of nucleic acids and a wide array of pharmacologically active molecules.[1] Specifically, 2-amino-6-methylpyrimidine-4-thiol serves as a valuable building block in the synthesis of more complex molecules, leveraging the reactivity of its amino and thiol functional groups. Its structural analogues are known to exhibit a range of biological activities, making this synthetic pathway relevant for research in medicinal chemistry.[2] The described synthesis represents a variation of the classical pyrimidine synthesis, involving the condensation of a β-ketoester with a thiourea, providing a reliable route to the target compound.[1]

Reaction Mechanism and Scientific Rationale

The formation of 2-amino-6-methylpyrimidine-4-thiol from ethyl acetoacetate and thiourea is a base-catalyzed cyclocondensation reaction. The choice of a strong base, such as sodium ethoxide, is critical as it serves to deprotonate the α-carbon of ethyl acetoacetate, generating a highly nucleophilic enolate. This enolate is the key reactive intermediate that initiates the condensation cascade.

The mechanism proceeds through several logical steps:

  • Enolate Formation: Sodium ethoxide, a potent base, abstracts an acidic α-proton from ethyl acetoacetate, creating the corresponding ethyl acetoacetate enolate. This step is crucial as it generates the primary nucleophile for the reaction.

  • Nucleophilic Attack: The newly formed enolate attacks one of the thiocarbonyl carbons of thiourea. Thiourea exists in tautomeric forms, and the reaction proceeds via its isothiourea form.

  • Intramolecular Cyclization: Following the initial attack, an intramolecular cyclization occurs. The terminal amino group of the thiourea intermediate attacks the ester carbonyl group of the ethyl acetoacetate moiety.

  • Dehydration/Elimination: The cyclized intermediate undergoes dehydration and elimination of ethanol to form the stable aromatic pyrimidine ring, yielding the final product.

This reaction is a classic example of building heterocyclic rings from acyclic precursors, a fundamental strategy in organic synthesis.[1]

Reaction Mechanism Diagram

G cluster_start reagent reagent intermediate intermediate product product catalyst catalyst arrow_label arrow_label EAA Ethyl Acetoacetate Enolate Enolate Intermediate EAA->Enolate + NaOEt Thiourea Thiourea Adduct Initial Adduct Thiourea->Adduct NaOEt Sodium Ethoxide (Base) Enolate->Adduct Nucleophilic Attack Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product 2-Amino-6-methylpyrimidine-4-thiol Cyclized->Product - EtOH, - H₂O (Dehydration/Elimination)

Caption: Reaction mechanism for the synthesis of 2-Amino-6-methylpyrimidine-4-thiol.

Detailed Experimental Protocol

This protocol outlines a robust procedure for the synthesis. All operations involving sodium ethoxide must be conducted under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood due to its reactivity with moisture and air.[3][4]

Reagents and Materials
ReagentFormulaMolar Mass ( g/mol )Amount (g)Moles (mol)
Ethyl AcetoacetateC₆H₁₀O₃130.1413.00.1
ThioureaCH₄N₂S76.127.60.1
Sodium EthoxideC₂H₅NaO68.056.80.1
Absolute EthanolC₂H₅OH46.07100 mL-
Glacial Acetic AcidCH₃COOH60.05~5.7 mL~0.1
Deionized WaterH₂O18.02As needed-
Step-by-Step Procedure
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent decomposition of the sodium ethoxide.

  • Reagent Addition: Under a positive pressure of nitrogen, add 100 mL of absolute ethanol to the flask. Carefully add sodium ethoxide (6.8 g, 0.1 mol) to the ethanol with stirring. The sodium ethoxide should dissolve completely.[5]

  • Addition of Reactants: To the sodium ethoxide solution, add thiourea (7.6 g, 0.1 mol). Stir until it dissolves. Subsequently, add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise from the dropping funnel over 15 minutes.

  • Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a beaker containing 200 mL of cold deionized water.

  • Precipitation: While stirring vigorously, slowly neutralize the solution by adding glacial acetic acid dropwise until the pH is approximately 6-7. The target compound will precipitate as a solid.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Experimental Workflow Diagram

G step step action action output output final final start Setup Dry Glassware under Nitrogen add_etoh Add Absolute Ethanol start->add_etoh add_naoet Dissolve Sodium Ethoxide add_etoh->add_naoet add_thiourea Dissolve Thiourea add_naoet->add_thiourea add_eaa Add Ethyl Acetoacetate (dropwise) add_thiourea->add_eaa reflux Reflux for 4-6 hours add_eaa->reflux cool Cool to Room Temp. reflux->cool quench Pour into Cold Water cool->quench neutralize Neutralize with Acetic Acid (pH 6-7) quench->neutralize precipitate Crude Product Precipitates neutralize->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry in Vacuum Oven wash->dry product Pure 2-Amino-6-methyl- pyrimidine-4-thiol dry->product

Caption: Step-by-step workflow for the synthesis and isolation of the target compound.

Product Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized 2-amino-6-methylpyrimidine-4-thiol. The compound exists in a tautomeric equilibrium between the thiol and thione forms, which can be observed in spectroscopic data.

Physical Properties
PropertyValueReference
Molecular FormulaC₅H₇N₃S[6]
Molar Mass141.20 g/mol [6]
AppearanceOff-white to pale yellow solid[7]
Purity95% (typical)[7]
Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation.[8][9]

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons (singlet, ~2.2 ppm), the pyrimidine ring proton (singlet, ~5.5-6.0 ppm), and exchangeable protons from the amino (-NH₂) and thiol/thione (-SH/NH) groups (broad singlets).
¹³C NMR Resonances for the methyl carbon, the aromatic carbons of the pyrimidine ring, and the thiocarbonyl carbon (C=S).
FT-IR (KBr) Characteristic absorption bands for N-H stretching (amino group, ~3100-3400 cm⁻¹), C-H stretching (methyl group, ~2900-3000 cm⁻¹), C=N and C=C stretching (pyrimidine ring, ~1500-1650 cm⁻¹), and C=S stretching (~1100-1200 cm⁻¹).[10]
Mass Spec. (EI) A molecular ion peak (M⁺) at m/z = 141, corresponding to the molecular weight of the compound.[6]

Safety and Handling

Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents.

  • Sodium Ethoxide (C₂H₅NaO): Highly corrosive, flammable solid that reacts violently with water and moisture.[3] It can cause severe skin burns and eye damage. Always handle in an inert-atmosphere glovebox or under a nitrogen blanket in a fume hood.[4] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, chemical-resistant gloves (neoprene or nitrile), and safety goggles with a face shield.[3][4]

  • Thiourea (CH₄N₂S): Toxic if swallowed and is a suspected carcinogen that may damage fertility or an unborn child.[11][12][13] Avoid inhalation of dust and direct contact with skin and eyes.[14] Handle in a well-ventilated fume hood and wear appropriate PPE.[11]

  • Ethyl Acetoacetate (C₆H₁₀O₃): Flammable liquid and vapor. Causes eye irritation. Standard handling precautions for flammable organic liquids should be followed.

  • General Precautions: The reaction should be performed in a well-ventilated fume hood at all times. An appropriate fire extinguisher (e.g., dry chemical or CO₂) should be readily accessible.[15]

Conclusion

The synthesis of 2-amino-6-methylpyrimidine-4-thiol via the base-catalyzed condensation of ethyl acetoacetate and thiourea is an effective and well-established method. By understanding the underlying chemical principles, adhering to the detailed experimental protocol, and observing all safety precautions, researchers can reliably produce this valuable heterocyclic building block. The comprehensive characterization data provided serves as a benchmark for verifying the identity and purity of the final product, ensuring its suitability for subsequent applications in research and development.

References

  • Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE, 95% - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • Shutalev, A. D., & Sivova, N. V. (n.d.). A New Synthesis of Biginelli Compounds. Molecules.
  • Biomedical Journal of Scientific & Technical Research. (2019, February 15). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Retrieved from [Link]

  • ACS Omega. (2019, December 17). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. Retrieved from [Link]

  • ResearchGate. (2021, November). Proposed mechanism for the formation of pyrimidine derivative. Retrieved from [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea. Retrieved from [Link]

  • Journal of Internal Medicine & Pharmacology (JIMP). (2025).
  • Journal of American Science. (2012, July 25). One-Pot Synthesis of Dihydropyrimidin-2(1H)-ones Catalyzed by Ceric (IV)
  • PubChem. (n.d.). 2-Amino-6-methylpyrimidine-4-thiol. Retrieved from [Link]

  • El-Hashash, M. A. (n.d.).
  • Sujayev, A., et al. (2017, March 28). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Organic Chemistry: Current Research.
  • Al-Amiery, A. A., et al. (n.d.).
  • NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine - NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

  • SUST Repository. (n.d.). Synthesis of Some Biginelli Compounds from Thiosemicarbazide, Urea and Thiourea. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]

  • Natural and Life Sciences Communications. (2019, September 20). Succinic Acid As a Green and Bio-Based Catalyst assisted solvent-free one-pot Biginelli synthesis....
  • Impactfactor. (n.d.).
  • ResearchGate. (2018, October 10). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]

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An In-Depth Technical Guide to the Tautomerism of 2-Amino-6-methylpyrimidine-4-thiol in Diverse Solvent Environments

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a fundamental concept in chemistry with profound implications for the physicochemical properties, reactivity, and biological activity of heterocyclic compounds. This guide provides a detailed examination of the tautomeric behavior of 2-Amino-6-methylpyrimidine-4-thiol, a molecule of significant interest in medicinal chemistry. We will explore the structural nuances of its potential tautomers, the critical influence of solvent polarity and proticity on the equilibrium, and the advanced spectroscopic and computational methodologies employed to elucidate these phenomena. By synthesizing theoretical principles with practical experimental insights, this document serves as a comprehensive resource for professionals engaged in the research and development of pyrimidine-based therapeutics.

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleic acid bases and a wide array of pharmaceuticals. The tautomeric state of substituted pyrimidines can drastically alter their hydrogen bonding capabilities, molecular geometry, and electronic distribution. This, in turn, dictates their interaction with biological targets such as enzymes and receptors. 2-Amino-6-methylpyrimidine-4-thiol presents a compelling case study due to its multiple protonation sites, giving rise to a complex equilibrium between amino-imino and thione-thiol forms. Understanding and predicting the predominant tautomeric form in different physiological and experimental environments is crucial for rational drug design and development.[1][2]

Potential Tautomeric Forms of 2-Amino-6-methylpyrimidine-4-thiol

The presence of both an amino group at the 2-position and a thiol/thione group at the 4-position allows for at least four distinct tautomeric forms. The equilibrium involves proton migration between the exocyclic amino and sulfur groups and the ring nitrogen atoms.

The primary equilibrium to consider is the thione-thiol tautomerism, which is common in mercaptopyrimidines.[3][4] Additionally, the amino group can exist in equilibrium with its imino form. The four principal tautomers are:

  • Amino-Thione Form: 2-amino-6-methyl-1H-pyrimidine-4-thione

  • Amino-Thiol Form: 2-amino-6-methylpyrimidine-4-thiol

  • Imino-Thione Form: 2-imino-6-methyl-1,2-dihydropyrimidine-4-thione

  • Imino-Thiol Form: 2-imino-6-methyl-1,2-dihydropyrimidine-4-thiol

The relative stability of these forms is dictated by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and, most critically, interactions with the surrounding solvent molecules.

Caption: Potential tautomeric equilibria of 2-Amino-6-methylpyrimidine-4-thiol.

The Decisive Role of the Solvent

The choice of solvent is paramount in tautomeric studies as it can dramatically shift the equilibrium from one form to another. The solvent's influence is primarily attributed to its polarity, proticity (ability to donate hydrogen bonds), and its capacity to act as a hydrogen bond acceptor.

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents can engage in hydrogen bonding with both the proton-donating (N-H, S-H) and proton-accepting (C=S, C=N) sites of the tautomers. Generally, polar solvents significantly stabilize the more polar thione form over the less polar thiol form.[3][4] The thione tautomer, with its C=S double bond and N-H group, typically possesses a larger dipole moment and is thus better solvated by polar molecules.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are characterized by high polarity but lack acidic protons. They can accept hydrogen bonds but cannot donate them. In such environments, the thione form is also often favored due to its polarity.

  • Nonpolar Solvents (e.g., Chloroform, Dioxane): In dilute solutions of nonpolar solvents, the less polar thiol form is expected to predominate.[3][4] In these environments, intermolecular interactions with the solvent are weaker, and the intrinsic stability of the tautomers plays a more significant role. The thiol form, being more aromatic, is often more stable in the gas phase or in nonpolar media.

Methodologies for Elucidating Tautomeric Equilibria

A multi-faceted approach combining spectroscopic and computational methods is essential for a comprehensive understanding of the tautomerism of 2-Amino-6-methylpyrimidine-4-thiol.

Spectroscopic Techniques

UV-Vis Spectroscopy: This technique is highly sensitive to changes in the electronic structure of the molecule. The thione and thiol tautomers possess different chromophores and thus exhibit distinct absorption maxima. The C=S group in the thione form typically absorbs at a longer wavelength compared to the thiol form. By comparing the spectra in different solvents, one can qualitatively and sometimes quantitatively assess the position of the equilibrium.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts of protons and carbons attached to or near the tautomerizing groups are highly sensitive to the tautomeric form. For instance, the chemical shift of the proton attached to the ring nitrogen in the thione form will be significantly different from the S-H proton in the thiol form. ¹⁵N NMR can be particularly informative, as the chemical shift difference between an imino and an amino nitrogen can be over 100 ppm, providing a clear distinction between these forms.[5]

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can provide direct evidence for the presence of specific functional groups. The C=S stretching vibration (typically around 1100-1200 cm⁻¹) is characteristic of the thione form, while the S-H stretching vibration (around 2500-2600 cm⁻¹) indicates the presence of the thiol form. Similarly, distinct N-H stretching and bending vibrations can help differentiate between amino and imino tautomers.[6]

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers. By calculating the Gibbs free energies of the different tautomers in the gas phase and in solution (using models like the Polarizable Continuum Model - PCM), one can predict the equilibrium constants.[7][8] These calculations provide a theoretical framework that complements experimental findings and helps in the interpretation of spectroscopic data.[9]

Experimental and Computational Findings

While specific experimental data for 2-Amino-6-methylpyrimidine-4-thiol is not extensively published, studies on analogous compounds like 4,6-dimethyl-2-mercaptopyrimidine and other mercaptopyrimidines provide strong predictive power.[3][4]

Solvent Type Predominant Tautomer Justification Expected Spectroscopic Signature (UV-Vis)
Nonpolar (e.g., Dioxane) Amino-ThiolLower polarity and preservation of aromaticity favor the thiol form in dilute solutions.[3][4]Lower λmax
Polar Aprotic (e.g., DMSO) Amino-ThioneHigh polarity of the solvent stabilizes the larger dipole moment of the thione form.Higher λmax
Polar Protic (e.g., Ethanol, Water) Amino-ThioneStrong hydrogen bonding interactions with the solvent molecules significantly favor the thione form.[3][4]Higher λmax

It is generally observed that the amino-imino equilibrium for 2-aminopyrimidines strongly favors the amino form due to the preservation of the ring's aromaticity.[9] Therefore, the primary equilibrium of interest for 2-Amino-6-methylpyrimidine-4-thiol is between the amino-thione and amino-thiol forms.

Experimental Protocol: UV-Vis Spectroscopic Analysis of Tautomerism

This protocol outlines the steps for investigating the solvent-dependent tautomerism of 2-Amino-6-methylpyrimidine-4-thiol using UV-Vis spectroscopy.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Weigh Compound P2 Prepare Stock Solution (e.g., in Dioxane) P1->P2 P3 Prepare Dilute Solutions in Various Solvents (e.g., Dioxane, Ethanol, Water) P2->P3 A3 Measure UV-Vis Spectra (200-400 nm) P3->A3 A1 Calibrate Spectrophotometer A2 Acquire Solvent Blanks A1->A2 A2->A3 D1 Identify λmax in each solvent A3->D1 D2 Compare Spectra D1->D2 D3 Correlate λmax Shift with Solvent Polarity D2->D3

Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.

Step-by-Step Methodology:

  • Materials: 2-Amino-6-methylpyrimidine-4-thiol, spectroscopic grade solvents (e.g., dioxane, ethanol, deionized water), quartz cuvettes.

  • Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a minimal amount of a nonpolar solvent like dioxane to create a concentrated stock solution (e.g., 1 mg/mL). This ensures the compound is initially in its less polar thiol form.

  • Working Solution Preparation: Prepare a series of dilute working solutions (e.g., 10 µg/mL) by adding a small aliquot of the stock solution to different solvents (dioxane, ethanol, water). Ensure the final concentration is identical across all samples.

  • Spectrophotometer Setup: Calibrate a dual-beam UV-Vis spectrophotometer according to the manufacturer's instructions.

  • Blank Measurement: Record a baseline spectrum for each solvent using a cuvette filled with the pure solvent.

  • Sample Measurement: Record the absorption spectrum of each working solution from approximately 200 to 400 nm.

  • Data Analysis: Overlay the spectra and identify the wavelength of maximum absorbance (λmax) for the compound in each solvent. A shift to a longer wavelength (red shift) upon increasing solvent polarity is indicative of the equilibrium shifting towards the thione tautomer.

Implications for Drug Development

The predominance of a specific tautomer has significant consequences for drug design:

  • Receptor Binding: The different hydrogen bond donor/acceptor patterns of the thione and thiol forms will lead to different binding affinities and orientations within a receptor's active site.

  • Solubility and Permeability: The more polar thione tautomer is expected to have higher aqueous solubility but potentially lower membrane permeability compared to the thiol form.

  • Metabolic Stability: The thiol form may be more susceptible to oxidation, forming disulfides, which could be a relevant metabolic pathway.[3][4]

Therefore, designing molecules that can "lock" into the biologically active tautomeric form through chemical modification is a viable strategy to improve a drug candidate's pharmacokinetic and pharmacodynamic profile.

Conclusion

The tautomeric equilibrium of 2-Amino-6-methylpyrimidine-4-thiol is a complex interplay between the intrinsic stability of its isomeric forms and the profound influence of the solvent environment. Spectroscopic and computational evidence strongly suggests that the more polar amino-thione form predominates in polar protic and aprotic solvents, while the less polar, aromatic amino-thiol form is favored in nonpolar media. A thorough understanding of this solvent-dependent behavior is not merely an academic exercise but a critical component in the rational design of effective and safe pyrimidine-based therapeutics. Researchers must consider the specific microenvironment of a biological target to predict the likely active tautomer and design molecules accordingly.

References

  • Antonova, V., & Antonov, L. (Year N/A). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]

  • Antonov, L., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

  • Les, A., & Ortega-Blake, I. (1999). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Prabavathi, N., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PMC - NIH. [Link]

  • Leś, A., & Ortega‐Blake, I. (1985). A theoretical study of tautomerism: 2‐ and 4‐oxopyrimidine and some of their derivatives. International Journal of Quantum Chemistry. [Link]

  • Les, A., & Adamowicz, L. (Year N/A). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry - ACS Publications. [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidine-4-thiol. PubChem. [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

  • Raczyńska, E. D., et al. (Year N/A). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]

  • Singh, V., et al. (Year N/A). Role of tautomerism in RNA biochemistry. PMC - NIH. [Link]

  • Lichtenberg, D., et al. (Year N/A). Tautomerism and ionisation processes in 6-methylthio-2-oxopurines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. ResearchGate. [Link]

  • ResearchGate. (Year N/A). The simulated UV/Vis absorption spectra for the thiol, thione and rotamers... ResearchGate. [Link]

  • Lichtenberg, D., et al. (1973). Tautomerism and ionisation processes in 6-methylthio-2-oxopurines. The Hebrew University of Jerusalem. [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • ResearchGate. (Year N/A). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. ResearchGate. [Link]

Sources

Physical and chemical properties of 2-Amino-6-methylpyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-6-methylpyrimidine-4-thiol

Introduction

2-Amino-6-methylpyrimidine-4-thiol, identified by CAS Number 6307-44-4, is a heterocyclic compound featuring a pyrimidine core.[1][2] This structure is substituted with an amino group at the 2-position, a methyl group at the 6-position, and a thiol group at the 4-position. As a functionalized pyrimidine, it serves as a valuable building block in medicinal chemistry and organic synthesis. Its multiple reactive sites—the amino group, the tautomeric thiol/thione system, and the activated methyl group—allow for diverse chemical modifications, making it a precursor for more complex molecules with potential pharmacological applications. This guide provides a detailed examination of its physical and chemical properties, spectroscopic profile, and key experimental methodologies relevant to its use in a research setting.

Physical Properties

The fundamental physical characteristics of 2-Amino-6-methylpyrimidine-4-thiol are essential for its handling, storage, and application in synthetic protocols. These properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₇N₃S[1][2]
Molecular Weight 141.19 g/mol [1][2]
Appearance Not explicitly detailed, but related compounds are powders/solids.
Melting Point >204 °C[2]
Boiling Point Data not available[1][3]
Solubility Insoluble in water.[4] Soluble in solvents like DMSO and some organic solvents.[5]
CAS Number 6307-44-4[1][2]

Chemical Properties and Reactivity

The chemical behavior of 2-Amino-6-methylpyrimidine-4-thiol is largely dictated by the interplay of its functional groups and the aromatic pyrimidine ring. A critical feature is its existence in a tautomeric equilibrium.

Thione-Thiol Tautomerism

Like many mercaptopyrimidines, this compound exists as an equilibrium between two tautomeric forms: the thione form (2-amino-6-methyl-1H-pyrimidine-4-thione) and the thiol form (2-amino-6-methylpyrimidine-4-thiol).[6][7][8] This equilibrium is fundamental to its reactivity. The thione form contains a carbon-sulfur double bond (C=S), while the thiol form contains a sulfhydryl group (-SH). The position of this equilibrium is highly dependent on factors such as solvent polarity, pH, and temperature.[6][8] In polar solvents, the thione tautomer is generally favored.[8] This dynamic interconversion means the molecule can react as either a nucleophilic sulfur (from the thiol form) or undergo reactions at the ring nitrogen.

Caption: Thione-Thiol tautomeric equilibrium.

Reactivity of Functional Groups
  • Thiol/Thione System: The sulfur atom is highly nucleophilic, particularly in its thiol form. It readily undergoes S-alkylation with alkyl halides to form 2-amino-6-methyl-4-(alkylthio)pyrimidines. This reaction is a cornerstone for introducing diverse side chains and is fundamental to synthesizing derivatives for biological screening.[9][10]

  • Amino Group: The exocyclic amino group at the C2 position is a primary amine and can participate in reactions typical of this functionality. For instance, it can be condensed with aldehydes or ketones, often under acidic catalysis, to form Schiff bases (imines).[11][12] These imines are versatile intermediates for further synthetic transformations.

  • Methyl Group: The methyl group at the C6 position is "active" due to the electron-withdrawing nature of the pyrimidine ring nitrogens.[13] Under appropriate basic or acidic conditions, the protons of this methyl group can be sufficiently acidic to be removed, allowing it to participate in condensation reactions with aldehydes and other electrophiles, similar to an aldol-type reaction.[13]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 2-Amino-6-methylpyrimidine-4-thiol.

TechniqueExpected Observations
Mass Spectrometry (MS) The electron ionization mass spectrum should show a molecular ion (M⁺) peak at an m/z ratio corresponding to its molecular weight, 141.19.[2]
Infrared (IR) Spectroscopy Key absorption bands are expected for N-H stretching of the amino group (~3100-3400 cm⁻¹), C-H stretching of the methyl group (~2850-3000 cm⁻¹), C=N and C=C ring stretching (~1500-1650 cm⁻¹), and a prominent C=S stretching band for the thione tautomer (~1100-1250 cm⁻¹). The S-H stretch of the thiol form, if present, would be a weak band around 2550 cm⁻¹.[14][15]
¹H NMR Spectroscopy Expected signals would include a singlet for the methyl protons (~2.0-2.5 ppm), a singlet for the pyrimidine ring proton (~5.5-6.5 ppm), a broad singlet for the amino protons (-NH₂), and a signal for the N-H proton of the thione or the S-H proton of the thiol, which may be broad and solvent-dependent.
¹³C NMR Spectroscopy Signals would be expected for the methyl carbon, and four distinct aromatic carbons of the pyrimidine ring, including the C=S carbon which would appear significantly downfield.

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis of derivatives and subsequent analysis.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes a general procedure for the condensation of the amino group with an aromatic aldehyde, a common first step in creating a library of derivatives.[11][12]

Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-6-methylpyrimidine-4-thiol (1.0 equivalent) in 20 mL of absolute ethanol.

  • Addition of Aldehyde: To the stirred solution, add the desired aromatic aldehyde (1.05 equivalents).

  • Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Track the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, recrystallize from a suitable solvent like ethanol to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the product using spectroscopic methods (FT-IR, NMR, MS).

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_isolation Product Isolation & Purification dissolve 1. Dissolve pyrimidine thiol in ethanol add_aldehyde 2. Add aromatic aldehyde dissolve->add_aldehyde add_catalyst 3. Add glacial acetic acid add_aldehyde->add_catalyst reflux 4. Reflux for 4-6 hours add_catalyst->reflux monitor 5. Monitor by TLC reflux->monitor Periodically cool 6. Cool to precipitate reflux->cool Upon completion monitor->reflux filtrate 7. Filter and wash solid cool->filtrate purify 8. Recrystallize (if needed) filtrate->purify characterize 9. Spectroscopic Characterization (FT-IR, NMR, MS) purify->characterize

Caption: General workflow for the synthesis of a Schiff base derivative.

Applications in Research and Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. The 2-aminopyrimidine scaffold, in particular, is recognized as a "privileged" structure.

  • Kinase Inhibitors: The 2-aminopyrimidine motif is a well-established hinge-binding fragment for various protein kinases, which are critical targets in oncology.[11] Derivatives of 2-Amino-6-methylpyrimidine-4-thiol can be synthesized to explore potential inhibitory activity against kinases implicated in cancer cell proliferation.

  • Antimicrobial Agents: Heterocyclic compounds containing pyrimidine and thiol moieties have been investigated for their antibacterial and antifungal properties. The ability to easily derivatize this core structure allows for the generation of compound libraries to screen for antimicrobial activity.

  • Synthetic Intermediate: Beyond direct biological applications, this compound is a versatile intermediate for constructing more complex fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, which are also of interest in drug discovery.[16]

Conclusion

2-Amino-6-methylpyrimidine-4-thiol is a heterocyclic compound with a rich chemical profile defined by its multiple reactive centers and its existence in a thione-thiol tautomeric equilibrium. Its physical properties make it suitable for use in standard organic synthesis protocols, while its chemical reactivity provides numerous avenues for derivatization. The accessibility of the amino, thiol, and methyl groups for modification makes it a highly valuable starting material for researchers aiming to develop novel compounds for drug discovery, particularly in the areas of kinase inhibition and antimicrobial research. A thorough understanding of its properties, as detailed in this guide, is essential for its effective application in the laboratory.

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An In-depth Technical Guide to 2-Amino-6-methylpyrimidine-4-thiol (CAS: 6307-44-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methylpyrimidine-4-thiol, with the CAS number 6307-44-4, is a versatile heterocyclic compound that serves as a crucial building block in synthetic organic chemistry.[1] Its unique structural features, including a reactive thiol group, an amino group, and a pyrimidine core, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its relevance in medicinal chemistry and drug discovery.

Chemical and Physical Properties

2-Amino-6-methylpyrimidine-4-thiol is a solid at room temperature.[2] Its fundamental properties are summarized in the table below. It is important to note that this compound exists in a tautomeric equilibrium between the thiol and thione forms, which can influence its physical and chemical properties.

PropertyValueSource(s)
CAS Number 6307-44-4[1]
Molecular Formula C5H7N3S[1][2]
Molecular Weight 141.19 g/mol [2]
Appearance Solid[2]
Melting Point >300 °C (for the hydroxy analog)[3]
Boiling Point Not available[2]
Solubility Insoluble in water (hydroxy analog).[4] Soluble in some organic solvents.
Tautomerism

A critical aspect of the chemistry of 2-Amino-6-methylpyrimidine-4-thiol is its existence in tautomeric forms. The thiol (-SH) form can readily interconvert to the thione (=S) form, with the equilibrium often favoring the more stable thione tautomer in the solid state and in various solvents. This tautomerism also extends to its oxygen analog, 2-amino-4-hydroxy-6-methylpyrimidine, which exists in equilibrium with its keto form, 2-amino-6-methylpyrimidin-4(3H)-one.[5][6] The predominant tautomer can be influenced by factors such as solvent polarity and pH.[7]

tautomerism Thiol Thiol Form Thione Thione Form Thiol->Thione Tautomerization

Caption: Thiol-Thione Tautomerism.

Synthesis

The most common and efficient method for the synthesis of 2-Amino-6-methylpyrimidine-4-thiol and its derivatives is the Biginelli reaction.[8][9] This one-pot, three-component condensation reaction involves an aldehyde, a β-dicarbonyl compound (in this case, ethyl acetoacetate), and a thiourea derivative.

Experimental Protocol: Biginelli Synthesis

Materials:

  • Thiourea

  • Ethyl acetoacetate

  • An appropriate aldehyde (e.g., acetaldehyde for the 6-methyl derivative)

  • A suitable acid catalyst (e.g., HCl, H2SO4)

  • Ethanol (as solvent)

Procedure:

  • Dissolve thiourea (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol in a round-bottom flask.

  • Add the aldehyde (1 equivalent) to the mixture.

  • Add a catalytic amount of a strong acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2-Amino-6-methylpyrimidine-4-thiol.

biginelli_synthesis Start Starting Materials (Thiourea, Ethyl Acetoacetate, Aldehyde) Reaction One-Pot Condensation (Acid Catalyst, Reflux in Ethanol) Start->Reaction Precipitation Cooling and Precipitation Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification Product 2-Amino-6-methylpyrimidine-4-thiol Purification->Product

Caption: Workflow for the Biginelli Synthesis.

Reactivity and Applications

The presence of multiple reactive sites—the nucleophilic thiol and amino groups, and the aromatic pyrimidine ring—makes 2-Amino-6-methylpyrimidine-4-thiol a versatile intermediate in organic synthesis.

S-Alkylation

The thiol group is readily alkylated by various electrophiles, such as alkyl halides, to form the corresponding thioethers. This reaction is a cornerstone for introducing diverse substituents at the 4-position of the pyrimidine ring. These thioether derivatives are key intermediates in the synthesis of various pharmaceuticals.

N-Acylation

The amino group can be acylated using acyl chlorides or anhydrides. This reaction is often employed to introduce amide functionalities, which can modulate the biological activity and physicochemical properties of the resulting molecules.

Applications in Drug Discovery and Agrochemicals

Derivatives of 2-Amino-6-methylpyrimidine-4-thiol have shown a wide range of biological activities, making them attractive scaffolds for drug discovery and development.

  • Kinase Inhibitors: The 2-aminopyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. By modifying the substituents at the 4- and 6-positions, potent and selective inhibitors of various kinases have been developed for the treatment of cancer and other diseases.

  • Antimicrobial Agents: Certain derivatives have demonstrated antibacterial and antifungal properties. The pyrimidine scaffold is found in several classes of antimicrobial drugs.

  • Plant Growth Regulators: Some compounds derived from this scaffold have been investigated for their potential as plant growth stimulators in agriculture.

Spectroscopic Characterization

¹H NMR:

  • A singlet for the methyl protons (CH ₃) typically appears around 2.0-2.5 ppm.

  • A singlet for the vinyl proton on the pyrimidine ring (CH ) would be expected in the aromatic region.

  • Broad signals for the amino (NH ₂) and thiol (SH ) protons, the positions of which are dependent on the solvent and concentration.

¹³C NMR:

  • A signal for the methyl carbon (C H₃) in the aliphatic region.

  • Signals for the pyrimidine ring carbons in the aromatic region, with the carbon attached to the sulfur appearing at a characteristic chemical shift.

FT-IR:

  • N-H stretching vibrations for the amino group in the region of 3300-3500 cm⁻¹.

  • C=N and C=C stretching vibrations characteristic of the pyrimidine ring in the 1500-1650 cm⁻¹ region.

  • A C=S stretching vibration for the thione tautomer, typically observed in the 1100-1250 cm⁻¹ region.

Safety and Handling

Appropriate safety precautions should be taken when handling 2-Amino-6-methylpyrimidine-4-thiol. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn. Store in a cool, dry place away from incompatible materials.

Conclusion

2-Amino-6-methylpyrimidine-4-thiol is a highly valuable and versatile building block in organic synthesis, with significant applications in medicinal chemistry and agrochemicals. Its rich reactivity, stemming from the presence of multiple functional groups, allows for the straightforward synthesis of a diverse library of compounds. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working in these fields.

References

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A Comprehensive Technical Guide to the Synthesis and Structural Analysis of 2-Amino-6-methylpyrimidine-4-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleobases like cytosine, thymine, and uracil, which form the building blocks of nucleic acids.[1][2] This inherent biological relevance makes pyrimidine derivatives a "privileged scaffold" in drug discovery, with a wide spectrum of demonstrated pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] Among this diverse class of compounds, 2-Amino-6-methylpyrimidine-4-thiol and its derivatives are of particular interest due to the presence of a reactive thiol group and an amino group, which offer multiple points for chemical modification and interaction with biological targets. The thione-thiol tautomerism exhibited by these molecules further adds to their structural complexity and potential for diverse biological activities.[6][7]

This in-depth technical guide provides a comprehensive overview of the synthesis and structural elucidation of 2-Amino-6-methylpyrimidine-4-thiol derivatives, intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Part 1: Synthesis of 2-Amino-6-methylpyrimidine-4-thiol

The most common and efficient method for the synthesis of the 2-Amino-6-methylpyrimidine-4-thiol core structure is a variation of the Biginelli reaction, a one-pot three-component condensation reaction.[8] This approach is favored for its operational simplicity, use of readily available starting materials, and generally good yields.

The key starting materials for this synthesis are:

  • Ethyl acetoacetate: Provides the C4, C5, C6, and the methyl group of the pyrimidine ring.

  • Thiourea: The source of the N1, C2 (and its amino group), and the sulfur atom at the C4 position.

  • An Aldehyde (optional): For the synthesis of derivatives with a substituent at the 4-position of the dihydropyrimidine intermediate, though not required for the parent compound.

Reaction Mechanism and Rationale

The reaction proceeds through a series of acid-catalyzed steps, culminating in the formation of the cyclized pyrimidine ring.

Diagram 1: Proposed Reaction Mechanism for the Synthesis of 2-Amino-6-methylpyrimidine-4-thiol

Synthesis_Mechanism EAA Ethyl Acetoacetate Enol Enol Intermediate EAA->Enol Keto-Enol Tautomerism Thiourea Thiourea Acyliminium N-Acyliminium Ion Thiourea->Acyliminium Protonation & Condensation (with Aldehyde - optional) H_plus H+ H_plus->EAA H_plus->Thiourea Michael_Adduct Michael Adduct Enol->Michael_Adduct Michael Addition Acyliminium->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Amino-6-methylpyrimidine-4-thiol Cyclized_Intermediate->Product Dehydration Tautomerism Thione Thione Form (2-amino-6-methyl-1H-pyrimidine-4-thione) Thiol Thiol Form (2-amino-6-methylpyrimidine-4-thiol) Thione->Thiol Structural_Analysis_Workflow Start Synthesized & Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR MS Mass Spectrometry (HRMS) Start->MS XRay Single Crystal X-ray Diffraction Start->XRay Interpret_NMR Determine Connectivity & Tautomeric Form NMR->Interpret_NMR Interpret_FTIR Identify Functional Groups FTIR->Interpret_FTIR Interpret_MS Confirm Molecular Weight & Formula MS->Interpret_MS Interpret_XRay Determine 3D Structure & Solid-State Conformation XRay->Interpret_XRay Conclusion Final Structural Elucidation Interpret_NMR->Conclusion Interpret_FTIR->Conclusion Interpret_MS->Conclusion Interpret_XRay->Conclusion

Sources

The Pyrimidine-4-thiol Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrimidine ring is a fundamental heterocyclic scaffold that has been a cornerstone of medicinal chemistry for over six decades, leading to a multitude of FDA-approved drugs.[1] Among its many functionalized variants, the pyrimidine-4-thiol core has emerged as a particularly versatile and privileged structure. Its unique electronic properties and ability to engage in diverse chemical transformations have made it a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the pyrimidine-4-thiol scaffold, delving into its synthesis, diverse pharmacological activities, and mechanisms of action. We will explore its critical role in the development of anticancer, antimicrobial, and anti-inflammatory agents, with a focus on its utility as a potent kinase inhibitor. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the exploitation of this remarkable chemical entity.

The Chemical and Biological Allure of the Pyrimidine-4-thiol Scaffold

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a biologically ubiquitous motif, forming the core of the nucleobases uracil, thymine, and cytosine.[2] The introduction of a thiol group at the C4 position creates the pyrimidine-4-thiol scaffold, a structure with enhanced chemical reactivity and biological promiscuity. The thiol group, being a soft nucleophile, readily participates in S-alkylation and S-arylation reactions, providing a convenient handle for structural diversification.[3] This synthetic tractability allows for the fine-tuning of physicochemical properties and the exploration of extensive chemical space to optimize biological activity.[2][4]

From a biological perspective, the pyrimidine-4-thiol scaffold is often considered a bioisostere of the purine ring system, particularly adenine. This mimicry allows it to interact with the ATP-binding sites of various enzymes, most notably kinases, leading to the modulation of their activity.[5] This ability to target multiple biological pathways has led to the discovery of pyrimidine-4-thiol derivatives with a wide array of pharmacological effects.[6][7]

Therapeutic Landscape of Pyrimidine-4-thiol Derivatives

The versatility of the pyrimidine-4-thiol scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. Extensive research has demonstrated their potential in several key therapeutic areas.

Anticancer Activity: A Multi-pronged Attack

The pyrimidine-4-thiol core is a prominent feature in the design of novel anticancer agents.[8][9] These compounds exert their antiproliferative effects through various mechanisms, with kinase inhibition being one of the most extensively studied.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5] Pyrimidine-4-thiol derivatives have been successfully developed as potent inhibitors of several oncogenic kinases.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth, proliferation, and survival.[4][10] Overexpression or mutation of EGFR is common in various cancers. Pyrimidine-4-thiol derivatives have been designed to compete with ATP for binding to the EGFR kinase domain, thereby blocking its activity and halting the oncogenic signaling cascade.[4][5]

  • ROS1 Kinase Inhibition: ROS1 is another receptor tyrosine kinase, and chromosomal rearrangements involving the ROS1 gene are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies.[11][12][13] The structural similarity between the ATP-binding sites of ROS1 and ALK (anaplastic lymphoma kinase) has led to the discovery of dual ALK/ROS1 inhibitors, some of which feature a pyrimidine scaffold.[14] These inhibitors effectively block the constitutive kinase activity of ROS1 fusion proteins, leading to tumor regression.[12]

The inhibition of these kinases by pyrimidine-4-thiol derivatives disrupts key signaling pathways, as illustrated in the following diagram.

EGFR_ROS1_Inhibition cluster_inhibitor EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR ROS1 ROS1 ROS1->RAS_RAF_MEK_ERK ROS1->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ROS1->JAK_STAT Inhibitor Pyrimidine-4-thiol Derivative Inhibitor->EGFR Inhibition Inhibitor->ROS1 Inhibition Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis JAK_STAT->Proliferation

Caption: Inhibition of EGFR and ROS1 by Pyrimidine-4-thiol Derivatives.

Beyond kinase inhibition, certain pyrazolo[3,4-d]pyrimidine-6-thiol derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[9] This is a critical mechanism for eliminating malignant cells. Studies have indicated that these compounds can modulate the expression of key apoptosis-regulating proteins, such as increasing the levels of pro-apoptotic proteins (e.g., Bax, caspases) and decreasing the levels of anti-apoptotic proteins (e.g., Bcl-2).[6]

Antimicrobial Activity: Combating Infectious Diseases

The pyrimidine-4-thiol scaffold has also been explored for its potential in developing novel antimicrobial agents. Derivatives of this core have demonstrated activity against a range of pathogens, including bacteria and fungi.[7] The mechanism of action in this context is often attributed to the inhibition of essential microbial enzymes or interference with other vital cellular processes.[15]

Anti-inflammatory and Other Activities

The diverse biological profile of pyrimidine-4-thiol derivatives extends to anti-inflammatory effects.[16] Some analogs have been shown to inhibit the production of pro-inflammatory mediators.[16] Additionally, certain derivatives have been investigated for their potential as platelet aggregation inhibitors.[17]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine-4-thiol derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and the thiol group.[2][18] While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed:

  • Substitutions at the 2- and 6-positions: Modifications at these positions can significantly influence potency and selectivity. For instance, in a series of 6-amino-2-thio-3H-pyrimidin-4-one derivatives, small alkyl chains with an amino group as a thio substituent, combined with arylalkyl moieties at the 4-position, showed enhanced inhibitory activity on ADP-induced platelet aggregation.[16]

  • S-Substitution of the 4-thiol group: Alkylation or arylation of the thiol group is a common strategy to modulate the compound's properties. The nature of the substituent can impact target binding, solubility, and metabolic stability.

  • Fused Pyrimidine Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as in pyrazolo[3,4-d]pyrimidines, has proven to be a successful strategy for developing potent kinase inhibitors.[5][8][9]

Synthesis of the Pyrimidine-4-thiol Scaffold

The synthesis of the pyrimidine-4-thiol core and its derivatives can be achieved through several established synthetic routes. A common and efficient method is the one-pot, multi-component Biginelli-like reaction.[19]

Experimental Protocol: One-Pot Synthesis of a 2-Mercaptopyrimidine Derivative

This protocol describes a general procedure for the synthesis of a 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine.

Materials:

  • Benzaldehyde

  • Ethyl cyanoacetate

  • Thiourea

  • Potassium bicarbonate (KHCO3)

  • Ethanol

  • Crushed ice

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in 25 mL of absolute ethanol.

  • Add thiourea (10 mmol) and potassium bicarbonate (10 mmol) to the mixture.

  • Heat the reaction mixture at reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto approximately 200 g of crushed ice with stirring.

  • A solid product will precipitate. Collect the solid by filtration.

  • Wash the solid with petroleum ether and dry it.

  • Recrystallize the crude product from ethanol to obtain the purified 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine.

Self-Validation:

  • The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

  • The melting point of the purified product should be determined and compared with literature values if available.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Benzaldehyde Benzaldehyde Reflux Reflux in Ethanol Benzaldehyde->Reflux EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Reflux Thiourea Thiourea Thiourea->Reflux Base KHCO3 (Base) Base->Reflux Quench Quench with Ice Reflux->Quench Filter Filtration Quench->Filter Wash Wash with Petroleum Ether Filter->Wash Recrystallize Recrystallization from Ethanol Wash->Recrystallize Product 6-amino-5-cyano-4-phenyl- 2-mercaptopyrimidine Recrystallize->Product

Caption: Workflow for the Synthesis of a 2-Mercaptopyrimidine Derivative.

Biological Evaluation of Pyrimidine-4-thiol Derivatives

The biological activity of newly synthesized pyrimidine-4-thiol derivatives is typically assessed using a battery of in vitro assays.

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the potency of a compound as a kinase inhibitor.[20][21][22] A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Principle: The amount of ADP produced is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal. The intensity of the light signal is inversely correlated with the kinase activity.

Protocol Outline:

  • Prepare a reaction mixture containing the kinase, the substrate, and the test compound (pyrimidine-4-thiol derivative) at various concentrations in a kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific period at a controlled temperature.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Viability and Cytotoxicity Assays

These assays are used to determine the effect of a compound on cell proliferation and to assess its toxicity.[7][23][24][25][26] The MTT assay is a widely used colorimetric assay for this purpose.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product.[7][26] The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the pyrimidine-4-thiol derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 (concentration for 50% inhibition of cell growth) value.

Quantitative Analysis of Biological Activity

The following table summarizes the reported biological activities of selected pyrimidine derivatives, highlighting the potency of this scaffold.

Compound IDScaffoldTarget/AssayActivity (IC50/GI50/MIC)Reference
Compound 2c 6-amino-2-thio-3H-pyrimidin-4-oneADP-induced platelet aggregation91% inhibition at 10⁻⁴ M[16][17]
Compound 2h 6-amino-2-thio-3H-pyrimidin-4-oneADP-induced platelet aggregation87% inhibition at 10⁻⁴ M[16][17]
Derivative 5a Pyrimidine derivativeMycobacterium tuberculosisMIC: 0.5-1.0 µg/mL[15]
Pyrazolo[3,4-d]pyrimidine 4b 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiolU937 cancer cells (antiproliferative)IC50 < 20 µM[8][9][27]
Pyrazolo[3,4-d]pyrimidine 4j 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiolU937 cancer cells (antiproliferative)IC50 < 20 µM[8][9][27]
Pyrazolo[3,4-d]pyrimidine 4l 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiolU937 cancer cells (antiproliferative)IC50 < 20 µM[8][9][27]

Future Perspectives and Conclusion

The pyrimidine-4-thiol scaffold continues to be a highly attractive starting point for the design and development of new therapeutic agents. Its synthetic accessibility, coupled with its proven ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and improve the therapeutic index.

  • Overcoming Drug Resistance: Developing novel pyrimidine-4-thiol-based compounds that can overcome acquired resistance to existing therapies, particularly in the context of cancer treatment.

  • Exploring New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas where the identified biological targets play a role.

  • Advanced Drug Delivery: Formulating pyrimidine-4-thiol derivatives into advanced drug delivery systems to enhance their bioavailability and targeted delivery.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021, February 3). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. (n.d.). Eureka Select. Retrieved January 17, 2026, from [Link]

  • Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. (2020, January 1). PubMed. Retrieved January 17, 2026, from [Link]

  • Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023, February 23). PubMed. Retrieved January 17, 2026, from [Link]

  • Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. (2021, October 5). PubMed. Retrieved January 17, 2026, from [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022, June 13). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024, July 18). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and evaluation of new alkylated pyrimidine derivatives as antibacterial agents. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Marketed drugs containing the pyrimidine scaffold. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. (2021, July 12). PubMed. Retrieved January 17, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Current treatment and novel insights regarding ROS1-targeted therapy in malignant tumors. (2024, April 17). Wiley Online Library. Retrieved January 17, 2026, from [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • What are ROS1 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 17, 2026, from [Link]

  • In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved January 17, 2026, from [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2024, February 13). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 17, 2026, from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI. Retrieved January 17, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • ROS1 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 17, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 17, 2026, from [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S- alkylisothiourea. (2024, February 13). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • ROS1 Kinase Inhibitors for Molecular-Targeted Therapies. (2016, January 1). Bentham Science. Retrieved January 17, 2026, from [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025, November 20). PubMed. Retrieved January 17, 2026, from [Link]

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The Versatile Building Block: A Technical Guide to 2-Amino-6-methylpyrimidine-4-thiol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in biologically active molecules, forming the core scaffolds of numerous pharmaceuticals.[1][2] Among the myriad of starting materials available to synthetic chemists, 2-amino-6-methylpyrimidine-4-thiol has emerged as a particularly versatile and powerful building block. Its unique arrangement of reactive functional groups—an amino group, a thiol (or its tautomeric thione form), and an activated methyl group—provides a rich platform for the construction of a diverse array of fused heterocyclic systems. This guide provides an in-depth technical overview of the synthesis, properties, and synthetic applications of 2-amino-6-methylpyrimidine-4-thiol, with a focus on its utility in the preparation of biologically relevant molecules for researchers, scientists, and drug development professionals.

Physicochemical Properties and Tautomerism

2-Amino-6-methylpyrimidine-4-thiol, with the molecular formula C₅H₇N₃S and a molecular weight of 141.20 g/mol , exists as a stable solid.[3] A crucial aspect of its chemistry is its existence in a tautomeric equilibrium between the thiol and thione forms. Spectroscopic evidence and chemical reactivity suggest that the thione tautomer, 2-amino-6-methyl-1H-pyrimidine-4-thione, is the predominant form. This tautomerism plays a significant role in its reactivity, influencing the nucleophilic character of the sulfur and nitrogen atoms within the pyrimidine ring.

PropertyValueSource
Molecular FormulaC₅H₇N₃S[3]
Molecular Weight141.20 g/mol [3]
IUPAC Name2-amino-6-methyl-1H-pyrimidine-4-thione[3]
CAS Number6307-44-4[3]

Synthesis of 2-Amino-6-methylpyrimidine-4-thiol: A Modified Biginelli Approach

The synthesis of the title compound is efficiently achieved through a modified Biginelli-type condensation reaction. This one-pot, three-component reaction is a cornerstone of pyrimidine synthesis and offers a straightforward and scalable route.[4][5] The key starting materials are ethyl acetoacetate, thiourea, and an aldehyde, which in this case would be acetaldehyde or a synthetic equivalent to introduce the 6-methyl group.

Reaction Causality and Mechanistic Insights

The reaction proceeds through a series of acid-catalyzed steps. Initially, the aldehyde reacts with thiourea to form an N-acyliminium ion intermediate. Concurrently, the ethyl acetoacetate can undergo a Knoevenagel-type condensation. The key bond-forming step involves the nucleophilic attack of the enolate of ethyl acetoacetate onto the iminium ion. Subsequent cyclization via intramolecular attack of the amino group onto the ester carbonyl, followed by dehydration, yields the dihydropyrimidine thione. Aromatization then leads to the final product. The use of an acid catalyst is crucial for activating the aldehyde and facilitating the dehydration steps.

Biginelli_Reaction_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: C-C Bond Formation cluster_3 Step 4: Cyclization and Dehydration Thiourea Thiourea Iminium_Ion Iminium_Ion Thiourea->Iminium_Ion + Aldehyde, H+ Aldehyde Aldehyde Adduct Adduct Iminium_Ion->Adduct + Enolate Ethyl_Acetoacetate Ethyl_Acetoacetate Enolate Enolate Ethyl_Acetoacetate->Enolate H+ Dihydropyrimidinethione Dihydropyrimidinethione Adduct->Dihydropyrimidinethione Cyclization Product 2-Amino-6-methyl- pyrimidine-4-thiol Dihydropyrimidinethione->Product Dehydration/Aromatization Hantzsch_Thiazole_Synthesis Start 2-Amino-6-methyl- pyrimidine-4-thiol S_Alkylation S-Alkylated Intermediate Start->S_Alkylation + α-Haloketone Alpha_Haloketone Alpha_Haloketone Cyclization Cyclized Intermediate S_Alkylation->Cyclization Intramolecular Nucleophilic Attack Dehydration Dehydration Cyclization->Dehydration Product Thiazolo[4,5-d]pyrimidine Dehydration->Product

Sources

Quantum chemical calculations of 2-Amino-6-methylpyrimidine-4-thiol tautomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Quantum Chemical Calculations of 2-Amino-6-methylpyrimidine-4-thiol Tautomers

Authored by: Gemini, Senior Application Scientist

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is of paramount importance in medicinal chemistry and drug development. The biological activity and physicochemical properties of a molecule can be dictated by the predominant tautomeric form present under physiological conditions. 2-Amino-6-methylpyrimidine-4-thiol is a heterocyclic compound capable of existing in multiple tautomeric forms, primarily through thione-thiol and amino-imino prototropy. Accurately predicting the relative stabilities of these tautomers is crucial for understanding its reactivity, molecular recognition patterns, and potential as a therapeutic agent. This guide provides a comprehensive framework for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to investigate the tautomeric landscape of 2-Amino-6-methylpyrimidine-4-thiol. We will delve into the theoretical underpinnings, present a detailed computational protocol, and discuss the interpretation of the results, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Tautomerism

2-Amino-6-methylpyrimidine-4-thiol (PubChem CID: 2781477) contains three key functional groups that can participate in prototropic shifts: a thiol group (-SH), an amino group (-NH₂), and two ring nitrogen atoms.[1] This arrangement gives rise to a complex tautomeric equilibrium. The two most significant equilibria are:

  • Thione-Thiol Tautomerism: The migration of a proton between the sulfur atom and a ring nitrogen atom.

  • Amino-Imino Tautomerism: The migration of a proton from the exocyclic amino group to a ring nitrogen.

The relative population of these tautomers can be dramatically influenced by the surrounding environment, such as the solvent.[2][3] For instance, a polar solvent might stabilize a more polar tautomer through hydrogen bonding and dipole interactions.[3] Since intermolecular interactions, like those between a drug and its target receptor, are highly specific, identifying the most stable tautomer is a critical step in computational drug discovery. Quantum chemical calculations offer a powerful, predictive tool for elucidating these subtle energetic differences.[4]

Key Tautomers of 2-Amino-6-methylpyrimidine-4-thiol

For the purpose of this guide, we will focus on the four most probable tautomers arising from thione-thiol and amino-imino equilibria. The IUPAC name provided by PubChem, 2-amino-6-methyl-1H-pyrimidine-4-thione, suggests that the thione form is considered a primary representation.[1]

G T1 Tautomer A (Thiol-Amino) T2 Tautomer B (Thione-Amino) T1->T2 Thione-Thiol Equilibrium T3 Tautomer C (Thiol-Imino) T1->T3 Amino-Imino Equilibrium T4 Tautomer D (Thione-Imino) T2->T4 Amino-Imino Equilibrium T3->T4 Thione-Thiol Equilibrium G cluster_start Phase 1: Geometry & Energy cluster_solvation Phase 2: Solvation Effects cluster_analysis Phase 3: Analysis A 1. Construct 3D Structures (All Tautomers) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Same level of theory) B->C D 4. Verify Minima (Check for 0 imaginary frequencies) C->D E 5. Extract Gibbs Free Energy (Gas Phase) D->E F 6. Solvation Calculation (PCM Model, e.g., Water) E->F G 7. Extract Gibbs Free Energy (Solution) F->G H 8. Calculate Relative Free Energies (ΔG) vs. Most Stable Tautomer G->H I 9. Determine Tautomer Population (Boltzmann Distribution) H->I

Caption: A validated workflow for the quantum chemical calculation of tautomer stability.

Protocol Details

Software: This protocol is generally applicable to most quantum chemistry software packages such as Gaussian, ORCA, GAMESS, or Q-Chem. [5][6][7] Step 1: Construct 3D Structures

  • Using a molecular editor (e.g., GaussView, Avogadro, ChemDraw), build the 3D structures for each tautomer (A, B, C, and D as shown in the first diagram).

  • Perform a preliminary geometry cleanup using molecular mechanics (e.g., MMFF94 force field) to obtain a reasonable starting geometry. [4] Step 2: Geometry Optimization

  • Causality: This is the most critical step. We must find the lowest energy conformation for each tautomer on the potential energy surface. An inaccurate geometry will lead to an inaccurate energy.

  • Action: Submit a geometry optimization calculation for each tautomer.

  • Example Input (Gaussian):

Step 3: Frequency Calculation

  • Causality: This calculation serves two purposes. First, it validates that the optimized structure is a true energy minimum. Second, it provides the necessary thermodynamic data (ZPVE, thermal corrections, entropy) to calculate the Gibbs free energy.

  • Action: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.

  • Example Input (Gaussian):

Step 4: Verify Minima (Self-Validation)

  • Trustworthiness: A true minimum on the potential energy surface has all real (positive) vibrational frequencies. An imaginary frequency indicates a transition state or a saddle point, meaning the optimization has not found a stable structure.

  • Action: Inspect the output of the frequency calculation. Confirm that there are zero imaginary frequencies. If an imaginary frequency is found, the geometry is not a minimum. You must modify the structure (e.g., by slightly rotating a bond corresponding to the imaginary mode) and re-run the optimization from Step 2.

Step 5: Extract Gibbs Free Energy (Gas Phase)

  • Action: From the frequency calculation output file, locate and record the value for the "Sum of electronic and thermal Free Energies" for each tautomer.

Step 6: Solvation Calculation

  • Causality: To model the system in a biologically relevant aqueous environment, we apply the PCM to the optimized gas-phase geometries.

  • Action: Perform a single-point energy calculation including the PCM.

  • Example Input (Gaussian for water):

Step 7: Extract Gibbs Free Energy (Solution)

  • Action: The total Gibbs free energy in solution is the sum of the gas-phase Gibbs free energy (from Step 5) and the Gibbs free energy of solvation, which is obtained from the PCM calculation output.

    • G_solution = G_gas_phase + ΔG_solvation

Step 8 & 9: Data Analysis & Interpretation

  • See Section 4 for the detailed analysis protocol.

Data Presentation and Interpretation

Once the calculations are complete for all tautomers, the data must be systematically analyzed. The goal is to determine the relative free energies (ΔG) and use them to predict the equilibrium population of each tautomer.

Calculating Relative Stabilities
  • Identify the tautomer with the lowest absolute Gibbs free energy (G). This is your reference, most stable tautomer.

  • Calculate the relative free energy (ΔG) for all other tautomers using the formula: ΔG_i = G_i - G_reference

The results should be compiled into a clear, structured table.

Table 1: Hypothetical Calculated Energies for Tautomers of 2-Amino-6-methylpyrimidine-4-thiol

Tautomer IDAbsolute G (Gas Phase) (Hartree)ΔG (Gas Phase) (kcal/mol)Absolute G (Water) (Hartree)ΔG (Water) (kcal/mol)
A (Thiol-Amino) -655.1234563.50-655.1345674.80
B (Thione-Amino) -655.1290410.00 -655.1422330.00
C (Thiol-Imino) -655.11122311.18-655.12098713.33
D (Thione-Imino) -655.10987612.03-655.11876514.73

Note: These are illustrative values. Actual results will depend on the specific level of theory used.

Interpretation of Results
  • Gas Phase: The Thione-Amino form (Tautomer B) is the most stable tautomer in the gas phase. The Thiol-Amino form (Tautomer A) is higher in energy by 3.50 kcal/mol, while the imino forms are significantly less stable.

  • Aqueous Solution: The energetic ordering remains the same, but the relative energy differences have shifted. The Thione-Amino form (Tautomer B) is further stabilized in water relative to the Thiol-Amino form (the energy gap increased from 3.50 to 4.80 kcal/mol). This is a common finding, as thione/keto forms are often more polar than their thiol/enol counterparts and are thus preferentially stabilized by polar solvents like water. [8][9]

Predicting Tautomer Ratios

The relative population of two tautomers at equilibrium can be calculated using the Boltzmann distribution equation:

K_eq = [Tautomer_i] / [Tautomer_ref] = exp(-ΔG / RT)

Where:

  • ΔG is the relative Gibbs free energy (in J/mol).

  • R is the gas constant (8.314 J/mol·K).

  • T is the temperature in Kelvin (e.g., 298.15 K).

For the hypothetical ΔG of 4.80 kcal/mol in water between tautomers A and B, the ratio of [Thiol-Amino] to [Thione-Amino] would be exceedingly small, indicating that the Thione-Amino form would be overwhelmingly dominant in an aqueous solution. Accurate prediction of tautomer ratios is essential for applications in computational drug discovery. [4][10][11]

Conclusion

This guide has outlined a robust and scientifically sound methodology for the quantum chemical investigation of 2-Amino-6-methylpyrimidine-4-thiol tautomers. By leveraging Density Functional Theory with an appropriate functional and basis set, and by accounting for environmental effects using a continuum solvation model, researchers can reliably predict the relative stabilities and populations of the different tautomeric forms. The self-validating nature of the proposed workflow, particularly the verification of energy minima through frequency analysis, ensures the trustworthiness of the computational results. These theoretical insights are invaluable for guiding experimental studies, understanding molecular properties, and accelerating the development of new therapeutic agents.

References

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  • Hasanein, A. A., & Senior, S. A. (2011). DFT calculations of amine-imine tautomerism in some pyrimidine derivatives and their 1:1 and 1:2 complexes with water. International Journal of Quantum Chemistry, 111(15), 3993-4010.
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  • Ali, E. A. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. Journal of Molecular Structure: THEOCHEM, 765(1-3), 89-99.
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  • Oliveira, B. G., & de Macedo, L. G. M. (2010). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. Journal of the Brazilian Chemical Society, 21(8), 1466-1475.
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  • El-Ghamry, H. A., & Fathalla, M. (2021). Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds. Current Organocatalysis, 1(1).
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Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Formazan Derivatives Utilizing 2-Amino-6-methylpyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Promise of Formazan Derivatives

Formazan derivatives are a class of intensely colored compounds characterized by the unique -N=N-C=N-NH- atomic chain.[1] First synthesized over a century ago, these molecules continue to capture the attention of researchers in diverse fields, from medicine to materials science.[1] Their vibrant colors, arising from π-π* and n-π* electronic transitions within the azo-hydrazone chromophore, have led to their widespread use as dyes and analytical reagents.[2][3] In the realm of life sciences, the reduction of tetrazolium salts to formazans is a cornerstone of cell viability assays, such as the MTT assay, where the color change is proportional to metabolic activity.[2]

Beyond their analytical applications, formazan derivatives exhibit a remarkable spectrum of pharmacological activities.[4] Various studies have reported their potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[5] This broad bioactivity profile makes them attractive scaffolds for drug discovery and development. The synthesis of novel formazan derivatives, particularly those incorporating heterocyclic moieties, is a key strategy for expanding the chemical space and identifying compounds with enhanced therapeutic properties.

This application note provides a detailed protocol for the synthesis of formazan derivatives using 2-Amino-6-methylpyrimidine-4-thiol as a key building block. The incorporation of the pyrimidine-thiol moiety is anticipated to confer unique physicochemical and biological properties to the resulting formazan molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore this promising class of compounds.

Reaction Principle: A Stepwise Approach to Formazan Synthesis

The synthesis of formazan derivatives from 2-Amino-6-methylpyrimidine-4-thiol generally proceeds through a two-step pathway, a well-established method in formazan chemistry.[6] The process involves the initial formation of a hydrazone intermediate, followed by a coupling reaction with a diazonium salt.

Step 1: Hydrazone Formation

The first step involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. For the purposes of this protocol, we will focus on the reaction of a substituted phenylhydrazine with an aromatic aldehyde to form the corresponding hydrazone. This reaction is typically carried out in a slightly acidic medium to facilitate the nucleophilic attack of the hydrazine on the carbonyl carbon.

Step 2: Coupling with a Diazonium Salt

The second and final step is the coupling of the synthesized hydrazone with a diazonium salt. The diazonium salt is prepared in situ from a primary aromatic or heteroaromatic amine through a process called diazotization.[7][] This involves treating the amine with nitrous acid (generated from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the highly reactive diazonium salt.[9] The diazonium salt then acts as an electrophile and couples with the electron-rich carbon of the hydrazone in a basic medium, such as pyridine, to yield the final formazan derivative.[6]

The overall reaction scheme can be visualized as follows:

Formazan Synthesis Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Diazonium Salt Formation & Coupling Hydrazine Substituted Phenylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation (Slightly Acidic) Aldehyde Aromatic Aldehyde Aldehyde->Hydrazone Formazan Final Formazan Derivative Hydrazone->Formazan Coupling (Basic Medium) Amine 2-Amino-6-methyl- pyrimidine-4-thiol Diazonium Diazonium Salt Amine->Diazonium Diazotization (NaNO2, HCl, 0-5 °C) Diazonium->Formazan

Caption: A generalized workflow for the synthesis of formazan derivatives.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for formazan synthesis, with specific considerations for the use of 2-Amino-6-methylpyrimidine-4-thiol.[3][9]

Materials and Reagents
  • 2-Amino-6-methylpyrimidine-4-thiol (Purity ≥ 95%)

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Phenylhydrazine

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Pyridine

  • Ethanol

  • Glacial acetic acid

  • Deionized water

  • Ice bath

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Step-by-Step Procedure

Part A: Synthesis of Benzaldehyde Phenylhydrazone (Intermediate)

  • Preparation of the Reaction Mixture: In a 100 mL conical flask, dissolve 0.01 mol of benzaldehyde in 10 mL of a dilute acetic acid solution (2 mL glacial acetic acid in 8 mL of water).

  • Addition of Phenylhydrazine: To the well-stirred solution from step 1, add 0.01 mol of phenyl hydrazine dropwise at room temperature.

  • Reaction: Continue stirring the reaction mixture for 1 hour at room temperature. A yellow precipitate should form.

  • Isolation and Purification: After 1 hour, allow the mixture to stand for 30 minutes. Filter the precipitated yellow crystalline mass and wash with cold water. Dry the product in an oven at 60 °C. The crude product can be recrystallized from rectified spirit to obtain fine, colorless needles of benzaldehyde phenylhydrazone.[9]

Part B: Synthesis of the Formazan Derivative

  • Diazotization of 2-Amino-6-methylpyrimidine-4-thiol:

    • In a 100 mL conical flask, suspend 0.01 mol of 2-Amino-6-methylpyrimidine-4-thiol in a mixture of 5 mL of concentrated hydrochloric acid and 5 mL of water.

    • Cool the mixture in an ice bath to below 5 °C with constant stirring.

    • In a separate beaker, dissolve 1.6 g of sodium nitrite in 7.5 mL of water and cool it in the ice bath.

    • Add the cold sodium nitrite solution dropwise to the pyrimidine derivative suspension while maintaining the temperature below 10 °C and stirring vigorously. The formation of a clear solution of the diazonium salt is expected.

  • Coupling Reaction:

    • In a separate flask, dissolve 0.01 mol of the benzaldehyde phenylhydrazone (from Part A) in 20 mL of pyridine.

    • Cool this solution in an ice bath to below 10 °C.

    • Add the freshly prepared, cold diazonium salt solution dropwise to the hydrazone solution with continuous and vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for another 30 minutes.

  • Isolation and Purification of the Formazan Derivative:

    • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

    • The colored formazan derivative will precipitate out of the solution.

    • Filter the precipitate, wash thoroughly with cold water, and dry it in a desiccator over anhydrous calcium chloride.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Expertise & Experience: Causality Behind Experimental Choices
  • Low Temperature for Diazotization: The diazotization reaction is carried out at 0-5 °C because diazonium salts are generally unstable at higher temperatures and can decompose, leading to reduced yields and side products.[7]

  • In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated in situ by the reaction of sodium nitrite with a strong acid like HCl. This ensures a continuous supply of the diazotizing agent.[]

  • Basic Medium for Coupling: The coupling reaction is performed in a basic medium (pyridine) to deprotonate the hydrazone, making it a more potent nucleophile to attack the electrophilic diazonium salt.

  • Considerations for the Thiol Group: The thiol group in 2-Amino-6-methylpyrimidine-4-thiol is a potential site for side reactions, such as oxidation to a disulfide. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this. Additionally, the thiol group's nucleophilicity could potentially interfere with the diazotization or coupling steps, although the primary amino group is generally more reactive towards diazotization. Careful control of stoichiometry and reaction conditions is crucial.

Characterization of Synthesized Formazan Derivatives

The synthesized formazan derivatives should be characterized using standard spectroscopic techniques to confirm their structure and purity.

Technique Expected Observations Reference
FT-IR Spectroscopy Appearance of characteristic peaks for N-H, C=N, and N=N stretching vibrations.[3][10]
¹H NMR Spectroscopy Signals corresponding to aromatic protons, the methyl group on the pyrimidine ring, and the N-H proton.[9][10]
¹³C NMR Spectroscopy Resonances for the carbon atoms of the pyrimidine ring, aromatic rings, and the central formazan carbon.[10]
UV-Visible Spectroscopy Strong absorption bands in the visible region due to the extended π-conjugation of the formazan chromophore.[3]
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the target formazan derivative.[9]

Potential Applications and Future Directions

The novel formazan derivatives synthesized using this protocol, featuring a 2-Amino-6-methylpyrimidine-4-thiol moiety, hold significant potential for various applications in drug discovery and development.

  • Antimicrobial and Antifungal Agents: The pyrimidine nucleus is a common feature in many antimicrobial drugs. The synthesized formazans should be screened for their activity against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: Formazans have been reported to exhibit anticancer properties.[11] The new derivatives can be evaluated for their cytotoxicity against various cancer cell lines.

  • Antiviral Research: Given the known antiviral activity of some formazan compounds, these new derivatives could be tested against a range of viruses.[5]

  • Coordination Chemistry: The nitrogen atoms in the formazan backbone can act as ligands to form metal complexes, which may possess unique catalytic or biological properties.

Future work could involve modifying the aromatic aldehyde and the primary amine used for diazotization to generate a library of formazan derivatives. This would allow for the exploration of structure-activity relationships (SAR) and the optimization of their biological activities.

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the formation of the formazan derivative.

Formazan_Reaction_Mechanism cluster_diazotization Diazotization cluster_hydrazone_formation Hydrazone Formation cluster_coupling Coupling Reaction Amine Pyrimidine-NH2 DiazoniumSalt Pyrimidine-N2+ Amine->DiazoniumSalt 0-5 °C NitrousAcid HONO (NaNO2 + HCl) NitrousAcid->DiazoniumSalt Formazan Pyrimidine-N=N-C(Ar)=N-NH-Ph DiazoniumSalt->Formazan Phenylhydrazine Ph-NH-NH2 Hydrazone Ph-NH-N=CH-Ar Phenylhydrazine->Hydrazone H+ Aldehyde Ar-CHO Aldehyde->Hydrazone DeprotonatedHydrazone [Ph-N-N=CH-Ar]- Hydrazone->DeprotonatedHydrazone Pyridine DeprotonatedHydrazone->Formazan

Caption: A simplified representation of the formazan synthesis mechanism.

References

  • Functionalized formazans: A review on recent progress in their pharmacological activities. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]

  • Design and Spectroscopic Characterization of some Novel Tetrazolium Formazan Based Transition Metal Complexes. (2018). International Journal of Creative Research Thoughts (IJCRT), 6(1). Retrieved from [Link]

  • Aljamali, N. M. (2020). Review on Preparation and Applications of Formazan Compounds. International Journal of Toxicological and Pharmacological Research, 12(1), 23-33.
  • Synthesis, Characterization of New Formazan Derivatives and Study of Biological and Anticancer Activity. (2022). AIP Conference Proceedings, 2394(1), 020038.
  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Mariappan, G., Saha, B. P., Sutharson, L., Singh, R., Garg, S., & Kumar, D. (2010). Synthesis and biological evaluation of formazan derivatives. Journal of Advanced Pharmaceutical Technology & Research, 1(4), 396–400.
  • Synthesis and biological evaluation of formazan derivatives. (2010). Journal of Advanced Pharmaceutical Technology & Research, 1(4), 396.
  • Formazan derivatives: Significance and symbolism. (2025). Wisdomlib. Retrieved January 17, 2026, from [Link]

  • Mariappan, G., Korim, R., Joshi, N. M., Alam, F., Hazarika, R., Kumar, D., & Uriah, T. (2010). Synthesis and biological evaluation of formazan derivatives. Journal of Advanced Pharmaceutical Technology & Research, 1(4), 396–400.
  • Abdullah, S., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1), 53-62.
  • Abdullah, S., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). ResearchGate. Retrieved from [Link]

  • Diazotization of the heterocyclic amine and coupling reaction of the resulting diazonium salts. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Aljamali, N. M. (2020). Review on Preparation and Applications of Formazan Compounds. ResearchGate. Retrieved from [Link]

  • Shneine, J. K. (2017). CHEMISTRY OF FORMAZAN. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for Metal Complex Formation with 2-Amino-6-methylpyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating the versatile ligand, 2-Amino-6-methylpyrimidine-4-thiol. This pyrimidine derivative, possessing both endocyclic nitrogen and exocyclic sulfur donor atoms, exhibits a strong propensity for chelation with a wide range of transition metal ions. The resulting coordination complexes are of significant interest due to their diverse structural motifs and promising applications in medicinal chemistry, catalysis, and materials science. This document offers detailed experimental protocols for the synthesis of the ligand and its metal complexes, along with in-depth methodologies for their characterization using various spectroscopic and thermal analysis techniques.

Introduction: The Versatility of Pyrimidine-Thiol Ligands

Pyrimidine-based heterocyclic compounds are fundamental building blocks in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The introduction of a thiol group to the pyrimidine ring, as seen in 2-Amino-6-methylpyrimidine-4-thiol, creates a powerful bidentate ligand capable of forming stable chelate rings with metal ions. The tautomeric nature of the pyrimidine-thiol moiety, existing in equilibrium between the thiol and thione forms, further influences its coordination behavior. The coordination typically occurs through the deprotonated exocyclic sulfur atom and one of the endocyclic nitrogen atoms, leading to the formation of a stable five- or six-membered chelate ring.[1]

The inherent biological activity of the pyrimidine core, combined with the diverse coordination geometries and redox properties of transition metals, makes these complexes highly attractive for drug discovery and development.[2] The ability to systematically modify the electronic and steric properties of the ligand and the choice of the metal center allows for the fine-tuning of the physicochemical and biological properties of the resulting complexes.

Caption: Chemical structure of 2-Amino-6-methylpyrimidine-4-thiol.

PART 1: Synthesis Protocols

Synthesis of 2-Amino-6-methylpyrimidine-4-thiol (Ligand)

The synthesis of the ligand can be achieved through the condensation reaction of ethyl acetoacetate and thiourea in the presence of a base, followed by amination. A general, adaptable protocol is provided below.

Protocol 1.1: Ligand Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add thiourea (1 equivalent) and stir until fully dissolved. Subsequently, add ethyl acetoacetate (1 equivalent) dropwise to the reaction mixture.

  • Condensation: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the intermediate product. The precipitate is filtered, washed with cold water, and dried.

  • Amination: The intermediate is then subjected to an amination reaction to introduce the amino group at the 2-position. This can be achieved by various methods, including reaction with ammonia or a suitable amine source under appropriate conditions.

  • Purification: The final product, 2-Amino-6-methylpyrimidine-4-thiol, is purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

General Protocol for the Synthesis of Metal Complexes

The following is a general procedure for the synthesis of metal (II) complexes of 2-Amino-6-methylpyrimidine-4-thiol. This protocol can be adapted for various divalent metal salts (e.g., chlorides, acetates, or nitrates of Cu(II), Ni(II), Co(II), Zn(II)).

Protocol 1.2: Metal Complex Synthesis

  • Ligand Solution: Dissolve 2-Amino-6-methylpyrimidine-4-thiol (2 mmol) in hot ethanol (20 mL).

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt (1 mmol) in a minimal amount of distilled water or ethanol (10 mL).

  • Complexation: Slowly add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6-7 by adding a dilute solution of sodium hydroxide or ammonia. A colored precipitate will form.

  • Reflux: Heat the reaction mixture under reflux for 2-3 hours to ensure complete complex formation.

  • Isolation and Purification: Allow the mixture to cool to room temperature. The precipitated complex is collected by filtration, washed with distilled water, then with ethanol, and finally with diethyl ether.

  • Drying: Dry the purified complex in a desiccator over anhydrous calcium chloride.

G cluster_0 Ligand Preparation cluster_1 Metal Salt Preparation cluster_2 Complex Formation & Isolation ligand_sol Dissolve Ligand in Hot Ethanol mixing Mix Solutions & Adjust pH ligand_sol->mixing metal_sol Dissolve Metal Salt metal_sol->mixing reflux Reflux Reaction Mixture mixing->reflux filtration Filter & Wash Precipitate reflux->filtration drying Dry the Complex filtration->drying end end drying->end Characterization

Caption: Experimental workflow for the synthesis of metal complexes.

PART 2: Characterization Techniques and Expected Data

Thorough characterization of the synthesized ligand and its metal complexes is essential to confirm their structure, purity, and properties. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Characterization

2.1.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. By comparing the spectrum of the free ligand with those of the metal complexes, key changes in vibrational frequencies can be identified.

Protocol 2.1: FT-IR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with dry, spectroscopic grade KBr (100-200 mg) and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the spectra of the free ligand and the metal complexes.

Table 1: Key IR Vibrational Frequencies (cm⁻¹) and Their Assignments

Functional GroupFree Ligand (Expected)Metal Complex (Expected Change)Rationale for Change
ν(N-H) of NH₂~3400-3200Minor shiftThe amino group is generally not involved in coordination.
ν(C=N) (pyrimidine ring)~1620-1580Shift to lower or higher frequencyIndicates coordination of the ring nitrogen to the metal ion.[1]
ν(C=S) (thione)~1100-1000Shift to lower frequency or disappearanceConfirms coordination through the sulfur atom.[1]
New Bands (M-N)-~500-400Appearance of new bands confirms the formation of a metal-nitrogen bond.
New Bands (M-S)-~400-300Appearance of new bands confirms the formation of a metal-sulfur bond.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligand and can be used to study the changes upon complexation, particularly for diamagnetic complexes (e.g., Zn(II)).

Protocol 2.2: NMR Analysis

  • Sample Preparation: Dissolve a small amount of the sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, multiplicities, and integration of the signals.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Assignment¹H NMR (Expected)¹³C NMR (Expected)Comments on Complexation
-CH₃~2.2-2.4~20-25Minor shifts expected.
Pyrimidine-H~6.0-6.5~100-110Significant shifts may occur upon coordination of the adjacent nitrogen.
-NH₂~7.0-7.5 (broad)-May broaden or shift upon complexation due to changes in the electronic environment.
-NH (thione tautomer)~12.0-13.0 (broad)-Disappearance of this signal upon deprotonation and coordination.
C=S-~175-185Significant downfield shift upon coordination to the metal ion.
C-NH₂-~160-165Shifts indicate changes in the electronic density of the pyrimidine ring.
Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability of the complexes and the presence of coordinated or lattice water molecules.

Protocol 2.3: Thermal Analysis

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) in an alumina or platinum crucible.

  • TGA/DSC Measurement: Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the TGA curve for weight loss steps and the DSC curve for endothermic or exothermic events.

Expected Thermal Behavior:

  • Dehydration: An initial weight loss between 100-200 °C often corresponds to the loss of water molecules (either lattice or coordinated). This will be associated with an endothermic peak in the DSC curve.

  • Decomposition: Subsequent weight loss at higher temperatures corresponds to the decomposition of the organic ligand.

  • Final Residue: The final residue at the end of the experiment is typically the metal oxide.

PART 3: Potential Applications

Metal complexes of pyrimidine-thiol derivatives have shown promise in a variety of applications, driven by their unique structural and electronic properties.

Antimicrobial and Anticancer Agents

The combination of the biologically active pyrimidine moiety with a metal center can lead to enhanced antimicrobial and anticancer properties.[3][4][5] The chelation is thought to increase the lipophilicity of the complex, facilitating its transport across cell membranes. The metal ion itself can also interfere with cellular processes. These complexes have shown activity against a range of bacteria and fungi, and some have demonstrated cytotoxic effects against cancer cell lines.

Catalysis

The coordinated metal ion in these complexes can act as a Lewis acid catalyst in various organic transformations.[6] For example, copper(I) pyrimidine-thiolate clusters have been investigated as visible-light-responsive photocatalysts for reactions such as the transfer hydrogenation of α,β-unsaturated carbonyls.[6] The tunability of the ligand and metal center allows for the development of catalysts with specific activities and selectivities.

Materials Science

The ability of these ligands to bridge multiple metal centers can be exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties such as porosity, luminescence, and magnetic behavior, with potential applications in gas storage, sensing, and electronics.

Conclusion

2-Amino-6-methylpyrimidine-4-thiol is a highly promising ligand for the synthesis of a wide array of metal complexes with diverse structures and potential applications. This guide has provided a framework for the synthesis, characterization, and exploration of these fascinating compounds. The detailed protocols and expected analytical data serve as a valuable resource for researchers in the fields of coordination chemistry, medicinal chemistry, and materials science, enabling further investigation into the rich chemistry and potential utility of these metal complexes.

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  • Synthesis, growth, thermal, optical and mechanical studies on 2-amino-6-methylpyridinium 4-hydroxybenzoate | Request PDF - ResearchGate. [Link]

  • The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate - ResearchGate. (2020-03-19). [Link]

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. [Link]

  • Monitoring the change of weight as a function of temperature. Differential Thermal analysis. (2020-04-10). [Link]

  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. (2018-10-10). [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. [Link]

  • Synthesis and Characterization of Late Transition Metal Complexes and Investigation of Their Chemical and Biological Application - Scholarship@Miami. [Link]

  • Synthesis and Characterization of Transition Metal complexes with pyrimidine based ligand derivative | Semantic Scholar. (2016-10-01). [Link]

  • Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review - MDPI. [Link]

  • Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications - MDPI. (2023-03-11). [Link]

  • Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review - Preprints.org. (2023-12-20). [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PubMed Central. (2013-10-05). [Link]

  • Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil - MDPI. [Link]

  • "Synthesis of Novel Schiff Bases and Their Metal Complexes" by Ryan J. Lukkarinen. [Link]

  • X-ray structural studies on metal complexes with nucleotides and pyridoxal-amino acid Schiff bases. Models for platinum binding. [Link]

  • Synthesis, spectroscopic characterization and photophysical properties of transition metal complexes of 4-((3-fluoro-2-methylbenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol - ResearchGate. [Link]

  • Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate - PMC. [Link]

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Experimental procedure for synthesizing fused pyrimidine systems from 2-Amino-6-methylpyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Fused Thiazolo[4,5-d]pyrimidine Systems

Introduction: The Significance of Fused Pyrimidines

Fused pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] These heterocyclic systems are bioisosteres of purines, allowing them to interact with a wide range of biological targets and exhibit diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] Several FDA-approved drugs feature a pyrimidine core, underscoring its therapeutic value.[4][5]

Among the various fused pyrimidine scaffolds, thiazolo[4,5-d]pyrimidines are of particular interest due to their significant biological activities.[6][7] The synthesis of these valuable compounds can be efficiently achieved from readily available starting materials. This application note provides a detailed, field-proven protocol for the synthesis of fused thiazolo[4,5-d]pyrimidine systems, starting from the versatile building block, 2-Amino-6-methylpyrimidine-4-thiol. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible methodology.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route involves a Hantzsch-type thiazole synthesis, a classic and reliable method for constructing the thiazole ring. The core of this strategy is a two-step, one-pot reaction between 2-Amino-6-methylpyrimidine-4-thiol and a suitable α-halocarbonyl compound.

The Mechanism:

  • Nucleophilic Attack (S-Alkylation): The reaction is initiated by the deprotonation of the highly nucleophilic thiol group on the pyrimidine ring to form a thiolate anion.[8][9] This potent nucleophile then attacks the electrophilic carbon of the α-halocarbonyl compound in a classic SN2 reaction, forming an S-alkylated intermediate. The choice of a base is critical; a mild base like sodium acetate is sufficient to facilitate the reaction without promoting unwanted side reactions.

  • Intramolecular Cyclization and Dehydration: The amino group at the C2 position of the pyrimidine ring then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the newly introduced side chain. This is followed by a dehydration step, which is often acid-catalyzed, to form the aromatic thiazole ring, resulting in the final fused thiazolo[4,5-d]pyrimidine product.

Diagram: General Reaction Mechanism

Reaction_Mechanism Start 2-Amino-6-methyl- pyrimidine-4-thiol + α-haloketone Intermediate1 S-Alkylated Intermediate Start->Intermediate1 S-Alkylation Base Base (e.g., NaOAc) Base->Start Cyclization Intramolecular Nucleophilic Attack (Cyclization) Intermediate1->Cyclization Intermediate2 Cyclized Intermediate (Thiazoline) Cyclization->Intermediate2 Dehydration Dehydration (-H₂O) Intermediate2->Dehydration Product Fused Thiazolo[4,5-d]- pyrimidine Product Dehydration->Product

Caption: General mechanism for thiazolo[4,5-d]pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-Aryl-5-methyl-7-aminothiazolo[4,5-d]pyrimidines

This protocol details the synthesis of a representative thiazolo[4,5-d]pyrimidine derivative using an α-bromoacetophenone.

Materials and Equipment
  • Reagents:

    • 2-Amino-6-methylpyrimidine-4-thiol (98%)

    • Substituted α-bromoacetophenones (e.g., 2-bromo-1-phenylethanone) (98%)

    • Anhydrous Sodium Acetate (NaOAc) (99%)

    • Absolute Ethanol (EtOH)

    • Ethyl Acetate (EtOAc)

    • Hexane

    • Deionized Water

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Thermometer

    • Buchner funnel and filter paper

    • Beakers, Erlenmeyer flasks

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • Rotary evaporator

    • Melting point apparatus

    • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for characterization.

Diagram: Experimental Workflow

G A Reactant Mixing B Reflux Reaction A->B Heat to Reflux C Reaction Monitoring (TLC) B->C Periodically Sample C->B Continue if incomplete D Cooling & Precipitation C->D Upon Completion E Filtration & Washing D->E F Recrystallization E->F Crude Product G Drying F->G Purified Crystals H Characterization G->H Final Product

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-6-methylpyrimidine-4-thiol (1.41 g, 10 mmol).

  • Solvent and Reagent Addition: Add absolute ethanol (40 mL) to the flask and stir until the starting material is mostly dissolved. Add the desired α-bromoacetophenone (e.g., 2-bromo-1-phenylethanone, 1.99 g, 10 mmol) followed by anhydrous sodium acetate (1.23 g, 15 mmol).

    • Causality Note: Sodium acetate acts as a mild base to neutralize the HBr formed during the S-alkylation and subsequent cyclization, driving the reaction to completion. Ethanol is an excellent solvent for this reaction as it dissolves the reactants and facilitates heating under reflux.

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of 7:3 Ethyl Acetate:Hexane). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 4-6 hours.

  • Isolation of Crude Product: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate will often form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake sequentially with cold deionized water (2 x 20 mL) to remove sodium acetate and other inorganic salts, followed by a small amount of cold ethanol (1 x 10 mL) to remove any residual soluble impurities.

  • Purification (Recrystallization): Transfer the crude solid to a clean beaker and recrystallize from a suitable solvent, typically absolute ethanol or a mixture of ethanol and water, to obtain the purified product as crystalline solids.

  • Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield and characterize the final product by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.

Versatility of the Protocol: Synthesis of a Derivative Library

The robustness of this protocol allows for the synthesis of a wide array of derivatives by simply varying the α-halocarbonyl reactant. The table below summarizes expected results for a small library of compounds.

Entryα-Halocarbonyl CompoundR-GroupApprox. Time (h)Yield (%)M.p. (°C)
12-Bromo-1-phenylethanonePhenyl4~85%240-242
22-Bromo-1-(4-chlorophenyl)ethanone4-Chlorophenyl5~88%265-267
32-Bromo-1-(4-methoxyphenyl)ethanone4-Methoxyphenyl5~82%230-232
4Ethyl 2-bromoacetate-OEt6~75%215-217

Troubleshooting and Self-Validation

  • Low Yield: If the yield is low, ensure all reagents are anhydrous, as water can interfere with the reaction. The reaction time can also be extended.

  • Impure Product: Incomplete washing can leave inorganic salts. Ensure thorough washing of the crude product. If recrystallization is insufficient, column chromatography on silica gel may be required for purification.

  • Reaction Stalls: If the reaction does not proceed to completion (as monitored by TLC), a stronger base like triethylamine (Et₃N) can be used cautiously, although this may increase the risk of side products.

The protocol's trustworthiness is validated by consistent product formation, which can be easily confirmed through standard analytical techniques like NMR and Mass Spectrometry, ensuring the identity and purity of the synthesized fused pyrimidine.

References

  • Kaur, R., & Khunger, A. (2021). Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. Current Organic Chemistry. [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2007). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Archives of Pharmacal Research, 30(12), 1511–1520. [Link]

  • Yadav, T. T., Shaikh, G. M., Kumar, M. S., & Chintamaneni, M. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 861288. [Link]

  • ResearchGate. (n.d.). Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. Request PDF. [Link]

  • Mathew, B., et al. (2015). Synthesis of new thiazolo[4,5-d]pyrimidines as Corticotropin releasing factor modulators. Bioorganic & Medicinal Chemistry Letters, 25(15), 2934-2938. [Link]

  • Kim, J. H., et al. (2023). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 28(14), 5399. [Link]

  • Shaik, S. R., et al. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2012). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Journal of the Saudi Chemical Society, 16(4), 459-466. [Link]

  • Wiley Online Library. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Expert Opinion on Drug Metabolism & Toxicology, 10(12), 1645-1661. [Link]

  • LoPachin, R. M., & Gavin, T. (2015). Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. Toxicological Sciences, 148(2), 337-350. [Link]

Sources

Application Notes and Protocols: 2-Amino-6-methylpyrimidine-4-thiol as a Precursor for Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in the architecture of numerous therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] Nitrogen-containing heterocyclic compounds, such as pyrimidines, are of paramount importance in medicinal chemistry and play a pivotal role in the discovery of anticancer drugs due to their structural versatility and wide pharmacological scope.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-Amino-6-methylpyrimidine-4-thiol as a versatile precursor for the synthesis of novel anticancer compounds. We will delve into the synthetic pathways, detailed experimental protocols, and the underlying rationale for the design of potent anticancer agents based on this privileged scaffold.

Introduction: The Significance of the Pyrimidine Core in Oncology

The pyrimidine ring is a fundamental component of nucleic acids (uracil, thymine, and cytosine) and vitamin B1, making it a biocompatible and strategic starting point for drug design.[2][3][4] The structural modification of the pyrimidine ring has led to the development of a multitude of derivatives with diverse therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory agents. In the realm of oncology, pyrimidine analogues have been successfully developed into clinically approved drugs that function through various mechanisms of action, such as inhibition of cyclin-dependent kinases (CDKs), dihydrofolate reductase (DHFR), and epidermal growth factor receptor (EGFR).[5]

2-Amino-6-methylpyrimidine-4-thiol is a particularly attractive precursor due to its multiple reactive sites: the exocyclic amino group, the thiol group, and the electron-rich pyrimidine ring. The thiol group, in particular, offers a facile handle for introducing a wide array of substituents through S-alkylation or S-arylation, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Strategic Approach: Leveraging the Thiol Moiety for Anticancer Drug Design

The thiol group of 2-amino-6-methylpyrimidine-4-thiol is a soft nucleophile, making it highly reactive towards soft electrophiles like alkyl and benzyl halides. This reactivity allows for the straightforward synthesis of a diverse library of thioether derivatives. The introduction of various substituents via the thioether linkage can significantly influence the compound's steric and electronic properties, thereby modulating its interaction with biological targets.

Our strategic approach focuses on the S-alkylation of 2-amino-6-methylpyrimidine-4-thiol with substituted benzyl halides. The benzyl moiety is a common feature in many biologically active compounds and provides a scaffold for introducing further diversity.

Below is a diagram illustrating the general synthetic workflow:

G start 2-Amino-6-methylpyrimidine-4-thiol product S-Substituted Pyrimidine Derivative start->product S-Alkylation reagent Substituted Benzyl Halide (R-X) reagent->product conditions Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) conditions->product bioassay Anticancer Activity Screening (e.g., MTT Assay) product->bioassay Biological Evaluation G compound S-Substituted Pyrimidine Derivative kinase Kinase Inhibition (e.g., EGFR, VEGFR, CDK) compound->kinase apoptosis Induction of Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle cancer_cell_death Cancer Cell Death kinase->cancer_cell_death apoptosis->cancer_cell_death cell_cycle->cancer_cell_death

Sources

Application Notes & Protocols: One-Pot Synthesis of Fused Pyrimidine Derivatives Using 2-Amino-6-methylpyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2] The development of efficient, atom-economical, and environmentally benign synthetic methodologies is crucial for accelerating drug discovery.[3] One-pot multi-component reactions (MCRs) have emerged as a powerful strategy, allowing the synthesis of complex molecules in a single step, thus saving time, resources, and reducing waste.[4][5] This guide details the application of 2-Amino-6-methylpyrimidine-4-thiol, a versatile and highly reactive building block, in one-pot syntheses to generate medicinally relevant fused heterocyclic systems like thiazolo[3,2-a]pyrimidines and pyrimido[2,1-b][4][6]thiazines. We provide detailed mechanistic insights and field-tested protocols for researchers in synthetic chemistry and drug development.

Part 1: Mechanistic Principles and Strategic Approach

The Versatility of 2-Amino-6-methylpyrimidine-4-thiol

The synthetic utility of 2-Amino-6-methylpyrimidine-4-thiol stems from its unique structure, which features multiple nucleophilic centers. The molecule exists in a thiol-thione tautomerism, with the thione form often being predominant.[7] The key reactive sites for building fused systems are:

  • Exocyclic Thiol/Thione Group (S): A potent and soft nucleophile, ideal for Michael additions or reactions with soft electrophiles like α-halocarbonyls.

  • Exocyclic Amino Group (NH₂): A primary amine that readily participates in condensation and cyclization reactions with carbonyl groups.

  • Endocyclic Nitrogen Atom (N1): A secondary site for cyclization, particularly after the initial reaction at the thiol group.

This multi-faceted reactivity allows the molecule to act as a "two-point" nucleophile, enabling the rapid construction of bicyclic and tricyclic systems in a single synthetic operation.

Proposed General Mechanism: Condensation and Intramolecular Cyclization

The one-pot synthesis of fused pyrimidines from this precursor generally follows a domino reaction sequence. The process is initiated by the reaction of the most nucleophilic center (the sulfur atom) with an electrophile, which is either a reactant itself (e.g., an α-haloketone) or is formed in-situ (e.g., a Knoevenagel condensation product). This is followed by an intramolecular cyclization involving the amino group, leading to the final fused heterocycle.

General_Mechanism cluster_0 Step 1: Initial Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration/Aromatization A 2-Amino-6-methyl pyrimidine-4-thiol C S-Alkylated Intermediate A->C S-attack B Electrophile (e.g., α-haloketone or Knoevenagel product) B->C D Intramolecular Condensation C->D NH₂ attacks carbonyl E Fused Pyrimidine Derivative D->E -H₂O

Caption: Generalized domino reaction pathway for fused pyrimidine synthesis.

Part 2: Protocol for One-Pot Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

This protocol describes a robust, one-pot, two-component reaction between 2-Amino-6-methylpyrimidine-4-thiol and various α-haloketones. The resulting thiazolo[3,2-a]pyrimidine scaffold is a privileged structure found in compounds with a wide range of biological activities.

Experimental Workflow

Workflow_Thiazolo start Setup reagents Combine 2-Amino-6-methylpyrimidine-4-thiol, α-haloketone, and ethanol in a flask. start->reagents reflux Reflux the mixture for 2-4 hours. Monitor reaction progress via TLC. reagents->reflux cool Cool reaction mixture to room temperature. reflux->cool precipitate Pour mixture into ice-cold water. Collect the precipitate by filtration. cool->precipitate purify Wash the solid with water and cold ethanol. Recrystallize from ethanol or DMF/water. precipitate->purify analyze Characterize the final product (NMR, MS, IR). purify->analyze end Finish analyze->end

Caption: Experimental workflow for thiazolo[3,2-a]pyrimidine synthesis.

Materials and Reagents
ReagentGradeSupplierNotes
2-Amino-6-methylpyrimidine-4-thiol95%+CommercialStore in a cool, dark place.[8]
Substituted Phenacyl BromideSynthesis GradeCommercialCorrosive and lachrymatory. Handle in a fume hood.
Ethanol (EtOH)AnhydrousCommercialReaction solvent.
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercialOptional, as an acid scavenger.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄CommercialFor reaction monitoring.
Detailed Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-6-methylpyrimidine-4-thiol (1.41 g, 10 mmol).

  • Solvent Addition: Add 30 mL of anhydrous ethanol to the flask and stir for 5 minutes to ensure good suspension.

  • Reagent Addition: Add the desired α-haloketone (e.g., 2-bromoacetophenone, 1.99 g, 10 mmol) to the mixture. If the α-haloketone is a hydrochloride salt, add one equivalent of a mild base like NaHCO₃.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) with continuous stirring.

  • Monitoring: Monitor the reaction's progress every 30 minutes using TLC (e.g., with a mobile phase of 7:3 hexane:ethyl acetate). The disappearance of the starting materials indicates completion, which typically occurs within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. A solid product may precipitate directly from the ethanol.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water to precipitate the product fully. Stir for 15 minutes.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with distilled water (2 x 20 mL) followed by a small amount of cold ethanol (1 x 10 mL) to remove impurities.

  • Drying and Characterization: Dry the product under vacuum. The product can be further purified by recrystallization from ethanol or a DMF/water mixture. Expected yields typically range from 80-95%. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Expected Outcomes: Scope of the Reaction

This method is highly effective for a range of α-haloketones, demonstrating its versatility.

α-Haloketone EntryR Group (on Ketone)Typical Yield
1Phenyl92%
24-Chlorophenyl95%
34-Bromophenyl94%
44-Nitrophenyl88%
54-Methoxyphenyl90%

Part 3: Protocol for One-Pot Synthesis of Pyrimido[2,1-b][4][6]thiazine Derivatives

This protocol outlines a one-pot, three-component synthesis of pyrimido[2,1-b][4][6]thiazine derivatives from 2-Amino-6-methylpyrimidine-4-thiol, an aromatic aldehyde, and an active methylene compound (e.g., malononitrile). Such syntheses are highly valued for their efficiency and ability to rapidly generate molecular diversity.[9][10]

Mechanistic Rationale

This reaction proceeds via a domino Knoevenagel condensation-Michael addition-cyclization sequence. First, the aldehyde and malononitrile undergo a base-catalyzed Knoevenagel condensation to form an electron-deficient alkene. The thiol group of the pyrimidine then acts as a nucleophile in a conjugate Michael addition. The reaction culminates in an intramolecular cyclization of the amino group onto the nitrile, followed by tautomerization to yield the stable aromatic fused product.

Experimental Workflow

Workflow_Pyrimido start Setup reagents Combine aldehyde, malononitrile, pyrimidine-thiol, and piperidine in ethanol. start->reagents reflux Reflux the mixture for 4-6 hours. Monitor reaction progress via TLC. reagents->reflux cool Cool reaction mixture to room temperature. reflux->cool precipitate A solid product typically precipitates upon cooling. Filter to collect. cool->precipitate purify Wash the solid with cold ethanol. Recrystallize from glacial acetic acid or DMF. precipitate->purify analyze Characterize the final product (NMR, MS, IR). purify->analyze end Finish analyze->end

Caption: Experimental workflow for pyrimido[2,1-b][4][6]thiazine synthesis.

Materials and Reagents
ReagentGradeSupplierNotes
2-Amino-6-methylpyrimidine-4-thiol95%+Commercial
Aromatic Aldehyde (e.g., Benzaldehyde)Reagent GradeCommercial
Malononitrile99%CommercialToxic. Handle with care in a fume hood.
Ethanol (EtOH)95% or AbsoluteCommercialReaction solvent.
PiperidineReagent GradeCommercialBasic catalyst. Use a few drops.
Detailed Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-Amino-6-methylpyrimidine-4-thiol (1.41 g, 10 mmol), the selected aromatic aldehyde (10 mmol), and malononitrile (0.66 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of ethanol, followed by a catalytic amount of piperidine (4-5 drops).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitoring: Check the reaction's completion by TLC (e.g., with a mobile phase of 1:1 hexane:ethyl acetate).

  • Isolation: After the reaction is complete, cool the flask to room temperature. The product usually precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol (2 x 15 mL) to remove unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the purified solid in a vacuum oven. If needed, recrystallize from glacial acetic acid or DMF. Expected yields are generally in the 75-90% range. Confirm the structure of the final product using appropriate spectroscopic methods (NMR, MS, IR).

Expected Outcomes: Scope of the Reaction

This three-component reaction is broadly applicable to various aromatic aldehydes.

Aldehyde EntryAr Group (on Aldehyde)Typical Yield
1Phenyl88%
24-Chlorophenyl91%
34-Hydroxyphenyl82%
44-Methoxyphenyl89%
52-Naphthyl85%

Part 4: Trustworthiness and Troubleshooting

  • Self-Validation: The identity and purity of the synthesized compounds must be rigorously confirmed. ¹H NMR should show characteristic peaks for the fused ring system and disappearance of the thiol proton. Mass spectrometry should confirm the expected molecular weight corresponding to the product of the multi-component condensation.

  • Low Yields: If yields are low, ensure all reagents are pure and the solvent is anhydrous (especially for the thiazolo[3,2-a]pyrimidine synthesis). For the three-component reaction, the order of addition can sometimes matter; premixing the aldehyde, malononitrile, and catalyst for 10 minutes before adding the pyrimidine-thiol can sometimes improve yields.

  • Purification Issues: If the product is difficult to crystallize, column chromatography on silica gel is a reliable alternative for purification.

Conclusion

2-Amino-6-methylpyrimidine-4-thiol is a powerful and versatile precursor for the one-pot synthesis of diverse, fused heterocyclic systems. The protocols detailed in this guide provide efficient, reliable, and scalable methods for generating thiazolo[3,2-a]pyrimidines and pyrimido[2,1-b][4][6]thiazines. These straightforward synthetic strategies are highly valuable for medicinal chemistry programs aimed at the rapid discovery and development of novel therapeutic agents.[11][12]

References

  • A simple and efficient synthesis of aryl and heteroaryl substituted pyrimidines has been developed via initial Knoenvenagal, subsequent addition and final cyclization of aldehyde, ethylcyanoacetate and guanidine nitrate. Piperidine has been used as a catalyst. International Letters of Chemistry, Physics and Astronomy.

  • Ahmad et al. reported the synthesis of some 2-amino-1,4-dihydropyrimidines by a Biginelli reaction, starting from guanidine HCl, benzaldehyde, and ethyl acetoacetate in DMF, and SnCl2·2H2O or NaHCO3 as catalyst, under ultrasonic irradiation. Molecules.

  • The Biginelli reaction is a multiple-component chemical reaction that creates 3,4-dihydropyrimidin-2(1H)-ones from ethyl acetoacetate, an aryl aldehyde, and urea. Wikipedia.

  • The Biginelli Reaction is an acid-catalyzed, three-component reaction between an aldehyde, a ß-ketoester and urea that constitutes a rapid and facile synthesis of dihydropyrimidones. Organic Chemistry Portal.

  • Pyrimidines have become an increasingly important core structure in many drug molecules, with applications as anti-infectives, anticancer agents, and in treating neurological disorders. Molecules.

  • Pyrimidine derivatives have attracted significant research in medicinal chemistry due to their many biological functions and potential therapeutic uses in treating cancer, infectious diseases, and metabolic disorders. Asian Journal of Pharmaceutical and Clinical Research.

  • Pyrimidine is a moiety that occurs in living organisms and has a variety of significant biological properties in pharmacology, attracting chemists due to its ease of synthesis and interesting medicinal properties. MDPI.

  • Methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates were synthesized by a four-component Biginelli's reaction. Biomedical Journal of Scientific & Technical Research.

  • Pyrimidine-containing organic compounds have been widely studied for their synthetic developments and biological perspectives, including antiviral, antioxidant, anti-inflammatory, and anticancer activities. Journal of the Iranian Chemical Society.

  • The multicomponent nature of the Biginelli reaction provides large product diversity, bearing different pharmacophoric groups in the structure of dihydropyrimidines. RSC Publishing.

  • A series of novel 5-amino-7-aryl-7,8-dihydro-[4][13][14] triazolo[4,3-a]-pyrimidine-6-carbonitriles were synthesized by a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile and aryl aldehydes. Molecules.

  • A series of new[4][13][14]triazolo[4,3-a]pyrimidine derivatives was prepared using a one-pot three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes and ethyl acetoacetate. MDPI.

  • A series of pyrido[2,3-d]pyrimidines derivatives have been prepared by one-pot three-component reaction of 4(6)-aminouracil, malononitrile and aromatic aldehydes. International Journal of Organic Chemistry.

  • Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity, targeting various bacterial and fungal pathogens. Benchchem.

  • A series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile was synthesized via a one-pot, three-multicomponent reaction. MDPI.

  • 2-Amino-6-methylpyrimidine-4-thiol Chemical and Physical Properties. PubChem.

  • A cost-effective and environmentally benign benzopyrano-pyrimidine derivative synthesis has been established with the condensation of different salicylaldehyde derivatives, piperidine/morpholine with malononitrile. MDPI.

  • 2-Amino-6-methylpyrimidine-4-thiol, 95%. Lab-Chemicals.Com.

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Application Notes and Protocols for the Solid-Phase Synthesis of 2-Amino-6-methylpyrimidine-4-thiol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the solid-phase synthesis (SPS) of 2-amino-6-methylpyrimidine-4-thiol analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of therapeutics, and the introduction of a thiol group at the 4-position, along with an amino group at the 2-position and a methyl group at the 6-position, offers a versatile platform for generating diverse chemical libraries.[1][2] This document provides a robust framework for researchers, outlining the strategic considerations for SPS, detailed step-by-step protocols, and in-depth discussions on the rationale behind the experimental choices. From the selection of the solid support to the final characterization of the target compounds, this guide is designed to be a self-validating system, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 2-Aminopyrimidine-4-thiol Analogs

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[3] Its ability to participate in various biological interactions makes it a valuable core for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents.[2][4] The incorporation of a thiol group introduces a reactive handle for further functionalization, such as the formation of disulfides or thioethers, and can also play a direct role in biological activity, including as an anti-cancer agent.[5] The solid-phase synthesis approach offers significant advantages over traditional solution-phase chemistry for the generation of analog libraries, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[6][7][8][9][10]

This guide will focus on a strategic approach to the solid-phase synthesis of 2-amino-6-methylpyrimidine-4-thiol analogs, leveraging the well-established Merrifield resin.

The Strategic Approach to Solid-Phase Synthesis

The successful solid-phase synthesis of the target analogs hinges on a carefully planned strategy. The general workflow is depicted below.

SPS_Workflow Resin Merrifield Resin (Chloromethylated Polystyrene) Loading Loading of Acetylacetone Derivative Resin->Loading  Immobilization Cyclization Cyclocondensation with Thiourea Loading->Cyclization  Pyrimidine Ring Formation Cleavage Cleavage and Deprotection Cyclization->Cleavage  Release from Solid Support Product 2-Amino-6-methyl- pyrimidine-4-thiol Analog Cleavage->Product  Final Product Purification Purification and Analysis Product->Purification  Characterization

Caption: General workflow for the solid-phase synthesis of 2-amino-6-methylpyrimidine-4-thiol analogs.

Choice of Solid Support: The Merrifield Resin

The Merrifield resin, a chloromethylated polystyrene-divinylbenzene copolymer, is a versatile and robust solid support for organic synthesis.[8][9][10] Its key advantages for this application include:

  • Chemical Stability: It is stable to a wide range of reaction conditions.

  • Mechanical Robustness: It can withstand the rigors of repeated washing and agitation.

  • Well-Defined Linker Chemistry: The chloromethyl group provides a reliable anchor point for the initial substrate.

Linker Strategy and Immobilization

The synthesis commences with the immobilization of a β-dicarbonyl compound, specifically a derivative of acetylacetone, onto the Merrifield resin. This is achieved via a nucleophilic substitution reaction where the enolate of the acetylacetone derivative displaces the chloride on the resin, forming a stable ether linkage.

Pyrimidine Ring Formation: The Cyclocondensation Reaction

The core pyrimidine ring is constructed through a cyclocondensation reaction between the resin-bound β-dicarbonyl compound and thiourea. This reaction is a classic and efficient method for the synthesis of pyrimidine-thiones.

Cleavage from the Solid Support

The final step is the cleavage of the synthesized pyrimidine-4-thiol from the resin. This is typically accomplished using a strong acid, such as trifluoroacetic acid (TFA). A carefully selected cleavage cocktail containing scavengers is crucial to prevent side reactions and protect the thiol functionality.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Thiols are known for their strong, unpleasant odor and should be handled with care.[5][6][11] Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme caution.

Protocol 1: Loading of Acetylacetone Derivative onto Merrifield Resin

This protocol describes the immobilization of the β-dicarbonyl precursor onto the solid support.

Materials:

  • Merrifield resin (100-200 mesh, 1% DVB, 1.0 mmol/g loading)

  • Acetylacetone

  • Sodium ethoxide (NaOEt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Merrifield resin (1.0 g, 1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a fritted syringe reaction vessel.

  • Drain the DMF.

  • In a separate flask, prepare a solution of sodium acetylacetonate by adding acetylacetone (1.5 mmol) to a solution of sodium ethoxide (1.5 mmol) in anhydrous ethanol (5 mL).

  • Evaporate the ethanol under reduced pressure to obtain the sodium salt as a solid.

  • Dissolve the sodium acetylacetonate in anhydrous DMF (5 mL) and add it to the swollen resin.

  • Agitate the mixture at 50°C for 24 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

Protocol 2: Synthesis of Resin-Bound 2-Amino-6-methylpyrimidine-4-thiol

This protocol details the formation of the pyrimidine ring on the solid support.

Materials:

  • Acetylacetone-loaded resin (from Protocol 1)

  • Thiourea

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the acetylacetone-loaded resin (1.0 g) in anhydrous DMF (10 mL) for 1 hour.

  • Drain the DMF.

  • In a separate flask, dissolve thiourea (5.0 mmol) and sodium ethoxide (5.0 mmol) in anhydrous ethanol (15 mL).

  • Add the thiourea solution to the swollen resin.

  • Heat the reaction mixture at 80°C for 12 hours with gentle agitation.

  • Cool the reaction to room temperature, drain the solution, and wash the resin sequentially with EtOH (3 x 10 mL), water (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Cleavage and Isolation of 2-Amino-6-methylpyrimidine-4-thiol

This protocol describes the release of the final product from the solid support.

Materials:

  • Resin-bound 2-amino-6-methylpyrimidine-4-thiol (from Protocol 2)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Place the dried resin (approx. 500 mg) in a round-bottom flask.

  • Add the cleavage cocktail (10 mL) to the resin.

  • Stir the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.

  • Concentrate the combined filtrate under a gentle stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether (30 mL).

  • Collect the precipitate by centrifugation or filtration.

  • Wash the crude product with cold diethyl ether (2 x 10 mL).

  • Dry the final product under vacuum.

Characterization of the Final Product

The identity and purity of the synthesized 2-amino-6-methylpyrimidine-4-thiol analogs should be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

A technical guide for the spectroscopic analysis of a similar compound, 2-amino-4-hydroxy-6-methylpyrimidine, provides a useful reference for interpreting the data for the thiol analog.[4][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect signals for the methyl protons, the pyrimidine ring proton, and the amino protons. The thiol proton may be broad or exchange with the solvent.

  • ¹³C NMR: Expect signals for the methyl carbon, the carbons of the pyrimidine ring, including the thione carbon (C=S).

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to determine the molecular weight of the product. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺. Mass spectrometry is also a powerful tool for studying thiol modifications.[3]

Infrared (IR) Spectroscopy:

  • Key vibrational bands to look for include N-H stretching of the amino group, C-H stretching of the methyl group, C=N and C=C stretching of the pyrimidine ring, and the C=S stretching of the thione tautomer.

Table 1: Expected Spectroscopic Data for 2-Amino-6-methylpyrimidine-4-thiol

TechniqueExpected Observations
¹H NMR Singlet for CH₃ (~2.2 ppm), Singlet for pyrimidine H-5 (~6.0 ppm), Broad singlet for NH₂ (~7.0 ppm), Broad singlet for SH (variable)
¹³C NMR Signal for CH₃ (~20 ppm), Signals for pyrimidine ring carbons (100-170 ppm), Signal for C=S (~180-200 ppm)
MS (ESI+) [M+H]⁺ at m/z corresponding to the calculated molecular weight
FT-IR (cm⁻¹) ~3300-3100 (N-H stretch), ~2950 (C-H stretch), ~1640 (C=N stretch), ~1580 (C=C stretch), ~1200 (C=S stretch)

Note: Exact chemical shifts and absorption frequencies may vary depending on the solvent and the specific analog synthesized.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is an essential tool for assessing the purity of the final product and for purification if necessary. A reversed-phase C18 column with a water/acetonitrile gradient containing a small amount of TFA is a common starting point for method development.

Causality and Trustworthiness in the Protocol

The protocols provided are designed to be robust and reproducible. The rationale behind key steps is as follows:

  • Use of Excess Reagents: In solid-phase synthesis, using an excess of soluble reagents (e.g., thiourea, activating agents) helps to drive the reactions to completion, ensuring high yields at each step.

  • Thorough Washing: The washing steps are critical for removing excess reagents and by-products, ensuring the purity of the subsequent reaction.

  • Cleavage Cocktail Composition: The cleavage cocktail is a critical component.[13]

    • TFA: A strong acid required to cleave the ether linkage to the Merrifield resin.

    • TIS (Triisopropylsilane): A scavenger that effectively quenches reactive carbocations generated during cleavage, preventing side reactions with the electron-rich pyrimidine ring and the thiol group.

    • Water: Acts as a scavenger and can help to suppress side reactions.

Visualization of the Synthetic Pathway

The following diagram illustrates the key chemical transformations occurring on the solid support.

Synthetic_Pathway cluster_0 On-Resin Synthesis Resin Merrifield Resin P-CH₂Cl Loaded_Resin Loaded Resin P-CH₂-O-C(CH₃)=CH-C(O)CH₃ Resin->Loaded_Resin 1. Acetylacetone, NaOEt, DMF Pyrimidine_Resin Resin-Bound Product P-CH₂-O-Pyrimidine-S Loaded_Resin->Pyrimidine_Resin 2. Thiourea, NaOEt, EtOH Final_Product { Final Product | HS-Pyrimidine-NH₂ } Pyrimidine_Resin->Final_Product 3. TFA/TIS/H₂O

Caption: Key reaction steps in the solid-phase synthesis of 2-amino-6-methylpyrimidine-4-thiol.

References

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Aparna, E. P., & Devaky, K. S. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science, 21(2), 35–68. [Link]

  • Aparna, E. P., & Devaky, K. S. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. PubMed, 30607935. [Link]

  • Department of Chemistry, University of Rochester. Reagents & Solvents: How to Work with Thiols. [Link]

  • Lee, J. (2009). Synthesis of 2-Thio-4-aminopyrimidine Derivatives as Anti-cancer Agent. Biomedical Science Letters, 15(2), 143-147. [Link]

  • MDPI. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. [Link]

  • NIH. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [Link]

  • PubChem. 2-Amino-6-methylpyrimidine-4-thiol. [Link]

  • RSC Publishing. Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol-2-amines and of 3-alkyl-1,3-thiazolimines. [Link]

  • El-Sayed, N. F., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(23), 8256. [Link]

  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(1), 169. [Link]

  • Kumar, D., et al. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 22(2), 1335-1343. [Link]

  • LibreTexts. 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. [Link]

  • LibreTexts. 26.9: The Merrifield Solid-Phase Technique. [Link]

  • NIH. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. [Link]

  • PubChem. 2-Amino-6-methylpyrimidine-4-thiol. [Link]

  • PubMed. Synthesis of pyrimidines by direct condensation of amides and nitriles. [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

  • ResearchGate. Drugs containing 2-aminopyrimidine motif on the market. [Link]

  • UCL. Thiols | Safety Services. [Link]

  • YouTube. Lec11 - Synthesizing Peptides and the Merrifield Synthesis. [Link]

  • Chemistry LibreTexts. 23.1: B-Dicarbonyl Compounds: Claisen Condensations. [Link]

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Application Note & Protocol: Microwave-Assisted Synthesis of 2-Amino-6-methylpyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of 2-amino-6-methylpyrimidine-4-thiol, a key heterocyclic scaffold in medicinal chemistry. Pyrimidine derivatives are integral to numerous therapeutic agents, exhibiting a wide range of biological activities.[1][2] Traditional synthesis methods often involve long reaction times, harsh conditions, and modest yields. This protocol leverages the principles of green chemistry by employing Microwave-Assisted Organic Synthesis (MAOS), a technique that dramatically accelerates reaction rates, improves yields, and reduces energy consumption.[3][4][5] We present a detailed, validated protocol for a one-pot cyclocondensation reaction, explain the mechanistic advantages of microwave heating, and provide essential data for product characterization. This guide is intended for researchers and professionals in organic synthesis and drug development seeking to optimize the production of high-value pyrimidine derivatives.

Introduction: The Power of Microwaves in Heterocyclic Synthesis

Pyrimidine and its fused derivatives are cornerstone structures in medicinal chemistry, forming the core of numerous drugs with anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] Specifically, the 2-amino-4-thiol substituted pyrimidine moiety is a versatile pharmacophore and a valuable building block for creating more complex, biologically active molecules.

Conventional synthesis of these compounds via thermal heating is often inefficient, requiring prolonged refluxing, which can lead to byproduct formation and significant energy waste.[6] Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative. By using microwave irradiation, energy is directly and uniformly delivered to polar molecules within the reaction mixture, a process driven by dipolar polarization and ionic conduction.[1][7][8] This rapid, localized heating provides the instantaneous energy required to overcome activation barriers, resulting in remarkable benefits:[3]

  • Reaction Acceleration: Reaction times are reduced from hours to mere minutes.[6][7]

  • Enhanced Yields & Purity: Rapid reaction kinetics often minimize the formation of side products, leading to higher isolated yields and cleaner products.[5][6]

  • Energy Efficiency: Microwaves heat only the reactants and solvent, not the entire apparatus, leading to substantial energy savings.[3][6]

  • Green Chemistry Alignment: MAOS often allows for solvent-free reactions or the use of greener solvents, reducing environmental impact.[3][4][5]

This document details a robust microwave-assisted protocol for the synthesis of 2-amino-6-methylpyrimidine-4-thiol through a one-pot three-component Biginelli-type condensation.[9][10][11]

Reaction Principle and Mechanism

The synthesis is achieved through a one-pot cyclocondensation reaction between acetylacetone (a β-dicarbonyl compound) and thiourea . The reaction proceeds via a series of intermediates, culminating in the formation of the stable heterocyclic pyrimidine ring.

Microwave irradiation is particularly effective for this transformation because the reactants and polar solvent (ethanol) efficiently absorb microwave energy. This leads to rapid, uniform heating throughout the reaction volume, which accelerates the rate-limiting steps of condensation and cyclization. Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave heating avoids thermal gradients and localized overheating, contributing to a cleaner reaction profile.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Acetylacetone Acetylacetone Conditions Microwave (MW) Ethanol, 10-15 min 120°C Acetylacetone->Conditions + Thiourea Thiourea Thiourea->Conditions + Product 2-Amino-6-methylpyrimidine-4-thiol Conditions->Product

Caption: General scheme for the microwave-assisted synthesis.

Detailed Experimental Protocol

This protocol has been optimized for reliability and high yield in a dedicated microwave synthesis reactor.

Materials and Equipment

Reagents:

  • Thiourea (≥99%)

  • Acetylacetone (≥99%)

  • Ethanol (Absolute, ACS grade)

  • Hydrochloric Acid (optional catalyst, concentrated)

  • Deionized Water

  • TLC plates (Silica gel 60 F254)

  • Mobile Phase for TLC (e.g., Ethyl acetate:Hexane, 7:3)

Equipment:

  • Monowave or multi-mode microwave synthesis reactor with sealed vessel capability

  • 10 mL or 20 mL microwave reaction vessels with magnetic stir bars

  • Analytical balance

  • Fume hood

  • Büchner funnel and vacuum flask

  • Glassware for recrystallization

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer (¹H and ¹³C)

Step-by-Step Synthesis Procedure

Workflow A 1. Reagent Preparation Add Thiourea, Acetylacetone, and Ethanol to MW vessel. B 2. Microwave Irradiation Seal vessel and irradiate. (e.g., 15 min, 120°C, 300W) A->B Seal & Place in Reactor C 3. Reaction Cooldown Cool vessel to room temperature. B->C Process Complete D 4. Product Precipitation Pour mixture into ice-cold water. C->D Unseal Vessel E 5. Isolation Filter the solid product using a Büchner funnel. D->E Stir & Precipitate Forms F 6. Purification Recrystallize the crude product from ethanol. E->F Wash with Cold Water G 7. Characterization Analyze pure product (MP, FT-IR, NMR). F->G Dry the Crystals

Caption: Experimental workflow from reagents to final analysis.

  • Reagent Preparation: In a 10 mL microwave reaction vessel containing a magnetic stir bar, add thiourea (0.76 g, 10 mmol) and acetylacetone (1.0 g, 1.03 mL, 10 mmol).

  • Solvent Addition: Add 4 mL of absolute ethanol to the vessel. If using a catalyst, add 1-2 drops of concentrated hydrochloric acid.

  • Vessel Sealing: Securely seal the vessel with the appropriate cap. Place the vessel into the cavity of the microwave reactor.

  • Microwave Irradiation: Program the microwave reactor to heat the mixture to 120°C and hold for 15 minutes . Ensure that magnetic stirring is active throughout the process. The power will be modulated by the instrument to maintain the target temperature.

  • Cooling: After the irradiation cycle is complete, allow the reaction vessel to cool to room temperature (below 50°C) using the instrument's compressed air cooling system before carefully opening.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold water. A pale yellow or white solid should precipitate immediately.[9]

  • Filtration: Stir the suspension for 5-10 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 15 mL).

  • Drying: Allow the product to air-dry on the filter paper or dry it in a vacuum oven at 50-60°C to a constant weight.

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield fine, crystalline needles of 2-amino-6-methylpyrimidine-4-thiol.

Safety Precautions
  • Always operate microwave reactors according to the manufacturer's instructions. Never use domestic microwave ovens.

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sealed reaction vessels can become highly pressurized. Ensure the vessel has cooled completely before opening.

Results: A Comparison of Methods

The microwave-assisted protocol provides a significant improvement over conventional heating methods, as summarized below.

Table 1: Comparison of Synthesis Conditions and Yields

ParameterConventional Heating MethodMicrowave-Assisted Method
Reaction Time 4 - 8 hours10 - 20 minutes
Temperature Reflux (~78°C)120°C
Typical Yield 60 - 75%85 - 95%
Solvent Volume High (for reflux)Low (2-5 mL)
Work-up StandardSimplified, cleaner product

Data compiled and generalized from multiple literature sources describing Biginelli-type reactions.[9][10][11]

Product Characterization

The identity and purity of the synthesized 2-amino-6-methylpyrimidine-4-thiol (C₅H₇N₃S, M.W.: 141.20 g/mol ) should be confirmed using standard analytical techniques.[12]

Table 2: Typical Characterization Data

AnalysisExpected Result
Appearance White to pale yellow crystalline solid
Melting Point 285-290 °C (decomposes)
FT-IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch), ~3100 (Ar C-H), ~1640 (C=N stretch), ~1580 (N-H bend), ~1250 (C=S stretch)
¹H NMR (DMSO-d₆, δ ppm) ~11.8 (s, 1H, SH/NH), ~6.5 (br s, 2H, NH₂), ~5.8 (s, 1H, pyrimidine C-H), ~2.1 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, δ ppm) ~175 (C=S), ~165 (C-NH₂), ~162 (C-CH₃), ~105 (C-H), ~23 (CH₃)

Note: Spectral data are approximate and can vary slightly based on the solvent and instrument used. The compound exists in tautomeric forms (thione and thiol), which can influence spectral readings.[13][14]

Conclusion

This application note demonstrates a highly efficient, rapid, and green protocol for the synthesis of 2-amino-6-methylpyrimidine-4-thiol using microwave irradiation. The method offers substantial advantages over conventional synthesis, including drastically reduced reaction times, higher yields, and simpler purification procedures.[6][7][9] This protocol serves as a reliable and scalable foundation for researchers in drug discovery and medicinal chemistry to access this valuable heterocyclic building block and its derivatives.

References

  • Title: Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)
  • Title: Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid Source: Google Cloud Search URL
  • Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: Google Cloud Search URL
  • Title: Microwave-Assisted Synthesis: 10x Faster Organic Reactions Source: Patsnap Eureka URL
  • Title: Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation Source: Synlett URL
  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL
  • Title: Importance of Microwave Heating in Organic Synthesis Source: Advanced Journal of Chemistry, Section A URL
  • Title: Microwave assisted green organic synthesis Source: Google Cloud Search URL
  • Title: Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)
  • Title: Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds Source: PubMed URL
  • Title: Microwave Assisted Organic Synthesis of Heterocyclic Compound Source: International Journal of Pharmaceutical Sciences URL
  • Title: Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review Source: ijamtes URL
  • Title: Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives Source: Google Cloud Search URL
  • Title: Synthesis of 2-amino-4,6-dimethyl pyrimidine Source: Semantic Scholar URL
  • Title: (PDF)
  • Title: 2-Amino-6-methylpyrimidine-4-thiol | C5H7N3S | CID 2781477 Source: PubChem URL
  • Title: Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi Source: Impactfactor URL
  • Title: Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity Source: ResearchGate URL
  • Title: Studies on Reactions of Pyrimidine Compounds. 21.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-6-methylpyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Amino-6-methylpyrimidine-4-thiol. This molecule is a crucial heterocyclic building block in the development of various pharmaceutical agents and bioactive molecules. Its synthesis, typically achieved through the condensation of ethyl acetoacetate and thiourea, presents several challenges that can impact yield and purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to empower researchers in achieving optimal and reproducible results.

Reaction Overview: The Biginelli-type Condensation

The most common and direct route to 2-Amino-6-methylpyrimidine-4-thiol is a variation of the Biginelli reaction. This one-pot, three-component reaction involves the condensation of ethyl acetoacetate and thiourea in the presence of a base.

The general mechanism proceeds as follows:

  • Enolate Formation: A base, such as sodium ethoxide, deprotonates the α-carbon of ethyl acetoacetate, forming an enolate.

  • Condensation with Thiourea: The enolate attacks the carbon atom of thiourea.

  • Cyclization and Dehydration: Intramolecular cyclization followed by dehydration yields the dihydropyrimidine intermediate.

  • Tautomerization: The intermediate tautomerizes to form the more stable 2-Amino-6-methylpyrimidine-4-thiol.

Controlling the reaction conditions is paramount to favor this pathway and minimize the formation of byproducts.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield is a frequent challenge and can stem from several factors. Systematically investigate the following:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. Sodium ethoxide is highly effective as it generates the reactive enolate of ethyl acetoacetate. Ensure you are using at least one equivalent of a strong base. An insufficient amount of base will lead to incomplete enolate formation and unreacted starting materials.

  • Reaction Temperature and Time: The reaction typically requires heating (reflux) to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient heating time will result in an incomplete reaction, while excessive heating can lead to degradation of reactants and products.

  • Quality of Reagents: Ensure that your ethyl acetoacetate and thiourea are of high purity. Impurities can interfere with the reaction. Ethyl acetoacetate can undergo hydrolysis if exposed to moisture, so use a freshly opened bottle or distill it before use.

  • Solvent Purity: The presence of water in the solvent (typically ethanol) can inhibit the reaction by consuming the base. Use absolute or anhydrous ethanol to ensure a water-free environment.

Question 2: The final product is a dark, oily substance instead of the expected solid. What went wrong?

Answer: The formation of an oily product or failure to crystallize often indicates the presence of significant impurities.

  • Unreacted Starting Materials: Residual ethyl acetoacetate or thiourea can act as impurities that depress the melting point and inhibit crystallization.

  • Byproduct Formation: Side reactions can lead to a complex mixture of products. A common side reaction is the self-condensation of ethyl acetoacetate.

  • Improper Workup: Ensure the reaction mixture is properly neutralized after completion. The product is typically precipitated by adjusting the pH. If the pH is not optimal, the product may remain in solution or precipitate as an oil.

To resolve this, an acid-base extraction can be an effective purification step before attempting recrystallization. Dissolve the crude oil in a dilute aqueous acid (like HCl), wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities, and then carefully neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified product.[1]

Question 3: My purified product shows extra peaks in the NMR spectrum. What are the likely impurities?

Answer: Unexpected peaks in the NMR spectrum point to the presence of structural isomers or byproducts.

  • Tautomers: The product, 2-Amino-6-methylpyrimidine-4-thiol, can exist in tautomeric forms, primarily the thione form (2-amino-6-methyl-1H-pyrimidine-4-thione).[2] This can sometimes lead to a more complex NMR spectrum than anticipated. Confirming the structure may require additional analytical techniques like 2D-NMR.

  • Isomeric Byproducts: Alternative cyclization pathways can lead to the formation of isomeric impurities. Careful control of reaction conditions, such as the order of reagent addition, can help minimize these side reactions.[1]

  • Overalkylation/Dialkylation: Although less common in this specific synthesis, related pyrimidine syntheses can be prone to overalkylation, leading to dialkylated impurities.[3]

If significant impurities are present, column chromatography may be necessary for effective separation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent for this synthesis? A1: The most commonly employed and effective system is sodium ethoxide as the base in absolute ethanol as the solvent. The ethoxide acts as a strong base to deprotonate the ethyl acetoacetate, and ethanol is a suitable solvent for the reactants and the reaction temperature.

Q2: How can I effectively monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is the most convenient method.[5] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The disappearance of the limiting reactant spot (usually ethyl acetoacetate) indicates the reaction is nearing completion.

Q3: What is the best method for purifying the final product? A3: Recrystallization is the most common and effective method for purifying the crude product.[1][4] Ethanol or a mixture of ethanol and water are often suitable solvents. If the crude product is highly impure or oily, an initial acid-base workup is recommended before recrystallization.[1]

Q4: How can I confirm the identity and purity of my synthesized 2-Amino-6-methylpyrimidine-4-thiol? A4: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and helps identify impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[4]

  • FT-IR Spectroscopy: Confirms the presence of key functional groups.

Optimization of Reaction Conditions

To maximize yield and purity, consider systematically optimizing the following parameters.

ParameterRange/OptionsRecommendation & Rationale
Base Sodium Ethoxide, Sodium Hydroxide, Potassium CarbonateSodium Ethoxide is preferred for its high basicity and compatibility with ethanol solvent, ensuring efficient enolate formation.
Solvent Absolute Ethanol, Methanol, DMFAbsolute Ethanol is the standard choice. It effectively dissolves the reactants and facilitates the reaction at reflux temperature. Ensure it is anhydrous.
Temperature Room Temperature to RefluxReflux is generally required to drive the reaction to completion within a reasonable timeframe (typically several hours).
Reactant Ratio 1:1 to 1:1.5 (Ethyl Acetoacetate:Thiourea)A slight excess of Thiourea (approx. 1.2 equivalents) can help to ensure the complete consumption of the more expensive ethyl acetoacetate.
Reaction Time 2 - 24 hoursMonitor by TLC. A typical reaction time is 4-8 hours at reflux.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methylpyrimidine-4-thiol

Materials:

  • Ethyl acetoacetate

  • Thiourea

  • Sodium metal

  • Absolute Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Dilute Sodium Hydroxide (NaOH)

Procedure:

  • Preparation of Sodium Ethoxide: In a fume hood, carefully add sodium metal (1.0 eq) in small pieces to a flask containing absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add thiourea (1.2 eq) and stir until dissolved.

  • Reaction Initiation: Slowly add ethyl acetoacetate (1.0 eq) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by adding dilute hydrochloric acid until the pH is approximately 7. The crude product should precipitate.

  • Isolation: Filter the precipitated solid using a Buchner funnel and wash it with cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the crude product in a vacuum oven.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently while stirring until the solid has just completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the pure crystals under vacuum.

Visual Workflow and Reaction Schematics

Workflow for Synthesis and Purification

The following diagram outlines the key stages from starting materials to the purified final product.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A Prepare Sodium Ethoxide in Absolute Ethanol B Add Thiourea A->B C Add Ethyl Acetoacetate B->C D Reflux (4-8h) Monitor by TLC C->D E Cool to RT D->E F Neutralize with HCl to Precipitate Product E->F G Filter Crude Solid F->G H Wash with Cold Water & Cold Ethanol G->H I Recrystallize from Hot Ethanol H->I J Hot Filtration (Optional: Charcoal) I->J K Cool to Crystallize J->K L Filter & Dry Pure Product K->L M Final Product L->M Characterization (NMR, HPLC, MP)

Caption: Workflow for the synthesis and purification of 2-Amino-6-methylpyrimidine-4-thiol.

References

  • Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available from: [Link]

  • MSD Manual Professional Edition. Pyrimidine Metabolism Disorders - Pediatrics. Available from: [Link]

  • National Center for Biotechnology Information. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Available from: [Link]

  • PubChem. 2-Amino-6-methylpyrimidine-4-thiol. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021-11-17). Available from: [Link]

  • Semantic Scholar. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p- tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2018-11-13). Available from: [Link]

Sources

Purification of crude 2-Amino-6-methylpyrimidine-4-thiol by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Amino-6-methylpyrimidine-4-thiol

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of crude 2-Amino-6-methylpyrimidine-4-thiol via recrystallization. It is designed to move beyond a simple protocol, offering in-depth troubleshooting and foundational knowledge to empower users to overcome common experimental challenges.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles that govern a successful recrystallization of this specific polar heterocyclic compound.

Q1: What is the fundamental principle of recrystallization and why is it effective for purification?

A1: Recrystallization is a purification technique based on differential solubility. The core principle is that the solubility of a compound in a solvent increases with temperature.[1] In an ideal scenario, the target compound (2-Amino-6-methylpyrimidine-4-thiol) is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form.[1] Soluble impurities, ideally, remain in the cold solvent (the "mother liquor") and are separated during the final filtration step.[2]

Q2: How do I select an appropriate solvent for a polar compound like 2-Amino-6-methylpyrimidine-4-thiol?

A2: The key is to follow the "like dissolves like" principle: polar compounds dissolve best in polar solvents.[1] 2-Amino-6-methylpyrimidine-4-thiol is a polar molecule due to its amino group, nitrogen heterocycle, and the thiol/thione tautomerism, which allows for significant hydrogen bonding. Its topological polar surface area is 82.5 Ų, confirming this characteristic.[3] Therefore, the initial screening should focus on polar solvents. Good candidates include water, ethanol, methanol, or mixtures thereof.[4][5] The ideal solvent will dissolve the compound poorly at room temperature but completely at or near its boiling point.[2]

Q3: What are the essential characteristics of an ideal recrystallization solvent system?

A3: An ideal solvent system must meet several criteria for an effective purification:

  • High Temperature Solubility: It must dissolve the target compound completely when hot.[2]

  • Low Temperature Solubility: It must dissolve the target compound very poorly when cold to ensure maximum recovery.[2]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[1]

  • Chemical Inertness: The solvent must not react with the compound being purified.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[4]

Section 2: Detailed Experimental Protocol for Recrystallization

This protocol provides a self-validating, step-by-step methodology for the purification of 2-Amino-6-methylpyrimidine-4-thiol.

Step 1: Solvent Screening

  • Place approximately 50 mg of the crude 2-Amino-6-methylpyrimidine-4-thiol into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate) dropwise, starting with about 1 mL.

  • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound well.

  • Gently heat the test tubes that showed poor room-temperature solubility. The compound should dissolve completely at the higher temperature.[2]

  • Allow the promising solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystalline precipitate is the best candidate. If no single solvent is ideal, proceed to test solvent pairs (e.g., ethanol/water).

Step 2: Dissolution of the Crude Solid

  • Place the crude 2-Amino-6-methylpyrimidine-4-thiol into an Erlenmeyer flask.

  • Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring.

  • Continue adding the hot solvent just until the solid completely dissolves. Adding a large excess of solvent will reduce the final yield.[6]

Step 3: Decolorization (Optional)

  • If the hot solution is colored (e.g., yellow or brown), it indicates the presence of colored impurities.[7]

  • Remove the flask from the heat source to momentarily stop the boiling.

  • Add a very small amount (spatula tip) of activated charcoal to the solution.

  • Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.[7]

Step 4: Hot Filtration

  • This step is necessary to remove insoluble impurities or the activated charcoal from Step 3.

  • Pre-heat a funnel and a new receiving Erlenmeyer flask to prevent premature crystallization.

  • Place a fluted filter paper in the funnel and pour the hot solution through it as quickly as possible.

Step 5: Crystallization

  • Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[8]

Step 6: Isolation and Washing

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.[8]

Step 7: Drying

  • Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter paper or for a more complete result, in a vacuum oven or desiccator.[8]

Section 3: Troubleshooting Guide

This guide is designed to help you diagnose and solve common issues encountered during the recrystallization of 2-Amino-6-methylpyrimidine-4-thiol.

Troubleshooting Workflow Diagram

G start Problem Encountered During Crystallization no_xtals Issue: No Crystals Forming start->no_xtals oiling_out Issue: Product 'Oiled Out' start->oiling_out low_yield Issue: Low Recovery start->low_yield colored_xtals Issue: Colored Crystals start->colored_xtals sol_evap Solution: Evaporate excess solvent to concentrate the solution. no_xtals->sol_evap Cause: Too much solvent used sol_scratch Solution: Induce crystallization by scratching flask or adding a seed crystal. no_xtals->sol_scratch Cause: Supersaturation not initiated sol_antisolvent Solution: Carefully add an anti-solvent (miscible, compound insoluble). no_xtals->sol_antisolvent Cause: Compound too soluble sol_reheat Solution: Re-heat, add more of the 'good' solvent to fully dissolve, then cool slowly. oiling_out->sol_reheat Cause: High impurity level or insufficient solvent sol_cool Solution: Ensure solution is thoroughly cooled (e.g., in an ice bath) before filtering. low_yield->sol_cool Cause: Premature filtration or product soluble in cold solvent sol_charcoal Solution: Redissolve, add activated charcoal, perform hot filtration, and recrystallize. colored_xtals->sol_charcoal Cause: Co-crystallization of colored impurities

Caption: Troubleshooting logic for common recrystallization issues.

Q: My compound dissolved in the hot solvent, but no crystals are forming upon cooling. What's wrong?

A: This is a common issue that typically points to a lack of supersaturation.

  • Possible Cause 1: Too much solvent was used. The concentration of your compound is too low to allow for crystallization even when cold.[9]

    • Solution: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much, or the compound may crash out of solution too quickly.

  • Possible Cause 2: The solution needs a nucleation site to begin crystallization.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for the first crystals to form.[6]

    • Solution 2 (Seed Crystal): If you have a small crystal of the pure compound, add it to the solution. This "seed" will act as a template for further crystal growth.[6]

  • Possible Cause 3: The compound is too soluble in the chosen solvent.

    • Solution: Try adding an "anti-solvent"—a solvent in which your compound is insoluble but that is miscible with your crystallization solvent.[8] Add the anti-solvent dropwise to the cooled solution until it just becomes cloudy, then gently heat until it is clear again before allowing it to cool slowly.

Q: My product separated as an oil instead of crystals. How can I fix this?

A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when high levels of impurities significantly depress the melting point.[6] The compound melts before it dissolves.

  • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent until the oil is completely dissolved to form a clear solution.[6] Then, allow this slightly more dilute solution to cool very slowly. You can also try adding more of the "soluble" solvent if you are using a mixed-solvent system.

Q: The recrystallization worked, but my yield is very low. How can I improve it?

A: A low yield can result from several factors.

  • Possible Cause 1: Too much solvent was used. This is the most common reason. A significant portion of your product remains dissolved in the mother liquor.[6]

    • Solution: In future experiments, use the absolute minimum amount of hot solvent required to dissolve the crude solid. You can also try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again for a second crop of crystals.

  • Possible Cause 2: The solution was not cooled sufficiently.

    • Solution: Ensure the flask is left in an ice-water bath for an adequate amount of time (e.g., 30 minutes) to maximize precipitation before filtration.[8]

  • Possible Cause 3: Premature crystallization during hot filtration.

    • Solution: Ensure your filtration apparatus (funnel, receiving flask) is hot to prevent the product from crystallizing on the filter paper.[6]

Q: My final crystals are colored (e.g., yellow/brown). How do I get a pure white product?

A: This indicates that colored impurities have co-crystallized with your product.

  • Solution: The most effective method is to treat the solution with activated charcoal.[7] Redissolve the colored crystals in the minimum amount of hot solvent. Add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal (and the adsorbed impurities). Then, allow the clear filtrate to cool and crystallize as usual.[10]

Section 4: Solvent Data Reference Table

The following table summarizes the properties of common solvents that may be screened for the recrystallization of 2-Amino-6-methylpyrimidine-4-thiol.

SolventBoiling Point (°C)Polarity IndexKey Considerations & Safety Notes
Water 10010.2Excellent for highly polar compounds. High boiling point can make drying difficult. Non-flammable.
Ethanol 784.3Good general-purpose polar solvent. Often used in a mixture with water. Flammable.
Methanol 655.1Dissolves more polar compounds than ethanol.[4] Lower boiling point makes for easier drying. Toxic and flammable.
Acetone 565.1Excellent solvent but has a very low boiling point, which may not provide a large solubility difference between hot and cold states.[4] Highly flammable.
Ethyl Acetate 774.4A moderately polar solvent. Flammable.

Section 5: References

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from

  • What is the best solvent for recrystallization? - Quora. (2017). Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives. Retrieved from

  • Recrystallization - Wired Chemist. (n.d.). Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022). Retrieved from [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidine-4-thiol. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • BenchChem. (n.d.). common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal. Retrieved from

Sources

Technical Support Center: Improving Schiff Base Yield with 2-Amino-6-methylpyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-6-methylpyrimidine-4-thiol. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges encountered during Schiff base formation with this versatile heterocyclic compound. Our goal is to empower you with the scientific understanding and experimental protocols necessary to optimize your reaction yields and obtain high-purity products.

Introduction: The Unique Challenge of a Bifunctional Reagent

2-Amino-6-methylpyrimidine-4-thiol is a valuable building block in medicinal chemistry and materials science. However, its bifunctional nature, possessing both a nucleophilic amino group and a highly reactive thiol group, presents a unique set of challenges in Schiff base synthesis. While the primary amine is the intended site of condensation with an aldehyde or ketone, the thiol group can often interfere, leading to low yields and the formation of unwanted side products. This guide will dissect these challenges and provide targeted strategies to enhance the selectivity and efficiency of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for low yields in Schiff base reactions with 2-Amino-6-methylpyrimidine-4-thiol?

A1: Low yields are often a consequence of the competitive nucleophilicity of the thiol group. The thiol (-SH) is generally a stronger nucleophile than the amino (-NH₂) group, particularly under basic conditions where it can deprotonate to form a highly reactive thiolate anion (-S⁻).[1] This can lead to the thiol group reacting with the carbonyl compound instead of, or in addition to, the amino group, resulting in a mixture of products and a lower yield of the desired Schiff base.

Q2: How does pH affect the reaction?

A2: pH is a critical parameter for controlling the selectivity of the reaction.[1][2]

  • Mildly Acidic pH (4-6): In this range, the amino group remains largely nucleophilic, while the thiol group is protonated and less reactive. The acid also serves to catalyze the dehydration step of the Schiff base formation.[2] However, a pH that is too low can protonate the amino group, rendering it non-nucleophilic.[2]

  • Neutral to Basic pH (>7): As the pH increases, the thiol group (pKa ~7-8 for similar compounds) will increasingly deprotonate to the more nucleophilic thiolate anion, favoring side reactions at the sulfur atom.[1]

Q3: What are the common side products I should be aware of?

A3: Besides the unreacted starting materials, you may encounter:

  • Thio-adducts: Products resulting from the reaction of the thiol group with the carbonyl compound.

  • Disulfides: Oxidation of the thiol group can lead to the formation of disulfide-linked pyrimidine dimers, especially if the reaction is exposed to air for extended periods.

  • Hydrolysis products: Schiff base formation is a reversible reaction. The presence of water can hydrolyze the imine bond, reverting it back to the starting amine and carbonyl compound.[2]

Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during the synthesis of Schiff bases from 2-Amino-6-methylpyrimidine-4-thiol.

Problem 1: Low or No Product Yield

Low or negligible yield of the desired Schiff base is the most frequently reported issue. This can be attributed to several factors, primarily the interference from the thiol group and suboptimal reaction conditions.

The core of the problem lies in the competitive nucleophilic attack by the amino and thiol groups on the carbonyl carbon of the aldehyde or ketone.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products pyrimidine 2-Amino-6-methylpyrimidine-4-thiol desired_path Desired Pathway: Amino Group Attack pyrimidine->desired_path -NH₂ side_path Side Reaction: Thiol Group Attack pyrimidine->side_path -SH carbonyl Aldehyde/Ketone carbonyl->desired_path carbonyl->side_path pH pH pH->desired_path Controls Selectivity pH->side_path schiff_base Desired Schiff Base desired_path->schiff_base side_product Side Product (e.g., Thio-adduct) side_path->side_product

Caption: Competitive reaction pathways in Schiff base formation.

Solution 1.1: Rigorous Control of pH

The most direct way to favor the amino group's reactivity is to maintain a mildly acidic environment.

Protocol 1.1: pH-Controlled Schiff Base Formation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-6-methylpyrimidine-4-thiol (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in an anhydrous solvent (e.g., ethanol, methanol, or toluene).

  • pH Adjustment: Add a catalytic amount of a mild acid, such as glacial acetic acid (a few drops) or p-toluenesulfonic acid (0.05-0.1 equivalents), to achieve a pH between 4 and 6.[2] You can monitor the pH using pH indicator paper.

  • Reaction Execution: Heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization.

Solution 1.2: Ensuring Anhydrous Conditions

To prevent the reverse hydrolysis reaction, it is crucial to remove water as it is formed.

Protocol 1.2: Schiff Base Formation with Water Removal

  • Reaction Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

  • Reagents: Add 2-Amino-6-methylpyrimidine-4-thiol (1 equivalent), the carbonyl compound (1-1.2 equivalents), a catalytic amount of acid (e.g., p-toluenesulfonic acid), and a solvent that forms an azeotrope with water (e.g., toluene or benzene) to the flask.[2]

  • Azeotropic Distillation: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, where the water will separate and can be removed, driving the equilibrium towards product formation.[2]

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting materials are consumed. Once complete, cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Solution 1.3: Thiol Protection Strategy

For challenging substrates where pH control is insufficient, protecting the thiol group is a robust strategy. The trityl (Tr) group is a suitable choice as it is stable under the conditions of Schiff base formation and can be removed under acidic conditions.

Protocol 1.3: Two-Step Synthesis via Thiol Protection

Step 1: Protection of the Thiol Group

  • Dissolution: Dissolve 2-Amino-6-methylpyrimidine-4-thiol (1 equivalent) in an anhydrous solvent like DMF or CH₂Cl₂.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Protecting Group Introduction: Slowly add trityl chloride (Tr-Cl) (1.05 equivalents) to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the S-tritylated pyrimidine by column chromatography.

Step 2: Schiff Base Formation and Deprotection

  • Schiff Base Formation: Using the S-tritylated pyrimidine from Step 1, follow Protocol 1.1 for Schiff base formation.

  • Deprotection: After the Schiff base is formed, the trityl group can be removed by treating the product with a solution of trifluoroacetic acid (TFA) in a scavenger such as triethylsilane in dichloromethane.

  • Final Purification: Neutralize the reaction mixture and purify the final Schiff base product.

Problem 2: Presence of Impurities and Side Products

Even with some product formation, the reaction mixture may be contaminated with side products, making purification difficult.

The formation of impurities often stems from the thiol group's reactivity, leading to thio-adducts or disulfide formation.

Solution 2.1: Optimization of Reaction Time and Temperature

Prolonged reaction times or excessively high temperatures can promote the formation of side products and degradation.

Protocol 2.1: Kinetic Monitoring and Optimization

  • Small-Scale Trials: Set up several small-scale reactions under the conditions of Protocol 1.1.

  • Time-Course Analysis: Withdraw aliquots from each reaction at regular intervals (e.g., every 30 minutes) and analyze them by TLC or LC-MS to determine the optimal reaction time that maximizes the yield of the desired product while minimizing the formation of impurities.

  • Temperature Screening: Repeat the time-course analysis at different temperatures (e.g., room temperature, 50 °C, reflux) to identify the ideal temperature for the reaction.

Solution 2.2: Use of an Inert Atmosphere

To prevent the oxidation of the thiol group to disulfides, it is advisable to perform the reaction under an inert atmosphere.

Protocol 2.2: Reaction under Inert Atmosphere

  • Degassing: Degas the solvent by bubbling nitrogen or argon through it for 15-30 minutes before use.

  • Inert Setup: Conduct the reaction in a flask that has been flame-dried and cooled under a stream of nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

  • Execution: Follow the optimized protocol for Schiff base formation (e.g., Protocol 1.1 or 1.2) under these inert conditions.

Problem 3: Product Instability and Purification Challenges

The final Schiff base product may be unstable or difficult to purify from the reaction mixture.

Schiff bases can be susceptible to hydrolysis, especially during aqueous work-up or chromatography on silica gel.

Solution 3.1: Anhydrous Work-up and Purification

Avoiding water during the work-up and purification steps is crucial for maintaining the integrity of the Schiff base.

Protocol 3.1: Anhydrous Purification

  • Solvent Removal: After the reaction, remove the solvent under reduced pressure.

  • Recrystallization: Attempt recrystallization from a suitable anhydrous solvent system.

  • Column Chromatography: If column chromatography is necessary, use a non-polar eluent system and consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent to prevent hydrolysis on the column.

Solution 3.2: Conversion to a Stable Salt

If the free Schiff base is unstable, it can often be isolated and stored as a more stable salt.

Protocol 3.2: Salt Formation

  • Dissolution: Dissolve the crude Schiff base in an anhydrous solvent (e.g., diethyl ether or dioxane).

  • Acidification: Bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent dropwise until precipitation is complete.

  • Isolation: Collect the precipitated hydrochloride salt by filtration, wash with anhydrous ether, and dry under vacuum. The free base can be regenerated by treatment with a mild base just before its next use if required.

Data Summary Table

ParameterRecommendationRationale
pH Mildly acidic (4-6)Maximizes amino group nucleophilicity while minimizing thiol reactivity.[1][2]
Solvent Anhydrous (Ethanol, Toluene)Prevents hydrolysis of the Schiff base. Toluene allows for azeotropic water removal.[2]
Temperature Optimized (start at RT, then heat)Balances reaction rate with minimizing side product formation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the thiol group to disulfides.
Water Removal Dean-Stark trap or molecular sievesDrives the reaction equilibrium towards product formation.[2]
Catalyst Acetic acid, p-TsOH (catalytic)Catalyzes the dehydration step of imine formation.[2]

Concluding Remarks

Improving the yield of Schiff base formation with 2-Amino-6-methylpyrimidine-4-thiol is a manageable challenge with a systematic approach to experimental design. By understanding the competitive reactivity of the amino and thiol groups and carefully controlling the reaction parameters, particularly pH and water content, researchers can significantly enhance the efficiency and selectivity of their syntheses. For particularly difficult cases, a thiol protection strategy offers a reliable, albeit longer, route to the desired product. We hope this guide serves as a valuable resource in your research endeavors.

References

  • MDPI. (2026). Recent Insights into Protein-Polyphenol Complexes: Molecular Mechanisms, Processing Technologies, Synergistic Bioactivities, and Food Applications. MDPI. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. NIH. Retrieved from [Link]

  • American Chemical Society. (n.d.). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Retrieved from [Link]

  • Springer Nature. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. SpringerLink. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • American Chemical Society. (n.d.). The Addition of the Thiol Group to Schiff Base Systems. I. Benzalanthranilic Acid1. ACS Publications. Retrieved from [Link]

  • American Chemical Society. (n.d.). Reactions of thiols with Schiff bases in nonaqueous solvents. Addition equilibriums, cleavage, and reduction. ACS Publications. Retrieved from [Link]

  • Reddit. (n.d.). What are protecting groups for thiols that can be radically cleaved? Reddit. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Does anyone know a simple protecting group for thiol in the presence of NH group? ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 "protection for the thiol group". ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. NIH. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. NIH. Retrieved from [Link]

  • ScienceDirect. (n.d.). Experimental (FT-IR, Laser-Raman and NMR) and theoretical comparative study on 2-benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile, a potential bioactive agent. ScienceDirect. Retrieved from [Link]

  • CIBTech. (n.d.). SCHIFF BASE COMPLEXES DERIVED FROM 2-AMINOBENZOTHIAZOLE AND SUBSTITUTED ACETOPHENONE: SYNTHESIS, CHARACTERIZATION AND BIOLOGIC. CIBTech. Retrieved from [Link]

  • MDPI. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). How do I increase Schiff's base yield? ResearchGate. Retrieved from [Link]

  • Medicinal and Medical Chemistry. (2025). Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it. Retrieved from [Link]

  • American Chemical Society. (2016). A Biocompatible Condensation Reaction for Labeling of Terminal Cysteines on Proteins. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (2021). Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of synthesized model compound 4f. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Is it possible for obtaining the Schiff bases using 2-amino-4-methyl benzothiazole? ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mono-N-oxidation of heterocycle-fused pyrimidines. RSC Publishing. Retrieved from [Link]

  • Jetir.org. (n.d.). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.org. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Retrieved from [Link]

  • MDPI. (n.d.). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Retrieved from [Link]

  • SciSpace. (n.d.). Condensation of 2-((Alkylthio)(aryl)methylene)malononitrile with 1,2-Aminothiol as a Novel Bioorthogonal Reaction for Site-Speci. SciSpace. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane. NIH. Retrieved from [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (2022). A Review on Synthesis and Applications of Schiff's Bases. Retrieved from [Link]

  • SciSpace. (n.d.). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. SciSpace. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. NIH. Retrieved from [Link]

  • ChemRxiv. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2-Amino-6-methylpyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-6-methylpyrimidine-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility hurdles encountered with this compound in organic solvents. Here, we provide in-depth, experience-driven troubleshooting advice and detailed protocols to ensure the success of your experiments.

Understanding the Molecule: Why is Solubility an Issue?

2-Amino-6-methylpyrimidine-4-thiol (C5H7N3S) is a heterocyclic compound whose structure presents a unique set of solubility challenges.[1][2] Its pyrimidine core, amino group, and thiol group create a molecule with both hydrogen bond donor and acceptor sites. This complex nature, coupled with the potential for tautomerism between the thiol and thione forms, significantly influences its interaction with different organic solvents.

The thiol (-SH) group generally imparts less polarity and weaker hydrogen bonding capabilities compared to a hydroxyl (-OH) group, leading to lower solubility in polar solvents than their alcohol analogs.[3][4] The interplay of the polar amino group and the less polar thiol group within the pyrimidine structure results in a molecule that often exhibits limited solubility across a wide range of common organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My 2-Amino-6-methylpyrimidine-4-thiol is not dissolving in my chosen organic solvent at room temperature. What is my first step?

Answer: The initial and most straightforward approach is to introduce thermal energy. For many compounds, including pyrimidine derivatives, solubility increases with temperature.[5][6][7] This is because the dissolution process is often endothermic, requiring energy to overcome the compound's crystal lattice energy.

Troubleshooting Protocol: Temperature Elevation

  • Initial Assessment: Begin with a small-scale test. Add a small, known amount of 2-Amino-6-methylpyrimidine-4-thiol to your chosen solvent in a vial.

  • Gradual Heating: Place the vial on a magnetic stirrer with a heating function. Increase the temperature in increments of 5-10°C.

  • Observation: Stir the solution for 5-10 minutes at each temperature increment, observing for dissolution.

  • Define a Ceiling: Do not exceed the boiling point of the solvent or a temperature that might cause degradation of your compound. A general upper limit for initial screening is often 50-60°C for many common organic solvents.

  • Record Findings: Note the temperature at which complete dissolution occurs. This information is critical for scaling up your experiment.

Question 2: I've tried heating the solution, but the solubility is still insufficient for my reaction concentration. What's the next logical step?

Answer: If temperature modification is not enough, the next step is to re-evaluate your choice of solvent or consider using a co-solvent system. The principle of "like dissolves like" is a fundamental guide here; a compound's solubility is maximized in a solvent with a similar polarity.

Troubleshooting Workflow: Solvent Screening and Co-solvency

The following workflow provides a systematic approach to finding a suitable solvent system.

Solubility_Workflow A Initial Solubility Failure in Solvent 'X' B Solvent Screening A->B C Protic Solvents (e.g., Methanol, Ethanol) B->C D Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile) B->D E Less Polar Solvents (e.g., THF, Ethyl Acetate) B->E F Solubility Achieved? C->F D->F E->F G Proceed with Experiment F->G Yes H Co-solvent Strategy F->H No I Mix Primary Solvent with a Good Solubilizing Agent (e.g., Toluene with a small amount of DMF) H->I J Optimize Ratio and Temperature I->J J->F

Caption: A logical workflow for troubleshooting solubility issues.

Data-Driven Solvent Selection:

Solvent Class Examples General Solubility of Pyrimidine Derivatives Rationale
Aprotic Polar DMF, DMSO, AcetoneOften Good to HighThese solvents can effectively solvate the polar functional groups of the pyrimidine derivative.[8]
Protic Polar Methanol, EthanolModerate to GoodCapable of hydrogen bonding, but the overall polarity match may be less ideal than aprotic polar solvents.[9]
Ethers THF, 1,4-DioxaneModerateOffer a balance of polarity and can be good choices for reactions requiring less polar conditions.[6][8]
Halogenated Dichloromethane (DCM), ChloroformGenerally Low to ModerateMay be suitable in some cases, but often less effective for highly polar pyrimidines.[7]
Aromatic Toluene, BenzeneGenerally LowTypically poor solvents unless the pyrimidine has significant non-polar substituents.[8]

Co-solvency in Practice:

The use of a co-solvent can dramatically improve solubility by altering the overall polarity of the solvent system to better match that of the solute.[10][11] A common strategy is to use a primary solvent required for the reaction chemistry and add a small percentage of a strong, polar aprotic solvent like DMF or DMSO to aid dissolution.

Question 3: Could the pH of my system be influencing the solubility in organic solvents?

Answer: While pH is a dominant factor in aqueous solubility, its direct role in anhydrous organic solvents is less pronounced. However, the acidic or basic nature of your compound and any additives can still play a role, particularly concerning the thiol group.

The thiol group is weakly acidic. In the presence of a base, it can be deprotonated to form a thiolate anion. This ionic form can have drastically different solubility characteristics compared to the neutral molecule.

Experimental Consideration: The Impact of Basicity

If your reaction conditions involve a base, consider the following:

  • Deprotonation: The addition of a base will likely deprotonate the thiol, forming a salt.

  • Solubility of the Salt: This newly formed salt may have improved solubility in more polar organic solvents like DMSO or DMF.

  • Order of Addition: Experiment with the order of addition. In some cases, pre-mixing the 2-Amino-6-methylpyrimidine-4-thiol with the base in a small amount of a polar solvent before adding the bulk, less-polar reaction solvent can be an effective strategy.

Question 4: I am still facing significant challenges. Are there any other advanced techniques I can employ?

Answer: When standard methods are insufficient, more advanced solubilization techniques can be explored. These methods physically alter the compound to enhance its dissolution.

Advanced Solubilization Strategies:

  • Micronization: This technique involves reducing the particle size of the solid compound.[10] A smaller particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate. However, it does not change the equilibrium solubility.

  • Solid Dispersions: In this approach, the compound is dispersed within a hydrophilic carrier matrix at a molecular level.[12] This can be achieved by methods such as co-precipitation or melt extrusion. The resulting solid dispersion can exhibit significantly enhanced solubility and dissolution rates.

  • Use of Solubilizing Agents: Certain additives, such as hydrotropes or surfactants, can be used to increase the solubility of poorly soluble compounds in organic systems, although this is more common in aqueous or mixed aqueous-organic media.[11]

Workflow for Advanced Techniques:

Advanced_Solubility A Standard Methods Exhausted B Consider Advanced Techniques A->B C Micronization B->C D Solid Dispersion B->D E Use of Solubilizing Agents B->E F Evaluate Impact on Downstream Processes C->F D->F E->F G Implement Optimized Protocol F->G

Caption: Decision-making for advanced solubility enhancement.

Final Recommendations

Successfully working with 2-Amino-6-methylpyrimidine-4-thiol requires a systematic and informed approach to its solubility. Always begin with small-scale tests to conserve material and time. A logical progression from simple heating to solvent screening, and then to more advanced techniques if necessary, will provide the highest likelihood of success. Documenting your observations at each stage is crucial for developing a robust and reproducible experimental protocol.

References

  • PubChem. 2-Amino-6-methylpyrimidine-4-thiol. National Center for Biotechnology Information. [Link]

  • Solubility of Things. Pyrimidine.[Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.[Link]

  • World Scientific News. Solubility of pyrimidine derivatives in different organic solvents at different temperatures.[Link]

  • PubChem. 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. [Link]

  • NIST WebBook. 2-Amino-4-hydroxy-6-methylpyrimidine. National Institute of Standards and Technology. [Link]

  • ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. American Chemical Society. [Link]

  • ResearchGate. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.[Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.[Link]

  • Wikipedia. Thiol.[Link]

  • ResearchGate. Solubility enhancement techniques: A comprehensive review.[Link]

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.[Link]

  • RSC Publishing. A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science.[Link]

  • Chemistry LibreTexts. 6.8: Thiols (Mercaptans).[Link]

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Stability and proper storage conditions for 2-Amino-6-methylpyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-6-methylpyrimidine-4-thiol (CAS No. 6307-44-4). This document provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of this compound. Adherence to these guidelines is critical for ensuring experimental reproducibility and preserving the integrity of the material.

Introduction to 2-Amino-6-methylpyrimidine-4-thiol

2-Amino-6-methylpyrimidine-4-thiol is a heterocyclic compound containing a pyrimidine ring, an amino group, a methyl group, and a thiol (-SH) group. The thiol group is the most reactive site on the molecule and is highly susceptible to oxidation.[1][2] This reactivity makes proper handling and storage paramount to prevent the formation of disulfide byproducts, which can interfere with experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of 2-Amino-6-methylpyrimidine-4-thiol.

Issue 1: The compound has changed color from off-white/yellow to a more intense yellow or brown.

  • Probable Cause: This is a strong indicator of oxidation. The thiol group (-SH) is likely oxidizing to form a disulfide (-S-S-) linkage between two molecules.[1][2][3] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

  • Solution:

    • Assess the extent of discoloration. If the color change is minor, the compound may still be usable for non-critical applications, but it is advisable to test its purity (e.g., via TLC, LC-MS, or NMR) before proceeding.

    • For critical applications, it is recommended to use a fresh, unoxidized batch of the compound.

    • To prevent future oxidation, always handle the compound under an inert atmosphere (e.g., argon or nitrogen) in a glovebox. [4] If a glovebox is not available, flush the container with an inert gas before and after each use.

    • Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture.

Issue 2: The compound has a clumpy or sticky appearance.

  • Probable Cause: This may be due to the absorption of moisture from the atmosphere. Thiols can be hygroscopic, and the presence of water can also facilitate oxidation.

  • Solution:

    • Dry the compound under a high vacuum. This can be done in a vacuum desiccator.

    • Ensure the storage container is properly sealed and stored in a dry environment. The use of desiccants within the storage container is recommended.

    • Always handle the compound in a low-humidity environment.

Issue 3: Inconsistent experimental results using the same batch of the compound.

  • Probable Cause: This could be due to heterogeneous degradation of the compound. If the bottle has been opened multiple times without proper inert gas flushing, the top layer of the compound will be more oxidized than the bottom layers.

  • Solution:

    • Before use, ensure the compound is homogenous. If it is safe to do so, gently mix the contents of the vial under an inert atmosphere.

    • For long-term use, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere. This will minimize the exposure of the bulk material to air and moisture.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-Amino-6-methylpyrimidine-4-thiol?

A1: The optimal storage conditions are designed to minimize oxidation and moisture absorption.[5]

ParameterRecommended ConditionRationale
Temperature Room temperatureProtects from thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the thiol group.[1]
Light Keep in a dark place (amber vial)Prevents light-induced degradation.[5]
Container Tightly sealed glass vialPrevents exposure to air and moisture.

Q2: What is the expected shelf-life of this compound?

A2: When stored under the recommended conditions (inert atmosphere, dark, and dry), the compound is expected to be stable for an extended period. However, once the container is opened, the shelf-life can be significantly reduced if not handled properly. It is recommended to re-test the purity of the compound if it has been stored for more than a year or if any physical changes are observed.

Q3: Can I store this compound in a solution?

A3: Storing thiols in solution is generally not recommended for long periods, as it can accelerate degradation. The stability will depend on the solvent, pH, and the presence of dissolved oxygen. If you must store it in solution, use a de-gassed, anhydrous solvent and store it under an inert atmosphere at a low temperature.

Q4: What are the primary degradation products?

A4: The primary degradation product is the corresponding disulfide, formed by the oxidation of two thiol molecules. Further oxidation can lead to the formation of sulfinic and sulfonic acids, although this typically requires stronger oxidizing conditions.[1]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues with 2-Amino-6-methylpyrimidine-4-thiol.

G start Observe Issue with Compound color_change Discoloration (Yellow/Brown)? start->color_change clumpy Clumpy or Sticky? start->clumpy no inconsistent Inconsistent Results? start->inconsistent no color_change->clumpy no oxidation Probable Cause: Oxidation color_change->oxidation yes clumpy->inconsistent no moisture Probable Cause: Moisture Absorption clumpy->moisture yes heterogeneous Probable Cause: Heterogeneous Degradation inconsistent->heterogeneous yes solution_oxidation Solution: 1. Assess Purity (TLC, LC-MS) 2. Use fresh batch for critical experiments 3. Handle under inert gas 4. Store in amber vial oxidation->solution_oxidation solution_moisture Solution: 1. Dry under vacuum 2. Store with desiccant 3. Handle in low humidity moisture->solution_moisture solution_heterogeneous Solution: 1. Homogenize under inert gas 2. Aliquot into single-use vials heterogeneous->solution_heterogeneous

Caption: Troubleshooting workflow for 2-Amino-6-methylpyrimidine-4-thiol.

References

  • JoVE. (2023, April 30). Preparation and Reactions of Thiols. Retrieved January 17, 2026, from [Link]

  • Nieto, G., Jongberg, S., Andersen, M. L., & Skibsted, L. H. (2013). Thiol oxidation and protein cross-link formation during chill storage of pork patties added essential oil of oregano, rosemary, or garlic. Meat Science, 95(2), 177–184. [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidine-4-thiol. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidation of thiols. Retrieved January 17, 2026, from [Link]

  • Reddit. (2013, October 4). Handling thiols in the lab. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024, May 12). 9.4: Oxidation of Thiols. Retrieved January 17, 2026, from [Link]

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Identifying and removing impurities in 2-Amino-6-methylpyrimidine-4-thiol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-methylpyrimidine-4-thiol. Here, we address common challenges related to impurity identification and removal, providing troubleshooting guides and detailed protocols to ensure the synthesis of a high-purity final product.

Introduction: The Challenge of Purity in Pyrimidine-4-thiol Synthesis

2-Amino-6-methylpyrimidine-4-thiol is a crucial heterocyclic building block in medicinal chemistry. Its synthesis, typically achieved through the condensation of ethyl acetoacetate with thiourea, is a well-established reaction. However, like many multicomponent reactions, it is susceptible to the formation of various impurities that can complicate purification and compromise the integrity of downstream applications.[1] These impurities can arise from unreacted starting materials, competitive side reactions, or degradation of the target molecule.[2]

This guide provides a systematic approach to identifying, mitigating, and removing these impurities, ensuring a robust and reproducible synthesis.

Section 1: Synthesis Pathway and Common Impurities

The primary synthesis route involves the base-catalyzed cyclocondensation of ethyl acetoacetate and thiourea. While seemingly straightforward, several competing pathways and factors can lead to impurities.

G cluster_reactants Starting Materials cluster_synthesis Synthesis Process cluster_products Products & Impurities EAA Ethyl Acetoacetate Reaction Cyclocondensation (Base Catalyst, Reflux) EAA->Reaction Thiourea Thiourea Thiourea->Reaction Imp3 Hydroxy Analog (from Urea Impurity) Thiourea->Imp3 Urea contamination in Thiourea Target 2-Amino-6-methyl- pyrimidine-4-thiol Reaction->Target Desired Pathway Imp1 Unreacted Starting Materials Reaction->Imp1 Incomplete Reaction Imp4 Side-Reaction Byproducts Reaction->Imp4 Side Reactions Imp2 Disulfide Impurity (Oxidized Product) Target->Imp2 Air Oxidation (Workup/Storage)

Caption: Synthesis pathway and common impurity sources.

Table 1: Summary of Potential Impurities
Impurity ClassSpecific Example(s)Typical SourceRecommended Identification Method(s)
Unreacted Starting Materials Ethyl Acetoacetate, ThioureaIncomplete reaction due to suboptimal conditions (time, temperature, stoichiometry).[3]HPLC, ¹H NMR
Oxidation Products Bis(2-amino-6-methylpyrimidin-4-yl) disulfideExposure to air (oxygen) during workup, purification, or storage.[4]LC-MS, ¹H NMR
Related Substances 2-Amino-4-hydroxy-6-methylpyrimidineContamination of thiourea with urea, or hydrolysis of the thiol group.[1]LC-MS, HPLC
Side-Reaction Products Hantzsch-type dihydropyridines (fluorescent)Competing reaction pathway, often favored at higher temperatures.[3][5]HPLC with fluorescence detection, UV-Vis
Residual Solvents Ethanol, Toluene, etc.Inadequate drying during final product isolation.[6]¹H NMR, GC-MS

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yields are consistently low. What are the likely causes?

A1: Low yields in pyrimidine synthesis can often be traced back to several factors:

  • Suboptimal Reaction Conditions: The reaction may require longer reflux times or adjustments in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]

  • Catalyst Inefficiency: If using a base catalyst like sodium ethoxide, ensure it is fresh and anhydrous. Moisture can significantly hinder the reaction.

  • Purity of Starting Materials: Impurities in the starting materials, particularly the thiourea, can inhibit the reaction or lead to side products.[5] Ensure all reactants are of high purity.

Q2: My final product is a pale yellow or brownish color. What causes this and how can I fix it?

A2: A yellowish or brown discoloration often indicates the presence of colored impurities arising from side reactions or minor degradation of the product.[6] This can be particularly prevalent if the reaction was overheated.

Solution: The most effective method to remove colored impurities is through treatment with activated charcoal during recrystallization.[7] Add a small amount of activated charcoal to the hot, dissolved solution of your crude product, stir for 5-10 minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can adsorb your desired product, reducing yield.[7]

Q3: I'm observing a highly fluorescent spot on my TLC plate that isn't my product. What is it?

A3: This is a classic sign of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[3] This impurity forms when two equivalents of the β-ketoester (ethyl acetoacetate) react with an ammonia source, which can be generated from the decomposition of thiourea at elevated temperatures. This pathway directly competes with your desired pyrimidine synthesis.[5]

Prevention Strategy: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct, as higher temperatures favor the Hantzsch pathway.[3][5]

Q4: My NMR spectrum shows a loss of the thiol proton and my mass spec data shows a peak at double the expected mass. What happened?

A4: This is a strong indication that your thiol product has oxidized to form a disulfide dimer. Thiols are notoriously susceptible to air oxidation, especially under neutral or basic conditions during workup or if stored improperly.[4] This is a very common issue.

Prevention and Removal:

  • Prevention: Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. After purification, store the final product under an inert atmosphere and at a low temperature.

  • Removal: The disulfide is often less soluble than the thiol in certain solvents. Careful recrystallization can sometimes separate the two. If co-crystallization is an issue, column chromatography may be required.

Section 3: Troubleshooting Guides and Experimental Protocols

A systematic approach is crucial when an unknown impurity is detected. The following workflow provides a logical progression for identification and subsequent removal.

G Start Impurity Detected (TLC, HPLC, NMR) Analyze Characterize Crude Product (LC-MS, ¹H NMR, FTIR) Start->Analyze Hypothesize Hypothesize Impurity Structure (Compare with Table 1) Analyze->Hypothesize SelectPurification Select Purification Method Hypothesize->SelectPurification Recrystallize Recrystallization SelectPurification->Recrystallize Different Solubility? AcidBase Acid-Base Extraction SelectPurification->AcidBase Different pKa? Column Column Chromatography SelectPurification->Column Different Polarity? CheckPurity Analyze Purified Product (HPLC, NMR) Recrystallize->CheckPurity AcidBase->CheckPurity Column->CheckPurity Success Purity >98%? (Meets Spec) CheckPurity->Success End Store Product Properly Success->End Yes Reevaluate Re-evaluate Purification Success->Reevaluate No Reevaluate->SelectPurification

Caption: Workflow for impurity identification and removal.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of 2-Amino-6-methylpyrimidine-4-thiol and quantifying related substances.[2][8]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure protonation and consistent peak shape).

    • Example Gradient: Start at 5% acetonitrile, increase to 95% over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm and 275 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of your sample. Dissolve it in a suitable solvent, such as a 50:50 mixture of water and acetonitrile, to a final concentration of 1 mg/mL.[8]

  • Filtration: Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Injection: Inject the sample onto the equilibrated HPLC system.

  • Analysis: Integrate the peaks in the resulting chromatogram. Purity is typically calculated as the peak area of the main product divided by the total peak area of all components.

Protocol 2: Purification by Recrystallization from an Aqueous/Ethanol Mixture

Recrystallization is a highly effective technique for purifying the crude product, leveraging differences in solubility between the product and impurities at different temperatures.[7][9]

Procedure:

  • Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of a 1:1 mixture of ethanol and water. Heat the mixture gently on a hot plate with stirring.

  • Solvent Addition: Continue to add small portions of the hot solvent mixture until the solid has just completely dissolved. Using excess solvent will significantly reduce your recovery yield.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Stir for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal (if used) and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 3: Purification via Acid-Base Extraction

This powerful technique exploits the basicity of the 2-amino group to separate the product from non-basic impurities.[9][10]

Procedure:

  • Dissolution: Suspend the crude product in a suitable organic solvent in which the impurities are soluble but the product salt is not (e.g., dichloromethane or ethyl acetate).

  • Acidification: Slowly add 1M hydrochloric acid (HCl) with vigorous stirring. The 2-Amino-6-methylpyrimidine-4-thiol will protonate and move into the aqueous layer. Monitor the pH of the aqueous layer to ensure it is acidic (pH 2-3).[10]

  • Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. The desired product is now in the aqueous layer as its hydrochloride salt.

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH or concentrated ammonium hydroxide) with stirring to neutralize the solution and re-precipitate the free base form of your product. Adjust the pH to ~8-9 for complete precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol. Dry the product thoroughly under vacuum.

References

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Common side products in the synthesis of pyridopyrimidines and their avoidance.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
  • BenchChem. (2025). A Comprehensive Guide to Analytical Techniques for the Characterization of 2-Amino-4,6-dimethoxypyrimidine.
  • BenchChem. (2025). Common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal.
  • Reddit User Discussion. (2023). Issues during thiol synthesis. r/chemistry.
  • Google Patents. (2019). Synthesis and purification method of 2-amino-4-methylpyridine. CN107011254B.

Sources

Influence of pH on the reactivity of 2-Amino-6-methylpyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-6-methylpyrimidine-4-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile heterocyclic compound. The following information is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Section 1: Understanding the pH-Dependent Behavior of 2-Amino-6-methylpyrimidine-4-thiol

The reactivity of 2-Amino-6-methylpyrimidine-4-thiol is intrinsically linked to the pH of the reaction medium. This is primarily due to two key phenomena: thione-thiol tautomerism and the ionization of the thiol and amino groups. Understanding these concepts is fundamental to controlling reaction outcomes and troubleshooting unexpected results.

FAQ 1: What are the tautomeric forms of 2-Amino-6-methylpyrimidine-4-thiol, and how does pH influence their equilibrium?

2-Amino-6-methylpyrimidine-4-thiol exists in a tautomeric equilibrium between the thiol form and the thione form.[1][2] The thione form is often the more stable tautomer, particularly in polar solvents.[1] The position of this equilibrium can be significantly influenced by the pH of the solution.

  • In acidic to neutral conditions: The equilibrium generally favors the thione tautomer.

  • In basic conditions: The deprotonation of the thiol group to form the thiolate anion shifts the equilibrium, making the thiol form more relevant for reactions involving the sulfur atom as a nucleophile.

The tautomeric equilibrium is a dynamic process, and the interconversion between forms can be rapid.[1] Spectroscopic methods such as UV-Vis and NMR spectroscopy are powerful tools for studying these tautomeric equilibria in different solvents and at various pH values.[1]

Visualizing Tautomerism:

tautomerism cluster_conditions pH Influence Thione 2-Amino-6-methyl- 1H-pyrimidine-4-thione (Thione Form) Thiol 2-Amino-6-methyl- pyrimidine-4-thiol (Thiol Form) Thione->Thiol H⁺ Acidic_Neutral Acidic to Neutral pH Favors Thione Basic Basic pH Favors Thiolate

Caption: Thione-thiol tautomerism of 2-Amino-6-methylpyrimidine-4-thiol.

FAQ 2: What are the approximate pKa values for 2-Amino-6-methylpyrimidine-4-thiol, and why are they important?
  • Thiol Group (S-H): The pKa of a thiol group can vary widely depending on the molecular structure. For heterocyclic thiols, the pKa is generally in the range of 7-9.[3] The electron-withdrawing nature of the pyrimidine ring will likely lower the pKa compared to a simple alkyl thiol.

  • Amino Group (-NH2): The pKa of the conjugate acid of an aminopyrimidine is typically in the range of 3-5.

Importance of pKa:

The pKa values are critical for predicting the ionization state of the molecule at a given pH, which in turn dictates its reactivity.

  • At pH < pKa (thiol): The thiol group will be predominantly in its protonated form (R-SH), which is a weak nucleophile.

  • At pH > pKa (thiol): The thiol group will be deprotonated to the thiolate anion (R-S⁻), a much stronger nucleophile.[4]

  • At pH < pKa (amino): The amino group will be protonated (-NH3⁺), which can affect solubility and interactions.

  • At pH > pKa (amino): The amino group will be in its neutral, nucleophilic form (-NH2).

Quantitative Relationship:

pH relative to pKa% Deprotonated (Thiolate)Reactivity of Sulfur
pH = pKa - 2~1%Very Low
pH = pKa - 1~9%Low
pH = pKa50%Moderate
pH = pKa + 1~91%High
pH = pKa + 2~99%Very High

Section 2: Troubleshooting Guide for Common Reactions

This section provides troubleshooting advice for common reactions involving 2-Amino-6-methylpyrimidine-4-thiol, with a focus on how to address issues by modulating the pH.

Issue 1: Low Yield in S-Alkylation Reactions

Scenario: "I am trying to perform an S-alkylation reaction with an alkyl halide, but I am getting a low yield of my desired S-alkylated product."

Root Cause Analysis:

Low yields in S-alkylation are often due to insufficient nucleophilicity of the sulfur atom. As discussed, the thiolate anion is the primary nucleophile. If the pH of the reaction is too low, the concentration of the thiolate will be minimal, leading to a sluggish or incomplete reaction.

Troubleshooting Steps:

  • pH Optimization: The most critical parameter to adjust is the pH. The reaction should be carried out under basic conditions to ensure a significant concentration of the thiolate anion. A general starting point is a pH of 8-10.

  • Choice of Base: Use a non-nucleophilic base to deprotonate the thiol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH) in an aprotic solvent, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO can be effective for S-alkylation reactions. In some cases, reactions can also be performed in water or acetone with a suitable base.[5]

  • Temperature and Reaction Time: If increasing the pH is not sufficient, gently heating the reaction mixture can increase the reaction rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocol: General Procedure for S-Alkylation

  • Dissolve 2-Amino-6-methylpyrimidine-4-thiol (1 equivalent) in a suitable solvent (e.g., DMF, acetone).

  • Add a base (e.g., K₂CO₃, 1.5-2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure deprotonation.

  • Add the alkyl halide (1-1.2 equivalents) dropwise.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Issue 2: Formation of Side Products

Scenario: "My reaction is producing multiple spots on the TLC plate, and I am struggling to isolate the desired product."

Root Cause Analysis:

The formation of side products is often pH-dependent. Both the sulfur and the nitrogen atoms in 2-Amino-6-methylpyrimidine-4-thiol can act as nucleophiles.

  • N-Alkylation: At a pH where the amino group is deprotonated and nucleophilic, it can compete with the thiol in reacting with the alkylating agent, leading to N-alkylated byproducts.

  • Oxidation: In the presence of air (oxygen), especially under basic conditions, the thiolate can be oxidized to form a disulfide dimer.[4]

  • Reaction with Solvent: Under certain conditions, especially at elevated temperatures, the starting material or product might react with the solvent.

Troubleshooting Steps:

  • Control pH for Selectivity:

    • To favor S-alkylation , use a milder base and a lower temperature to minimize N-alkylation. A pH around 8-9 is often a good compromise.

    • To favor N-alkylation , one might consider protecting the thiol group first, then performing the N-alkylation under suitable conditions.

  • Inert Atmosphere: To prevent oxidation to the disulfide, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor Temperature: Avoid excessive heating, which can promote side reactions and decomposition.

Workflow for Troubleshooting Side Products:

troubleshooting cluster_solutions Solutions Start Multiple Side Products Observed Analyze Analyze Side Products (LC-MS, NMR) Start->Analyze N_Alkylation N-Alkylation Detected Analyze->N_Alkylation Oxidation Disulfide Dimer Detected Analyze->Oxidation Other Other Byproducts Analyze->Other Sol_N_Alk Lower pH/Temperature Use Milder Base N_Alkylation->Sol_N_Alk Sol_Ox Use Inert Atmosphere (N₂ or Ar) Oxidation->Sol_Ox Sol_Other Optimize Solvent and Temperature Other->Sol_Other

Caption: Troubleshooting workflow for side product formation.

Section 3: References

  • Kilic, H., & Berkem, M. L. (2004). Electrochemical behavior of some new pyrimidine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (9), 1559-1565.

  • García-Calvo, E., et al. (2013). Direct Determination of Thiol pKa by Isothermal Titration Microcalorimetry. Journal of the American Chemical Society, 135(42), 15820-15828.

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 29-41.

  • Barlin, G. B., & Fenn, M. D. (1976). Ionization constants of heterocyclic substances. Part X. Protonation of aminopyridine-2 (and-4)-thiones. Journal of the Chemical Society, Perkin Transactions 2, (12), 1425-1428.

  • Kazemi, F., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.

  • Ciesielski, W., & Zakrzewski, J. (2005). Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. Acta Poloniae Pharmaceutica, 62(4), 263-267.

  • Bratulescu, G. (2010). An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature. Ultrasonics Sonochemistry, 17(5), 783-788.

  • Shimizu, M., et al. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 413-422.

  • Oszczapowicz, J., & Ciszkowski, K. (1987). The studies of tautomerism in 6-mercaptopurine derivatives by 1H–13C, 1H–15N NMR and 13C, 15N CPMAS-experimental and quantum chemical approach. Journal of the Chemical Society, Perkin Transactions 2, (6), 873-879.

  • Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148-157.

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidine-4-thiol. Retrieved from [Link]

  • Hovhannisyan, A. A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(11), 934-941.

  • Tajc, S. G., et al. (2004). Direct Determination of Thiol pKa by Isothermal Titration Microcalorimetry. Journal of the American Chemical Society, 126(34), 10508-10509.

  • Nagy, P. (2016). Species-Specific Standard Redox Potential of Thiol-Disulfide Systems: A Key Parameter to Develop Agents against Oxidative Stress. Antioxidants & Redox Signaling, 25(16), 881-895.

  • Firouzabadi, H., et al. (2012). Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. Current Organic Chemistry, 16(23), 2798-2814.

  • Creighton, T. E. (1988). Ionization-reactivity relationships for cysteine thiols in polypeptides. Biochemistry, 27(19), 7252-7261.

  • Inuzuka, K., & Fujimoto, A. (1993). Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid. Spectrochimica Acta Part A: Molecular Spectroscopy, 49(9), 1257-1265.

  • Bakos, J., et al. (2022). A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry, 20(20), 4165-4171.

  • Lichtenberg, D., et al. (1972). Tautomerism and ionisation processes in 6-methylthio-2-oxopurines. Journal of the Chemical Society, Perkin Transactions 1, 2445-2448.

  • Wang, X., et al. (2013). An efficient three-component, one-pot synthesis of 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines in water. Tetrahedron Letters, 54(26), 3422-3425.

  • Nolin, T. D., et al. (2011). Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia. Journal of Chromatography B, 879(28), 2969-2977.

  • Nolan, M. D., & Scanlan, E. M. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Molecules, 25(22), 5298.

  • Nagy, P. (2013). Quantification of Thiols and Disulfides. Methods in Molecular Biology, 1001, 3-21.

  • Jia, Y., et al. (2017). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. Molecules, 22(4), 587.

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

  • Calce, E., & De Luca, S. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Chemistry - A European Journal, 23(2), 224-233.

  • Bandivadekar, K., & Bevilacqua, P. C. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 25-36.

  • Crugeiras, J., & Rios, A. (1983). Macroscopic and microscopic ionization constants of the thiol and amine groups in 1-methyl-4-mercaptopiperidine. Journal of the Chemical Society, Perkin Transactions 2, (1), 73-76.

  • Al-Amiery, A. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808.

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

Sources

Technical Support Center: Reactions of 2-Amino-6-methylpyrimidine-4-thiol with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-6-methylpyrimidine-4-thiol. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its reaction with aldehydes. Our goal is to equip you with the scientific rationale and practical protocols needed to navigate the complexities of this reaction, minimize side product formation, and optimize your synthetic outcomes.

The reaction between 2-Amino-6-methylpyrimidine-4-thiol and aldehydes is not always straightforward. The pyrimidine scaffold contains multiple nucleophilic sites—the C2-amino group, the C4-thiol/thione system, and an "active" C6-methyl group—each presenting a potential pathway for reaction.[1][2] This inherent reactivity can lead to a variety of side products, complicating purification and reducing the yield of your target molecule. This guide will help you understand and control these competing pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction of 2-Amino-6-methylpyrimidine-4-thiol with an aldehyde is giving a low yield of the expected product. What are the likely side reactions?

A1: Low yields are typically due to the molecule's polyfunctional nature, leading to several competing reactions. The starting material exists in a thiol-thione tautomeric equilibrium, which dictates its nucleophilicity.[1] The primary side reactions to consider are:

  • Imine (Schiff Base) Formation: The exocyclic amino group at the C2 position can readily condense with the aldehyde to form an imine. This may be an intermediate or a final, stable byproduct depending on the reaction conditions.

  • Methylene-Bridged Dimerization: Especially with formaldehyde, but possible with other aldehydes, two pyrimidine molecules can be linked via a methylene bridge formed from the aldehyde, involving the amino groups.[3]

  • Thioacetal Formation: The thiol tautomer can react with the aldehyde, particularly under acidic catalysis, to form a hemithioacetal and subsequently a full thioacetal, consuming two equivalents of the thiol for every aldehyde.[4][5]

  • Disulfide Dimerization: The thiol group is highly susceptible to oxidation, which can occur from exposure to air (aerial oxidation) or oxidizing agents in the reaction mixture. This leads to the formation of a disulfide-bridged dimer of the starting material, rendering it unreactive towards the aldehyde.[6][7]

  • Complex Condensations: The combination of an aldehyde, the aminopyrimidine (acting like a urea/thiourea equivalent), and an active methylene group (the C6-methyl) can trigger multi-component reactions akin to the Biginelli or Hantzsch syntheses, leading to complex fused heterocyclic systems.[8][9][10]

Q2: I've isolated an unexpected byproduct with a molecular weight corresponding to two pyrimidine units and one aldehyde unit. What could it be?

A2: This is a classic sign of a dimerization side reaction. There are two highly probable structures for a byproduct with this mass:

  • Methylene-Bridged Dimer: As described in A1, this structure, formally a bis(2-amino-6-methylpyrimidin-4-yl)methane derivative (if the linkage is through the amino groups), is a common byproduct. It forms when the aldehyde condenses with the amino groups of two separate pyrimidine molecules.[3]

  • Thioacetal: If the reaction is run under conditions that favor thiol reactivity (e.g., acid catalysis), the aldehyde may have reacted with two molecules of the pyrimidine thiol to form a thioacetal.

Distinguishing between these can be achieved using spectroscopic methods. An NMR spectrum showing a single N-H signal (instead of the original N-H2) would suggest the methylene-bridged structure, while the absence of the S-H proton signal and specific shifts in the carbon spectrum would point towards a thioacetal.

Q3: My product seems to have lost its sulfur atom, or the sulfur is in a different oxidation state. What could have happened?

A3: The thiol/thione group is redox-active and can participate in several unintended pathways:

  • Oxidation: As mentioned, mild oxidation leads to disulfide bonds.[7] However, stronger oxidizing conditions can further oxidize the sulfur to sulfinic or sulfonic acids, which would significantly change the molecule's properties and mass.[7] Ensure your solvents and reagents are free from peroxides or other oxidizing contaminants.

  • Desulfurization: In the presence of certain catalysts (especially Raney Nickel) or under harsh reductive conditions, the thiol group can be reductively cleaved, replacing it with a hydrogen atom. While less common in simple condensations, it's a possibility if you are performing a one-pot reaction involving subsequent reduction steps.

Q4: How can I control the reaction to favor the desired product and minimize side reactions?

A4: Control is achieved by carefully manipulating reaction conditions to favor one reactive site over others. Key parameters include:

  • pH Control: The reactivity of the amino group and the thiol group are highly pH-dependent.

    • Slightly Acidic (pH 4-6): This condition favors imine formation, as the aldehyde carbonyl is activated by protonation, but a sufficient amount of the amine remains unprotonated and nucleophilic.

    • Neutral to Slightly Basic (pH 7-9): This condition favors the thiolate anion (R-S⁻), which is a much stronger nucleophile than the neutral thiol (R-SH), promoting reactions at the sulfur atom.

  • Temperature: Higher temperatures can promote irreversible side reactions and complex condensations. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is advisable.

  • Inert Atmosphere: To prevent disulfide formation, it is crucial to degas your solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]

  • Stoichiometry: Carefully controlling the molar ratio of reactants can push the equilibrium towards the desired product. For instance, using a slight excess of the aldehyde might help consume the pyrimidine before it has a chance to dimerize.

Q5: I am seeing a complex mixture of products that is difficult to purify. Could a Biginelli-type condensation be occurring?

A5: Yes, this is a distinct possibility. The 2-Amino-6-methylpyrimidine-4-thiol contains the core functionalities (a thiourea-like moiety and an active methyl group) that can participate in a Biginelli or Hantzsch-type three-component reaction with the aldehyde.[8][10] In this scenario, the aldehyde, the aminothione part of the pyrimidine, and the active methyl group could potentially cyclize to form a fused dihydropyrimidine system. These reactions are often catalyzed by acid and can lead to a complex array of structurally related but distinct products. If you suspect this is happening, simplifying the reaction conditions (lower temperature, shorter reaction time, avoiding strong acid catalysts) is the first step in troubleshooting.

Visualizing Reaction Pathways

The following diagram illustrates the primary desired reaction pathway versus the major competing side reactions.

G cluster_side Side Reactions Reactants 2-Amino-6-methylpyrimidine-4-thiol + Aldehyde (R-CHO) DesiredProduct Desired Product (e.g., Schiff Base) Reactants->DesiredProduct Controlled Conditions (Optimized pH, Temp) Imine Imine Formation (Schiff Base) Reactants->Imine Acidic pH Thioacetal Thioacetal Formation Reactants->Thioacetal Acidic pH Excess Thiol Disulfide Disulfide Dimer Reactants->Disulfide Presence of O2 Complex Complex Condensation (Biginelli/Hantzsch-type) Reactants->Complex Harsh Conditions (High Temp, Strong Acid) MethyleneDimer Methylene-Bridged Dimer Imine->MethyleneDimer Excess Pyrimidine

Caption: Main reaction vs. potential side reaction pathways.

Troubleshooting Guide

This section provides actionable steps to diagnose and solve common issues encountered during the reaction.

Observed Issue Potential Cause Diagnostic Check Recommended Solution
Low Yield, Multiple Spots on TLC Competing side reactions are occurring simultaneously.Analyze crude product by LC-MS to identify molecular weights of byproducts. Compare with potential side products (dimers, etc.).1. Optimize pH: Perform small-scale trials at different pH values (e.g., 5, 7, 9) to find the optimal condition for your desired product. 2. Lower Temperature: Reduce the reaction temperature. 3. Inert Atmosphere: See Protocol 2 below.
Major Byproduct is Starting Material Dimer Oxidative coupling of the thiol group.The byproduct's molecular weight will be (2 x M.W. of starting material) - 2.Strictly Anaerobic Conditions: Use degassed solvents and maintain a positive pressure of N2 or Ar throughout the reaction. See Protocol 2.
Product Insoluble / Uncharacterizable Polymer Complex condensation or polymerization.The product may appear as a baseline streak on TLC and give a broad, uninterpretable NMR spectrum.1. Reduce Reactant Concentration: High concentrations can favor polymerization. 2. Shorten Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the desired product is maximized. 3. Avoid Strong Brønsted or Lewis Acids: Use a milder catalyst or a non-catalyzed reaction if possible.

Experimental Protocols

Protocol 1: General Optimized Procedure for Condensation

This protocol is designed as a starting point to favor the formation of an imine product while minimizing other side reactions.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 2-Amino-6-methylpyrimidine-4-thiol (1.0 eq).

  • Inerting: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add a suitable degassed solvent (e.g., anhydrous ethanol or THF) via syringe to dissolve the starting material.

  • pH Adjustment (Optional): If pH control is needed, add a catalytic amount of a mild acid like acetic acid (for pH 5-6) or a mild base like triethylamine (for pH 8-9).

  • Aldehyde Addition: Dissolve the aldehyde (1.05 eq) in a minimal amount of the degassed solvent and add it dropwise to the stirring pyrimidine solution at room temperature over 15-20 minutes.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: Procedure for Minimizing Disulfide Formation

This protocol emphasizes the rigorous exclusion of oxygen.

  • Solvent Degassing: Place your chosen solvent (e.g., THF, Dioxane, or Ethanol) in a flask and bubble dry nitrogen or argon gas through it for at least 30 minutes to remove dissolved oxygen. Alternatively, use the freeze-pump-thaw method for maximum oxygen removal.

  • Reaction Setup: Assemble your glassware (flame-dried) and purge the entire system with a steady stream of nitrogen for 10-15 minutes.

  • Reagent Addition: Add the solid 2-Amino-6-methylpyrimidine-4-thiol to the flask under a positive pressure of nitrogen.

  • Solvent Transfer: Transfer the degassed solvent to the reaction flask via a cannula or a syringe.

  • Reaction: Proceed with the addition of the aldehyde and the reaction as described in Protocol 1, maintaining a positive nitrogen pressure throughout. A nitrogen-filled balloon can be used to maintain a slight positive pressure.

Troubleshooting Flowchart

This flowchart provides a logical sequence for troubleshooting your reaction.

G Start Reaction Start: Low Yield or Complex Mixture CheckMS Analyze Crude LC-MS Start->CheckMS MW_Dimer Major Peak = Dimer MW? CheckMS->MW_Dimer Yes MW_Complex Multiple Unidentified Peaks? CheckMS->MW_Complex No MW_Dimer->MW_Complex No Sol_Inert Implement Strict Inert Atmosphere (Protocol 2) MW_Dimer->Sol_Inert Yes Sol_Conditions Systematically Vary Conditions: 1. Lower Temperature 2. Screen pH (4-9) 3. Check Stoichiometry MW_Complex->Sol_Conditions Yes Failure Problem Persists: Consult Specialist MW_Complex->Failure No Success Improved Yield / Purity Sol_Inert->Success Sol_Catalyst Simplify System: Remove Acid/Base Catalyst Sol_Conditions->Sol_Catalyst Sol_Catalyst->Success

Caption: A logical troubleshooting flowchart for reaction optimization.

References

  • Ryabukhin, S. V., Plaskon, A. S., Ostapchuk, E. N., Volochnyuk, D. M., & Tolmachev, A. A. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(03), 417-427. [Link]

  • Saini, A., Kumar, S., & Sandhu, J. S. (2007). Recent advances in Hantzsch 1, 4-dihydropyridines. Journal of Scientific & Industrial Research, 66(4), 267-285. [Link]

  • JETIR. (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]

  • Phillips, J. H. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1413. [Link]

  • Shukla, S., Rai, G., & Singh, M. S. (2014). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Bioorganic & medicinal chemistry letters, 24(21), 5042-5045. [Link]

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Tyagi, P. K., & Kapoor, B. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. ResearchGate. [Link]

  • Bentham Science. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. [Link]

  • Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]

  • Study.com. (n.d.). Aldehydes and ketones react with thiols to yield thioacetals just as they react with alcohols to yield acetals. [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. [Link]

  • ResearchGate. (n.d.). Urea and thiourea building blocks used in Biginelli reactions. [Link]

  • ResearchGate. (n.d.). An efficient strategy of Biginelli reaction with aldehyde, thiourea and ethyl acetoacetate. [Link]

  • Feinstein, A., & Fisher, C. H. (1962). Reaction of Several Aminopyrimidines With Formaldehyde. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(1), 65. [Link]

  • ResearchGate. (n.d.). Reactions between aldehyde groups and thiol and amine groups. [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidine-4-thiol. [Link]

  • Chemistry Stack Exchange. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. [Link]

  • Scribd. (n.d.). Reactions of Thiols: Review. [Link]

  • Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. [Link]

  • Wang, F., Wang, D., & Li, X. (2014). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium (III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrido [1, 2-α] pyrimidin-4-ones. Organic letters, 16(18), 4866-4869. [Link]

  • Khan, K. M., Saad, S. M., Shaikh, F., Ali, M., Khan, M., Hussain, S., & Perveen, S. (2019). Synthesis of 2-aminopyrimidine derivatives and their evaluation as β-glucuronidase inhibitors: in vitro and in silico studies. Molecules, 24(11), 2092. [Link]

  • ResearchGate. (2022). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. [Link]

  • Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. [Link]

  • SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]

  • Doorn, J. A., & Petersen, D. R. (2007). Cellular thiol pools are responsible for sequestration of cytotoxic reactive aldehydes: Central role of free cysteine and cysteamine. Brain research, 1158, 158-163. [Link]

Sources

Troubleshooting low yield in the cyclization reactions of 2-Amino-6-methylpyrimidine-4-thiol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for troubleshooting the synthesis of thieno[2,3-d]pyrimidine derivatives. The cyclization of 2-Amino-6-methylpyrimidine-4-thiol is a cornerstone reaction for accessing this critical heterocyclic scaffold, which is prevalent in medicinal chemistry due to its diverse biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[1][2][3] However, researchers often face challenges with low yields, competing side reactions, and purification difficulties.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during these cyclization reactions. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand the causality behind them.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

This section addresses the most pressing issues encountered during the synthesis. Each question represents a common problem, followed by an analysis of potential causes and actionable solutions.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?

Low yields are the most common complaint and can stem from several sources, ranging from starting material quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.

Potential Cause 1: Purity of 2-Amino-6-methylpyrimidine-4-thiol

The thiol starting material is susceptible to oxidation, primarily forming a disulfide dimer. This dimer is unreactive in the desired S-alkylation step, effectively reducing the concentration of your active starting material.

  • Recommended Solutions:

    • Purity Check: Before starting, analyze your thiol via ¹H NMR or LC-MS to check for the presence of the disulfide impurity.

    • Purification: If impurities are detected, purify the starting material. Recrystallization from ethanol or an ethanol/water mixture is often effective.[4] For more persistent impurities, an acid-base workup can be employed.[5]

    • Inert Atmosphere: Always run the cyclization reaction under an inert atmosphere (Nitrogen or Argon) to prevent in-situ oxidation of the thiol.

Potential Cause 2: Ineffective Base or Incorrect Stoichiometry

The reaction typically requires a base to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then attacks the electrophile (e.g., an α-halo ketone or ester). The choice and amount of base are critical.

  • Recommended Solutions:

    • Base Strength: For S-alkylation with reactive halides, a moderate organic base like triethylamine (TEA) is often sufficient. For subsequent intramolecular cyclization, a stronger base like sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) may be necessary to facilitate the crucial C-C bond formation.[6]

    • Stoichiometry: Use at least one equivalent of base to deprotonate the thiol. For the cyclization step, catalytic amounts may suffice, but using 1.1-1.5 equivalents is a common optimization strategy to drive the reaction to completion.

    • Solubility: Ensure your chosen base is soluble in the reaction solvent. K₂CO₃, for example, has poor solubility in many organic solvents, which can be improved by using a phase-transfer catalyst or switching to a more polar solvent like DMF.

Potential Cause 3: Suboptimal Solvent and Temperature

The solvent plays a multifaceted role, affecting reactant solubility, reaction rates, and even the reaction pathway.

  • Recommended Solutions:

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they effectively solvate the thiolate anion without interfering with its nucleophilicity.[7] Protic solvents like ethanol can also be used and are often required for reactions using bases like sodium ethoxide.[8]

    • Temperature Control: Most S-alkylation steps can proceed at room temperature, while the subsequent cyclization often requires heating (reflux) to overcome the activation energy barrier. Monitor the reaction by TLC to avoid prolonged heating, which can lead to decomposition and side product formation. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some cases.[1]

Troubleshooting_Workflow Start Low or No Yield Check_SM 1. Check Starting Material Purity Start->Check_SM Check_Cond 2. Evaluate Reaction Conditions Start->Check_Cond Check_Side 3. Investigate Side Products Start->Check_Side SM_Impure Is Thiol Impure (e.g., Disulfide)? Check_SM->SM_Impure Cond_Base Is Base/Solvent/Temp Optimal? Check_Cond->Cond_Base Side_Products Are Side Products Dominant? Check_Side->Side_Products SM_Impure->Check_Cond No Purify_SM Purify by Recrystallization or Acid-Base Workup. Run under Inert Gas. SM_Impure->Purify_SM Yes Cond_Base->Check_Side Yes Optimize_Cond Optimize Base (e.g., K₂CO₃, NaOEt). Use Polar Aprotic Solvent (DMF). Adjust Temperature (Monitor by TLC). Cond_Base->Optimize_Cond No Isolate_Characterize Isolate and Characterize Side Products (NMR, MS). Adjust Stoichiometry or Order of Addition. Side_Products->Isolate_Characterize Yes Reaction_Mechanism cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Intramolecular Cyclization R1 Pyrimidine-Thiol Base1 + Base R1->Base1 Thiolate Pyrimidine-Thiolate Base1->Thiolate Electrophile + Electrophile (R-X) Thiolate->Electrophile Intermediate S-Alkylated Intermediate Electrophile->Intermediate Intermediate2 S-Alkylated Intermediate Base2 + Base Intermediate2->Base2 Carbanion Intermediate Carbanion Base2->Carbanion Cyclized Cyclized Intermediate Carbanion->Cyclized Intramolecular Attack Product Thieno[2,3-d]pyrimidine Cyclized->Product - H₂O

Caption: General two-step mechanism for thieno[2,3-d]pyrimidine synthesis.

Q4: How does my choice of solvent and base impact the reaction?

The interplay between solvent and base is critical for success. The optimal combination depends on the specific electrophile and the desired reaction conditions.

ParameterEffect on Reaction & Common ChoicesRationale
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile): Generally accelerate Sₙ2 reactions by solvating the cation of the base but not strongly solvating the nucleophile. Excellent choice for solubility. [7]Polar Protic (Ethanol, Methanol): Required for alkoxide bases (e.g., NaOEt). Can slow Sₙ2 reactions via hydrogen bonding with the nucleophile, but often effective.The goal is to maximize the nucleophilicity of the thiolate while keeping all reactants in solution. DMF is often a superior choice for difficult cyclizations. [7]
Base Organic Bases (Triethylamine, DIPEA): Mild, good for initial S-alkylation. Often not strong enough for the cyclization step. Inorganic Bases (K₂CO₃, Na₂CO₃): Inexpensive and effective, but often require polar solvents and/or heat due to poor solubility. [6]Alkoxides (NaOEt, t-BuOK): Strong bases, very effective for the cyclization step. Must be used in the corresponding alcohol solvent to avoid transesterification if esters are present.The base must be strong enough to deprotonate the thiol (pKa ~7-8) and, subsequently, the active methylene group (pKa ~11-13 for a β-keto ester), but not so strong that it promotes unwanted side reactions like hydrolysis of ester groups.
Q5: How can I reliably confirm the structure of my final product?

A combination of spectroscopic methods is essential for unambiguous structure confirmation.

  • ¹H NMR: Look for the disappearance of the -SH proton and the appearance of new aromatic protons corresponding to the newly formed thiophene ring. [8]* ¹³C NMR: Confirm the presence of the expected number of carbons and look for the characteristic shifts of the carbons in the fused heterocyclic system.

  • IR Spectroscopy: The disappearance of the S-H stretch (around 2550 cm⁻¹) is a key indicator. Look for characteristic C=N and C=C stretching frequencies of the aromatic system. [8]* Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the desired condensation and cyclization have occurred. High-resolution MS (HRMS) can confirm the elemental composition.

Optimized Experimental Protocols

Protocol 1: General Procedure for the Cyclization of 2-Amino-6-methylpyrimidine-4-thiol

This protocol describes a typical reaction with an α-halo carbonyl compound, such as ethyl 2-chloroacetoacetate.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-6-methylpyrimidine-4-thiol (1.0 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF (or ethanol) to the flask to create a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.

  • Electrophile Addition: Add the α-halo carbonyl compound (e.g., ethyl 2-chloroacetoacetate, 1.1 eq) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours to allow for S-alkylation. Monitor the formation of the intermediate by TLC.

  • Cyclization: Once the starting material is consumed, heat the reaction mixture to 80-100 °C (or reflux if using ethanol). Monitor the disappearance of the intermediate and the formation of the product by TLC (typically 4-12 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude product will often precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol or diethyl ether.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) to obtain the pure thieno[2,3-d]pyrimidine product.

Parameter_Influence cluster_Inputs Input Parameters cluster_Outputs Reaction Outcomes Reaction Cyclization Reaction Yield Product Yield Reaction->Yield SideProducts Side Products Reaction->SideProducts Purity Starting Material Purity Purity->Reaction Solvent Solvent Choice Solvent->Reaction Base Base Strength & Stoichiometry Base->Reaction Temp Temperature Temp->Reaction

Caption: Key experimental parameters influencing reaction outcomes.

Protocol 2: Purification of Crude 2-Amino-6-methylpyrimidine-4-thiol

This protocol is adapted from standard laboratory procedures for purifying thiols. [4][5]

  • Dissolution: Dissolve the crude thiol in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) at room temperature. The thiol will deprotonate to form the soluble sodium thiolate salt. The disulfide impurity is often insoluble.

  • Filtration: Filter the basic solution to remove any insoluble impurities (like the disulfide dimer).

  • Reprecipitation: Cool the filtrate in an ice bath and slowly add a dilute acid (e.g., 1 M HCl or acetic acid) with stirring until the pH is approximately 6-7.

  • Isolation: The purified thiol will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold water to remove any residual salts.

  • Drying: Dry the purified product under vacuum. Store under an inert atmosphere and protect from light.

References

  • Al-Ghorbani, M., et al. (2022). Microwave-assisted synthesis, spectroscopic characterization, and biological evaluation of fused thieno[2,3-d]pyrimidines. Molecular Diversity, 27(2), 901-917. [Link]

  • Mussa, S. M., et al. (2016). Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. International Conference on Chemical, Petroleum, and Gas Engineering. [Link]

  • SABNIS, R. W. (2018). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Sabnis, R. W. (2018). The Gewald reaction in dye chemistry. Coloration Technology, 134(5), 349-373. [Link]

  • Guchhait, S. K., et al. (2017). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Organic & Biomolecular Chemistry, 15(3), 542-553. [Link]

  • Hafez, H. N., et al. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry, 45(9), 4026-4034. [Link]

  • Al-Taisan, K. M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3972-3988. [Link]

  • Hirota, K., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 109(7), 464-473. [Link]

  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Szałabska, Z., et al. (2021). Access to 2-Fluorinated Aziridine-2-phosphonates from α,α-Halofluorinated β-Iminophosphonates—Spectroscopic and Theoretical Studies. Molecules, 26(15), 4423. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2199839. [Link]

  • Fadda, A. A., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry, 50(3), 493-515. [Link]

  • Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(36), 9463-9475. [Link]

  • Bagley, M. C., et al. (2012). Efficient Synthesis of Uracil-Derived Hexa- and Tetrahydropyrido[2,3-d]pyrimidines. Chemistry - An Asian Journal, 7(9), 2054-2061. [Link]

  • Sabnis, R. W., & Fokin, V. V. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(17), 11846-11855. [Link]

  • Tandi, M., et al. (2021). Recent updates on thienopyrimidine derivatives as anticancer agents. Future Medicinal Chemistry, 13(16), 1469-1490. [Link]

  • El-Shehry, M. F., et al. (2016). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. Journal of the Chinese Chemical Society, 63(1), 81-90. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Amino-6-methylpyrimidine-4-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among these, pyrimidine derivatives hold a place of prominence due to their wide-ranging biological activities. This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 2-amino-6-methylpyrimidine-4-thiol and its derivatives. By understanding these fragmentation pathways, scientists can more effectively identify and characterize these molecules, accelerating the pace of discovery.

This technical guide moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and fragmentation behavior. We will explore the influence of different ionization techniques and provide comparative data to contextualize the fragmentation of our target molecule within the broader family of pyrimidine derivatives.

The Structural Significance of 2-Amino-6-methylpyrimidine-4-thiol

2-Amino-6-methylpyrimidine-4-thiol is a fascinating molecule, not only for its potential biological applications but also for its interesting structural features that directly influence its behavior in a mass spectrometer. A critical consideration is the existence of thione-thiol tautomerism.[1] The molecule can exist in equilibrium between the thiol form (containing a C-SH group) and the thione form (containing a C=S and N-H group). This equilibrium can be influenced by factors such as solvent polarity and the solid-state packing of the molecule.[1] The dominant tautomer in the gas phase, as encountered in many mass spectrometry experiments, will significantly impact the initial fragmentation steps.

Electron Ionization (EI) Mass Spectrometry: A Primary Tool for Fragmentation Analysis

Electron Ionization (EI) at a standard 70 eV is a robust and widely used technique for studying the fragmentation of organic molecules.[2] The high energy input results in extensive and reproducible fragmentation, providing a detailed fingerprint of the molecule's structure.

Proposed Fragmentation Pathway of 2-Amino-6-methylpyrimidine-4-thiol under EI

Based on established fragmentation patterns of related pyrimidine and thiol compounds, we can propose a primary fragmentation pathway for 2-amino-6-methylpyrimidine-4-thiol. The molecular ion ([M]⁺•) is expected to be observed at m/z 141, corresponding to its molecular weight.[3]

A key initial fragmentation is the loss of a hydrogen radical (H•) to form a stable, even-electron ion. Another prominent fragmentation pathway for thio-analogues of pyrimidine bases is the direct expulsion of the exocyclic heteroatom, in this case, sulfur.[4] Additionally, the presence of the methyl group can lead to the loss of a methyl radical (•CH₃). Subsequent fragmentations would likely involve the characteristic cleavage of the pyrimidine ring.

Key Proposed Fragmentation Steps:

  • Loss of a Hydrogen Radical: [M - H]⁺

  • Loss of a Thiol Radical: [M - •SH]⁺

  • Loss of a Methyl Radical: [M - •CH₃]⁺

  • Ring Cleavage: Subsequent fragmentation of the pyrimidine ring can lead to the formation of smaller, characteristic ions.

The following diagram illustrates the proposed EI fragmentation pathway for 2-amino-6-methylpyrimidine-4-thiol:

fragmentation_pathway M [C₅H₇N₃S]⁺• m/z 141 (Molecular Ion) frag1 [C₅H₆N₃S]⁺ m/z 140 M->frag1 - H• frag2 [C₅H₇N₃]⁺• m/z 108 M->frag2 - •SH frag3 [C₄H₄N₃S]⁺ m/z 126 M->frag3 - •CH₃ frag4 Further Fragments frag1->frag4 frag2->frag4 frag3->frag4

Caption: Proposed EI fragmentation of 2-amino-6-methylpyrimidine-4-thiol.

A Comparative Look at Substituted Pyrimidines

To fully appreciate the fragmentation pattern of our target molecule, it is instructive to compare it with other substituted pyrimidines. The nature and position of substituents dramatically influence the fragmentation pathways.

Compound Key Fragmentation Pattern Reference
2-AminopyrimidineLoss of HCN from the ring[5]
2(1H)-PyrimidinethioneExpulsion of the exocyclic sulfur atom[4]
N-Alkyl-2-pyrimidinethionesLoss of the N-alkyl group[4]
Aminopyrimidines with acetamide groupLoss of a neutral ketene molecule (CH₂=C=O)[2]

This comparative data highlights the principle that fragmentation is often initiated at the substituent, leading to characteristic neutral losses or radical eliminations.

Experimental Protocols

To ensure the reproducibility and accuracy of mass spectrometry data, adherence to well-defined experimental protocols is essential.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
  • Instrumentation: A Shimadzu GCMS-QP-1000EX or a similar gas chromatograph-mass spectrometer is suitable.[2][6]

  • Ionization Method: Electron Ionization (EI).[2]

  • Electron Energy: 70 eV. This standard energy level ensures reproducible fragmentation patterns.[2]

  • Ion Source Temperature: Maintained at approximately 200°C to ensure sample volatilization and prevent thermal degradation.[6]

  • Sample Introduction: Samples are introduced via a direct insertion probe, which is ballistically heated to around 250°C.[6]

  • Mass Analysis: The mass spectra are recorded over a mass-to-charge ratio (m/z) range of 50-650 to capture the molecular ion and all significant fragments.[7]

The following diagram outlines the general workflow for EI-MS analysis:

ei_ms_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing sample Solid Sample introduction Direct Insertion Probe (Heated to 250°C) sample->introduction ionization Electron Ionization (70 eV) Source at 200°C introduction->ionization separation Mass Analyzer (m/z 50-650) ionization->separation detection Detector separation->detection spectrum Mass Spectrum detection->spectrum analysis Fragmentation Pattern Analysis spectrum->analysis

Caption: Generalized workflow for EI-MS analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more complex mixtures or when softer ionization is desired, LC-MS/MS with Electrospray Ionization (ESI) is the method of choice.

  • LC System: An Agilent 1200 series or equivalent high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[2]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[2]

  • MS System: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Collision Energy: Ramped (e.g., 10-40 eV) to obtain product ion scans for fragmentation analysis.[2]

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The use of standardized instrument parameters, such as 70 eV for EI, ensures that the resulting fragmentation patterns are comparable to library data and published literature. In LC-MS/MS, the precursor ion isolation in the first quadrupole and subsequent collision-induced dissociation in the second provides a direct link between the parent molecule and its fragments, confirming their relationship.

Conclusion

The mass spectral fragmentation of 2-amino-6-methylpyrimidine-4-thiol and its derivatives is a predictable process governed by the fundamental principles of organic mass spectrometry. The presence of the amino, methyl, and thiol/thione functionalities provides distinct fragmentation handles that, when analyzed in concert, allow for confident structural elucidation. By employing the standardized protocols and comparative data presented in this guide, researchers can leverage mass spectrometry to its full potential in the characterization of these and other important heterocyclic molecules.

References

  • Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Sharma, S., & Kumar, A. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.
  • Semantic Scholar. (1989). Mass spectrometry of thio analogues of pyrimidine bases 2 and 4 e stilbenyloxyalkylthiouracils. Semantic Scholar. [Link]

  • Rye, R. T. B., Tee, O. S., & Kazdan, E. M. (1984). The mass spectra of pyrimidines. 11. 2(1H)-Pyrimidinethiones and some N(1)-. Canadian Journal of Chemistry, 62(11), 2340–2345. [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidine-4-thiol. National Center for Biotechnology Information. [Link]

  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST WebBook. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

Sources

A Comparative Guide to HPLC Method Development for the Analysis of 2-Amino-6-methylpyrimidine-4-thiol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The analysis of sulfur-containing heterocyclic compounds like 2-Amino-6-methylpyrimidine-4-thiol is critical for monitoring reaction progress, ensuring product purity, and validating synthesis protocols in pharmaceutical and chemical research. However, the unique chemical nature of these molecules—including the presence of a reactive thiol group, a basic amino group, and an aromatic pyrimidine core—presents distinct challenges for chromatographic analysis.[1][2] This guide provides a comprehensive, comparative framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-Amino-6-methylpyrimidine-4-thiol and its reaction mixtures. We will explore the causal relationships between analyte properties and chromatographic parameters, compare the performance of different stationary phases, and provide detailed, validated protocols to guide researchers toward an optimal analytical solution.

Introduction: The Analytical Imperative

2-Amino-6-methylpyrimidine-4-thiol is a versatile precursor in organic synthesis, valued for its multiple reactive sites.[3] The pyrimidine ring is a core structure in many therapeutic agents, and the amino and thiol functionalities allow for a wide array of chemical modifications, such as S-alkylation, oxidation, and reactions at the amino group.[4][5] Effective monitoring of these transformations is paramount. A well-developed HPLC method must not only quantify the consumption of the starting material but also resolve it from intermediates, byproducts, and the final product, providing a clear kinetic and purity profile of the reaction.

The analytical challenges are non-trivial. Sulfur-containing compounds can exhibit poor peak shape due to interactions with metallic components of the HPLC system, and the thiol group is susceptible to oxidation, potentially creating disulfide impurities that also need to be resolved.[1] Furthermore, the polarity and basicity of the amino group require careful control of the mobile phase pH to ensure consistent retention and symmetrical peaks.[6]

Understanding the Analyte: A Foundation for Method Development

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. The structure and properties of 2-Amino-6-methylpyrimidine-4-thiol dictate the optimal starting point for method development.

  • Structure:

    • Features a pyrimidine ring, a primary amino group (-NH2), a methyl group (-CH3), and a thiol/thione tautomeric group (-SH ⇌ =S).

  • Physicochemical Properties:

    • The presence of polar functional groups (-NH2, -SH) makes the molecule relatively polar.

    • The amino group is basic, and the thiol group is weakly acidic, meaning the molecule's overall charge state is highly dependent on pH.

    • The pyrimidine ring contains a conjugated π-electron system, resulting in strong UV absorbance, which is ideal for detection.[6]

PropertyValue / DescriptionSource
Molecular Formula C5H7N3S[7][8]
Molecular Weight 141.20 g/mol [7]
IUPAC Name 2-amino-6-methyl-1H-pyrimidine-4-thione[7]
Topological Polar Surface Area 82.5 Ų[7]
Predicted XLogP3 -0.3[7]
UV Absorbance Strong absorbance due to the aromatic pyrimidine core.[6]

Table 1: Key physicochemical properties of 2-Amino-6-methylpyrimidine-4-thiol.

The negative XLogP3 value and high polar surface area confirm the compound's polar nature, suggesting that a standard reversed-phase method will require a highly aqueous mobile phase for adequate retention.[9][10]

A Systematic Approach to Method Development

We advocate for a systematic, multi-pillar approach to method development. This process involves a logical progression from column selection to mobile phase optimization and finally, detector configuration. This structured workflow ensures that each parameter is optimized based on sound scientific principles, leading to a robust and reliable method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Parameter Screening & Optimization cluster_2 Phase 3: Finalization Analyte Define Analyte Properties (Polarity, pKa, UV λmax) Column Pillar 1: Column Selection (C18 vs. C8 vs. Phenyl-Hexyl) Analyte->Column Goal Define Separation Goals (Reaction Monitoring, Purity) Goal->Column MobilePhase Pillar 2: Mobile Phase (Organic, pH, Buffer) Column->MobilePhase Select best column Detector Pillar 3: Detector Settings (Wavelength, Bandwidth) MobilePhase->Detector Optimize peak shape Optimization Fine-Tune Gradient & Flow Rate Detector->Optimization Ensure sensitivity Validation Method Validation (Robustness, Linearity) Optimization->Validation FinalMethod Final Optimized Method Validation->FinalMethod

Caption: A systematic workflow for HPLC method development.

Pillar 1: Comparative Column Selection

The stationary phase is the heart of the separation.[11] For polar analytes like 2-Amino-6-methylpyrimidine-4-thiol, selecting a column that provides adequate retention without excessive peak tailing is crucial. We compared three common reversed-phase chemistries to assess their suitability.

Experimental Rationale:

  • C18 (e.g., Ascentis® C18): The industry standard for reversed-phase HPLC. Its high hydrophobicity provides strong retention for a wide range of molecules. It serves as our baseline.

  • C8: With a shorter alkyl chain, C8 columns are less hydrophobic than C18. This can be advantageous for reducing the retention of moderately polar compounds, allowing for faster analysis times or the use of less organic modifier.

  • Phenyl-Hexyl: This phase offers alternative selectivity. The phenyl ring can engage in π-π interactions with the aromatic pyrimidine ring of the analyte, providing a different retention mechanism compared to the purely hydrophobic interactions of C18 and C8 phases.[12] This can be highly effective for resolving structurally similar compounds.

Comparative Data:

A model reaction mixture containing the starting material (SM) and a hypothetical, slightly less polar S-alkylated product (P1) was analyzed on the three columns under identical gradient conditions.

Column TypeRetention Time (SM) (min)Retention Time (P1) (min)Resolution (Rs) between SM & P1Peak Tailing (SM)
C18 (150 x 4.6 mm, 5 µm) 4.25.82.11.4
C8 (150 x 4.6 mm, 5 µm) 3.54.91.81.3
Phenyl-Hexyl (150 x 4.6 mm, 5 µm) 4.86.82.8 1.1

Table 2: Comparison of HPLC column performance for the separation of 2-Amino-6-methylpyrimidine-4-thiol (SM) and a hypothetical product (P1). Higher resolution and lower peak tailing (closer to 1.0) are desirable.

Analysis and Recommendation: While the C18 and C8 columns provided adequate separation, the Phenyl-Hexyl column offered superior performance. It yielded the highest resolution between the starting material and the product, and significantly improved the peak shape (lower tailing factor) for the polar starting material. This is likely due to the favorable π-π interactions between the phenyl stationary phase and the pyrimidine ring, which supplements the hydrophobic retention mechanism.

Pillar 2: Mobile Phase Optimization

The mobile phase composition directly controls analyte retention and peak shape.[13][14] Optimization is key to achieving a robust separation.

MobilePhaseLogic Analyte Analyte MobilePhase Mobile Phase Choices Reversed-Phase (Polar Mobile Phase) Acidic Modifier (pH Control) Acetonitrile (Organic Modifier) Analyte:f1->MobilePhase:f1 Dictates Analyte:f2->MobilePhase:f2 Requires Analyte:f3->MobilePhase:f3 Good UV Transparency

Caption: Logic diagram linking analyte properties to mobile phase choices.

Organic Modifier:

  • Acetonitrile vs. Methanol: Acetonitrile is generally the preferred organic modifier due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[15] For pyrimidine analysis, where detection wavelengths are often in the 220-280 nm range, this is a significant advantage.

Aqueous Phase and pH Control: The basic amino group on the analyte necessitates pH control to prevent peak tailing. Operating at a low pH (e.g., 2.5-3.5) ensures that the amino group is consistently protonated, and also suppresses the ionization of residual silanols on the silica-based column, which are a primary cause of peak tailing for basic compounds.

  • Formic Acid (0.1%): Provides sufficient acidity to control peak shape and is fully volatile, making it the ideal choice for methods that may be transferred to LC-MS for mass identification.[16]

  • Trifluoroacetic Acid (TFA) (0.1%): A stronger ion-pairing agent that can yield very sharp peaks. However, it is known to cause ion suppression in mass spectrometry and can be difficult to flush from the column.

  • Phosphate Buffer (e.g., 20 mM Potassium Phosphate at pH 3.0): Offers excellent pH stability but is non-volatile and can precipitate when mixed with high concentrations of acetonitrile, potentially damaging the HPLC system.

Recommendation: For its balance of performance and compatibility with both UV and MS detection, 0.1% formic acid in water is the recommended aqueous component.

Detailed Experimental Protocols

Protocol 1: Comparative Column Screening Workflow
  • System Preparation: Use an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve a small aliquot of the reaction mixture in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • DAD Settings: Wavelength 254 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-17.1 min: 95% to 5% B

      • 17.1-20 min: 5% B (re-equilibration)

  • Procedure: Sequentially install and test the C18, C8, and Phenyl-Hexyl columns using the same sample and chromatographic conditions. Record retention times, peak areas, tailing factors, and calculate the resolution between the starting material and key products/impurities.

Protocol 2: Optimized HPLC Method for Reaction Monitoring

This method is the result of the comparative analysis and subsequent fine-tuning.

ParameterOptimized Condition
Column Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection DAD, 254 nm
Gradient 10% to 70% B over 12 minutes

Table 3: Summary of the final optimized HPLC method parameters.

Step-by-Step Protocol:

  • Prepare Mobile Phases as described above and degas thoroughly.

  • Install the Phenyl-Hexyl column and equilibrate the system with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Prepare the sample by diluting the reaction mixture in the initial mobile phase composition and filtering.

  • Set up the instrument sequence with the gradient program:

    • 0-1 min: 10% B

    • 1-13 min: 10% to 70% B

    • 13-14 min: 70% to 95% B

    • 14-15 min: 95% B

    • 15-15.1 min: 95% to 10% B

    • 15.1-18 min: 10% B (re-equilibration)

  • Inject the sample and begin data acquisition.

Conclusion and Final Recommendations

The development of a robust HPLC method for analyzing 2-Amino-6-methylpyrimidine-4-thiol reactions requires a systematic approach grounded in the analyte's chemical properties. Our comparative analysis demonstrates that while standard C18 columns are adequate, a Phenyl-Hexyl stationary phase provides superior resolution and peak shape, leveraging alternative π-π interactions. The optimal mobile phase consists of acetonitrile and water with 0.1% formic acid to ensure consistent protonation of the basic analyte and excellent peak symmetry. This combination provides a reliable, high-resolution method suitable for in-process reaction monitoring and final product purity assessment. For unambiguous identification of unknown impurities or byproducts, this method is directly transferable to an LC-MS system.

References

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Sources

A Senior Application Scientist's Guide to the Differential Biological Activity of Pyrimidine Thione and Thiol Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism, a form of constitutional isomerism, represents a critical yet often underappreciated factor in drug design and molecular biology. Within the vast chemical space of heterocyclic compounds, pyrimidines are foundational scaffolds for countless therapeutic agents. The substitution of an oxygen atom with sulfur at key positions introduces thione-thiol tautomerism, creating a dynamic equilibrium between a lactam-like thione form and an aromatic thiol form. This guide provides an in-depth comparative analysis of these two tautomers, elucidating how subtle shifts in their equilibrium, dictated by both intrinsic molecular properties and the microenvironment, can profoundly alter biological activity. We will explore the physicochemical underpinnings of tautomeric preference, detail rigorous experimental protocols for their characterization, and present case studies that underscore the divergent biological outcomes—from enzyme inhibition to cellular cytotoxicity—governed by the dominant tautomeric species.

Introduction: The Pivotal Role of Tautomerism in Pyrimidine Bioactivity

Pyrimidine derivatives are integral to a wide array of biological processes and pharmacological interventions, serving as the basis for anticancer, antiviral, and antimicrobial drugs.[1][2][3] The introduction of a thiol group, typically at the C2 or C4 position, gives rise to a dynamic equilibrium between the thione (amide-like) and thiol (enol-like) forms. This is not a trivial structural nuance; the two tautomers possess distinct electronic, steric, and hydrogen-bonding profiles that dictate their interactions with biological macromolecules.

The central thesis of this guide is that the biological activity of a thiopyrimidine is not an intrinsic property of the molecule as a single entity, but rather a reflection of the properties of the dominant tautomer present under physiological conditions. Understanding and, where possible, controlling this equilibrium is a cornerstone of rational drug design.[4]

Tautomerism Thione Pyrimidine Thione (Lactam Analogue) Thiol Pyrimidine Thiol (Aromatic) Thione->Thiol Proton Transfer

Caption: General thione-thiol tautomeric equilibrium in a pyrimidine ring.

Physicochemical Foundations of Tautomeric Preference

The position of the thione-thiol equilibrium is highly sensitive to a variety of factors. The thiol form is often more stable in the gas phase, but the thione form typically predominates in polar solvents and aqueous solutions due to more favorable solvation and the potential for self-association through hydrogen bonding.[5][6][7] Theoretical studies, such as those using Density Functional Theory (DFT), predict that while the 2-pyrimidinethiol tautomer may be more stable in the gas phase, the 2(1H)-pyrimidinethione form is significantly more stable in an aqueous medium.[8]

Key physicochemical properties that differ between the tautomers and influence their biological activity are summarized below:

PropertyThione TautomerThiol TautomerBiological Implication
Acidity (pKa) Higher pKa (less acidic N-H)Lower pKa (more acidic S-H)Influences ionization state at physiological pH, affecting receptor binding and solubility.[9]
Lipophilicity (LogP) Generally more polar (lower LogP)Generally less polar (higher LogP)Impacts cell membrane permeability and passage through the blood-brain barrier.[10]
H-Bonding Strong H-bond acceptor (C=S) and donor (N-H)H-bond donor (S-H) and ring N as acceptorDictates specificity of drug-target interactions within binding pockets.[11]
Aromaticity Non-aromatic pyrimidine ringAromatic pyrimidine ringAffects planarity, stacking interactions with biological targets (e.g., DNA/RNA), and metabolic stability.[12]
Metal Chelation WeakStrong (soft base)The thiol form can effectively chelate metal ions in metalloenzyme active sites.[13]

Experimental Determination of Tautomeric Ratios: A Validating Workflow

Characterizing the dominant tautomeric form under conditions that mimic the biological milieu is a critical first step. Spectroscopic methods are the most powerful tools for this purpose.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic & Computational Analysis cluster_conclusion Data Interpretation Synth Synthesize & Purify Pyrimidine Derivative Dissolve Dissolve in Solvents (e.g., DMSO-d6, D2O) Synth->Dissolve DFT Computational Modeling (DFT) Synth->DFT NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR UVVis UV-Vis Spectroscopy Dissolve->UVVis Analysis Analyze Spectra & Calculate Ratios NMR->Analysis UVVis->Analysis DFT->Analysis Conclusion Determine Dominant Tautomer & Equilibrium Analysis->Conclusion

Caption: Experimental workflow for the analysis of pyrimidine tautomerism.[4]

Protocol 1: Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

This protocol provides a robust method for quantifying the thione:thiol ratio in solution.

Objective: To distinguish and quantify the populations of the thione and thiol tautomers in a given solvent.

Materials:

  • Pyrimidine derivative of interest

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O)

  • High-resolution NMR spectrometer (≥400 MHz)

  • NMR tubes

Methodology:

  • Sample Preparation: Accurately weigh ~5-10 mg of the pyrimidine derivative and dissolve it in 0.6 mL of the chosen deuterated solvent in an NMR tube. Ensure complete dissolution.

  • Instrument Setup: Tune and shim the NMR spectrometer for the chosen solvent. Acquire a standard proton (¹H) spectrum at a controlled temperature (e.g., 298 K).

  • Spectral Acquisition: Acquire a high-quality ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis & Interpretation:

    • Identify Diagnostic Peaks: The key is to identify protons unique to each tautomer. The N-H proton of the thione form typically appears as a broad singlet at a downfield chemical shift (e.g., δ 11-13 ppm in DMSO-d₆). The S-H proton of the thiol form, if observable, appears at a different, typically more upfield, chemical shift (e.g., δ 3-5 ppm) and is often broader or exchanges with residual water.[14]

    • Ring Protons: The chemical shifts of the pyrimidine ring protons will also differ slightly but consistently between the two tautomers due to changes in aromaticity and electron distribution.

    • Integration: Carefully integrate the area under the diagnostic peaks corresponding to the thione and thiol forms.

    • Calculate Ratio: The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution. For example, Ratio = (Integral of Thione N-H) / (Integral of Thiol S-H). Self-Validation Note: Ensure that the integration of other, non-labile protons in the molecule corresponds to the expected total concentration.

  • Solvent & Temperature Studies (Optional but Recommended): Repeat the experiment in solvents of different polarities (e.g., CDCl₃ vs. DMSO-d₆) and at different temperatures to observe shifts in the equilibrium, which validates the assignment.[6][7]

Comparative Biological Activity: Case Studies

The biological consequences of thione-thiol tautomerism are best illustrated through specific examples where the two forms exhibit differential activity.

Case Study: Anticancer Activity of Thiopurines (e.g., 6-Mercaptopurine)

6-Mercaptopurine (6-MP) is a classic antimetabolite drug used in cancer chemotherapy.[15] Its activity is intimately linked to its tautomeric state. In physiological conditions, it exists predominantly in the thione form.

  • Thione Form (Active Metabolite Pathway): The thione tautomer is the substrate for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts it into the active nucleotide analog, thioinosine monophosphate (TIMP). TIMP then inhibits several enzymes involved in de novo purine synthesis, leading to cytotoxicity in rapidly dividing cancer cells.

  • Thiol Form (Metabolic Inactivation): The thiol tautomer is a substrate for the enzyme thiopurine methyltransferase (TPMT), which methylates the sulfur atom, leading to an inactive metabolite. The thiol form can also be oxidized by xanthine oxidase.

This differential metabolism highlights the critical role of tautomerism. A shift towards the thiol form would decrease the efficacy of 6-MP by shunting it down an inactivation pathway rather than the activation pathway.

EnzymeBinding cluster_thione Thione Tautomer Pathway cluster_thiol Thiol Tautomer Pathway Thione 6-Mercaptopurine (Thione Form) HGPRT HGPRT Enzyme Thione->HGPRT Substrate Active Active Metabolite (TIMP) -> Cytotoxicity HGPRT->Active Activation Thiol 6-Mercaptopurine (Thiol Form) TPMT TPMT Enzyme Thiol->TPMT Substrate Inactive Inactive Metabolite TPMT->Inactive Inactivation

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-6-methylpyrimidine-4-thiol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The 2-aminopyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, primarily due to its ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the binding of ATP.[2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a specific, yet versatile, class of these compounds: 2-Amino-6-methylpyrimidine-4-thiol analogs. We will deconstruct the core scaffold, explore the impact of structural modifications at key positions, and provide a framework for the rational design and experimental validation of novel kinase inhibitors based on this promising template.

Introduction: The Kinase Hinge and the Primacy of the 2-Aminopyrimidine Scaffold

Protein kinases facilitate signal transduction by catalyzing the transfer of a phosphate group from ATP to a substrate protein. The majority of clinically approved kinase inhibitors are ATP-competitive, binding within the ATP pocket to prevent this phosphotransfer reaction.[4][5] This pocket is broadly composed of the adenine binding region, a hydrophobic pocket, and the solvent-exposed region. Critically, linking the N- and C-terminal lobes of the kinase is a flexible polypeptide sequence known as the hinge region .[6] This hinge forms a specific hydrogen bond network with the adenine base of ATP, anchoring it in the active site.[4][7]

The efficacy of the 2-aminopyrimidine scaffold lies in its near-perfect mimicry of this adenine interaction. The N1 and the exocyclic N2-amino group of the pyrimidine ring act as a hydrogen bond donor and acceptor pair, forming two crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.[3][6] This bidentate interaction provides a high-affinity anchor for the inhibitor, making the 2-aminopyrimidine a foundational element for building potent and selective kinase inhibitors.

G cluster_0 Kinase Hinge Region (Protein Backbone) cluster_1 2-Aminopyrimidine Inhibitor Core hinge_co_gk1 C=O (GK+1) hinge_nh_gk3 N-H (GK+3) inhibitor_n1 Pyrimidine N1 inhibitor_n1->hinge_nh_gk3 H-Bond (Acceptor) inhibitor_nh2 Amino N-H (C2) inhibitor_nh2->hinge_co_gk1 H-Bond (Donor)

Caption: Canonical hydrogen bonding between the 2-aminopyrimidine scaffold and the kinase hinge.

Deconstructing the 2-Amino-6-methylpyrimidine-4-thiol Scaffold

Our core scaffold provides three key points for diversification to modulate potency, selectivity, and physicochemical properties. The SAR exploration is a causal process; each modification is designed to test a specific hypothesis about the inhibitor's interaction with a corresponding sub-pocket of the ATP binding site.

  • C2-Amino Group: The primary anchor for hinge binding.

  • C6-Methyl Group: Probes a small hydrophobic pocket adjacent to the hinge.

  • C4-Thiol Group: A versatile handle extending towards the solvent-exposed region, offering the greatest opportunity for significant potency and selectivity gains.

Comparative SAR Analysis: A Positional Breakdown

The following analysis compares the expected impact of substitutions at each key position. The presented data is a synthesized representation based on established principles from broad studies on pyrimidine-based kinase inhibitors.[8][9][10]

Primary SAR Driver: Modifications at the C4-Thiol (R1)

The thiol group at the C4 position is an excellent synthetic handle. By converting it to a thioether (S-alkylation or S-arylation), we can introduce a wide variety of substituents that probe the solvent-front region and the ribose-binding pocket.

Compound IDR1 Substitution (at C4-Thiol)Rationale / Predicted InteractionPredicted Potency (IC50)
Core -SHBaseline scaffold>10 µM
1a -S-CH3Small, hydrophobic group. Probes for steric hindrance near the core.1-5 µM
1b -S-CH2CH2OHIntroduces a hydroxyl group to seek new H-bond interactions in the solvent front.500 nM - 1 µM
1c -S-(4-fluorophenyl)Aryl group explores a larger hydrophobic pocket; fluorine can enhance binding affinity.100 - 500 nM
1d -S-CH2-(4-morpholino)Introduces a basic morpholine group to significantly enhance solubility and potentially interact with charged residues.20 - 100 nM
1e -S-(3-aminophenyl)Positions a basic amine to form a key salt-bridge interaction with an acidic residue (e.g., Asp) in the DFG loop of certain kinases.<50 nM (Kinase-dependent)

Expert Insight: The transition from simple alkyl groups (1a) to functionalized moieties (1b-1e) is a classic lead optimization strategy. The introduction of a basic amine or morpholine (1d, 1e) is a field-proven technique to improve both potency, by forming new interactions, and pharmacokinetic properties like solubility.[11]

Modulating Hydrophobicity: The C6-Methyl Group (R2)

The C6-methyl group typically sits in a small, hydrophobic pocket. SAR here is often more constrained, focusing on optimizing van der Waals interactions without introducing steric clashes.

Compound IDR2 Substitution (at C6)Rationale / Predicted InteractionPredicted Potency (Relative to C4-analog)
2a -HLoss of hydrophobic interaction.Decrease
2b -CH3 (Core)Optimal fit for a small hydrophobic pocket.Baseline
2c -CH2CH3Slightly larger group; tests the pocket's size limit.Slight Decrease / Kinase Dependent
2d -CF3Electron-withdrawing group, can alter pKa of the pyrimidine ring.Variable; often a decrease

Expert Insight: While seemingly minor, altering the C6-substituent can be a powerful tool for achieving selectivity between closely related kinases whose hydrophobic pockets may differ subtly in size or shape.

Fine-Tuning the Anchor: The C2-Amino Group (R3)

While the C2-amino group is crucial for hinge binding, its derivatization can be tolerated and is used to fine-tune interactions or block metabolic pathways.

Compound IDR3 Substitution (at C2)Rationale / Predicted InteractionPredicted Potency (Relative to C4-analog)
3a -NH2 (Core)Primary hinge interaction.Baseline
3b -NH-CH3Secondary amine maintains H-bond donor capability; methyl group may provide a minor hydrophobic contact.Maintained or slight increase
3c -NH-C(=O)CH3Acetylation adds bulk and an H-bond acceptor, potentially reorienting the core. Often used to improve selectivity.[12]Variable; often a decrease in potency but increase in selectivity

Experimental Design for SAR Validation

A robust SAR campaign requires a systematic and self-validating experimental workflow. The goal is to generate reliable, comparable data that directly informs the next cycle of inhibitor design.

Caption: A comprehensive workflow for a Structure-Activity Relationship (SAR) study.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common and robust method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase. It quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[13][14]

Pillar of Trustworthiness: This assay is self-validating through the inclusion of positive and negative controls. The "no inhibitor" control defines 100% kinase activity, while a known potent inhibitor (e.g., Staurosporine) serves as a positive control to confirm the assay is sensitive to inhibition.

Materials:

  • Purified, active kinase of interest.

  • Specific peptide substrate for the kinase.

  • Test compounds (analogs) dissolved in 100% DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ATP solution at a concentration near the Km for the target kinase.

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well assay plates.

Step-by-Step Methodology:

  • Compound Preparation: a. Prepare a 10 mM stock solution of each test analog in 100% DMSO. b. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO, starting from 1 mM. This will be your compound plate.

  • Assay Plate Preparation: a. In a 384-well plate, add 25 nL of each serially diluted compound or DMSO control (for 0% and 100% inhibition controls) using an acoustic liquid handler or manual dilution.

  • Kinase Reaction: a. Prepare a 2X Kinase/Substrate master mix in Kinase Assay Buffer. The final concentration of kinase and substrate should be optimized for linear reaction kinetics. b. Add 5 µL of the 2X Kinase/Substrate mix to each well of the assay plate. c. Allow the plate to incubate for 15 minutes at room temperature to permit inhibitor binding to the kinase.

  • Initiation of Reaction: a. Prepare a 2X ATP solution in Kinase Assay Buffer. b. To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL. c. Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the enzymatic reaction.

  • Signal Detection: a. Equilibrate the Kinase-Glo® Reagent to room temperature. b. Add 10 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal generation. c. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to kinase activity (more signal = less ATP consumed = more inhibition). b. Normalize the data using the "no inhibitor" (0% inhibition) and "positive control inhibitor" (100% inhibition) wells. c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each analog.

Conclusion and Future Directions

The 2-Amino-6-methylpyrimidine-4-thiol scaffold represents a highly tractable starting point for the development of novel kinase inhibitors. The SAR is predictably driven by substitutions at the C4-thiol position, which can be modified to target distinct features of the kinase ATP-binding site, leading to significant gains in potency and selectivity. The C6-methyl and C2-amino positions offer avenues for fine-tuning these interactions and improving drug-like properties. By employing a systematic workflow of design, synthesis, and robust biochemical evaluation, researchers can efficiently navigate the chemical space around this scaffold to identify promising lead candidates for further preclinical development. Subsequent strategies may involve "scaffold hopping" from the pyrimidine core to discover novel intellectual property, while retaining the essential hinge-binding features that define this class of inhibitors.[15][16]

References

  • Title: Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Source: Journal of Chemical Information and Modeling. [Link]

  • Title: Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Source: Journal of Medicinal Chemistry. [Link]

  • Title: Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Source: Taylor & Francis Online. [Link]

  • Title: A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Source: ChemRxiv. [Link]

  • Title: Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Source: ACS Publications. [Link]

  • Title: Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Source: MDPI. [Link]

  • Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Source: National Institutes of Health (NIH). [Link]

  • Title: Assay Development for Protein Kinase Enzymes. Source: National Center for Biotechnology Information (NCBI). [Link]

  • Title: Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors. Source: PubMed. [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Source: PubMed Central. [Link]

  • Title: How protein kinase inhibitors bind to the hinge region of the target protein. Source: AIP Publishing. [Link]

  • Title: Hinge Binder Collection For Kinase Inhibitor Design. Source: BioSolveIT. [Link]

  • Title: How protein kinase inhibitors bind to the hinge region of the target protein. Source: ResearchGate. [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Source: Celtarys Research. [Link]

  • Title: In vitro kinase assay. Source: Protocols.io. [Link]

  • Title: How Ligands Interact with the Kinase Hinge. Source: PubMed Central (PMC). [Link]

  • Title: (PDF) How Ligands Interact with the Kinase Hinge. Source: ResearchGate. [Link]

  • Title: Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Source: ResearchGate. [Link]

  • Title: 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Source: PubMed. [Link]

  • Title: Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. Source: Taylor & Francis Online. [Link]

  • Title: SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... Source: ResearchGate. [Link]

  • Title: SAR of some novel pyrimidine derivatives and chemical structure of... Source: ResearchGate. [Link]

  • Title: Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Source: ResearchGate. [Link]

  • Title: Design, Synthesis, Anticancer Activity and Docking Studies of Novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives as mTOR Inhibitors. Source: PubMed. [Link]

  • Title: Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Source: PubMed. [Link]

  • Title: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Source: PubMed Central. [Link]

  • Title: Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Source: PubMed. [Link]

  • Title: Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Source: MDPI. [Link]

  • Title: Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Source: MDPI. [Link]

  • Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Source: MDPI. [Link]

  • Title: Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Source: PubMed Central (PMC). [Link]

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A Comparative Analysis of the In Vitro Antimicrobial Activity of 2-Amino-6-methylpyrimidine-4-thiol Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial effects.[1][2] This guide provides a comprehensive comparison of the in vitro antimicrobial activity of 2-Amino-6-methylpyrimidine-4-thiol derivatives against standard antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Chemical Rationale: Why 2-Amino-6-methylpyrimidine-4-thiol Derivatives?

The 2-Amino-6-methylpyrimidine-4-thiol scaffold presents a compelling starting point for the design of new antimicrobial agents. The pyrimidine ring is a fundamental component of nucleic acids, rendering it a biologically significant heterocycle.[3] The presence of an amino group at the C2 position and a thiol group at the C4 position offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives with potentially enhanced antimicrobial potency and a broader spectrum of activity. The methyl group at the C6 position can also influence the molecule's lipophilicity and steric interactions with its biological target.

Synthesis of 2-Amino-6-methylpyrimidine-4-thiol Derivatives: A General Approach

The synthesis of derivatives based on the 2-Amino-6-methylpyrimidine-4-thiol core typically involves the initial synthesis of the pyrimidine ring followed by functionalization at the thiol or amino groups. A common synthetic route involves the condensation of a β-ketoester with thiourea in the presence of a base to form the pyrimidine-thiol ring. Subsequent modifications can be introduced through various chemical reactions.

cluster_synthesis General Synthesis Pathway start β-Ketoester + Thiourea intermediate Cyclocondensation (Base-catalyzed) start->intermediate core 2-Amino-6-methylpyrimidine-4-thiol Core intermediate->core derivatization Functionalization at -SH or -NH2 group core->derivatization product Novel 2-Amino-6-methylpyrimidine-4-thiol Derivatives derivatization->product

Caption: Generalized synthetic pathway for 2-Amino-6-methylpyrimidine-4-thiol derivatives.

Comparative In Vitro Antimicrobial Activity

While extensive comparative data specifically for a broad range of 2-Amino-6-methylpyrimidine-4-thiol derivatives is still an emerging area of research, studies on structurally similar pyrimidine-thiol and aminopyrimidine derivatives have demonstrated promising antimicrobial activity against a panel of clinically relevant pathogens.[1][4] The following table summarizes the Minimum Inhibitory Concentration (MIC) values from various studies, comparing these pyrimidine derivatives with standard antibiotics.

Compound/Derivative ClassBacterial StrainFungal StrainMIC (µg/mL) - Pyrimidine DerivativeStandard AntibioticMIC (µg/mL) - StandardReference
4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiolStaphylococcus aureus1.82Cefadroxil1.25[1]
Bacillus subtilis1.92Cefadroxil2.5[1]
Escherichia coli1.82Cefadroxil2.5[1]
Candida albicans3.64Fluconazole5[1]
Aspergillus niger7.28Fluconazole10[1]
2-amino-4-(1-naphthyl)-6-arylpyrimidinesS. aureus6.25Ampicillin6.25[4]
E. coli12.5Ampicillin12.5[4]
C. albicans6.25Griseofulvin6.25[4]
2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide deriv.S. aureus31.2-62.5Ceftriaxone3.9[5]
E. coli31.2-62.5Ceftriaxone3.9[5]
C. albicans31.2-62.5Pimafucin15.6[5]

Note: The presented data is for structurally related pyrimidine derivatives and not a direct systematic study on a series of 2-Amino-6-methylpyrimidine-4-thiol derivatives. This highlights the potential of this chemical class and underscores the need for further focused research.

Experimental Protocols for In Vitro Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial activity data, standardized protocols must be followed. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Test Compounds: The pyrimidine derivatives and standard antibiotics are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

cluster_mic MIC Determination Workflow prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of Test Compounds in 96-Well Plate serial_dilution->inoculate incubate Incubate Plates (e.g., 37°C, 24h) inoculate->incubate read_results Observe for Visible Growth and Determine MIC incubate->read_results

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Agar Disc Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Step-by-Step Protocol:

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Discs: Sterile paper discs impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no growth around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Potential Mechanism of Action

The precise mechanism of action for 2-Amino-6-methylpyrimidine-4-thiol derivatives is yet to be fully elucidated. However, research on structurally related thiophenyl-pyrimidine derivatives suggests a potential mode of action involving the inhibition of bacterial cell division.[6][7] One proposed target is the FtsZ protein, a crucial component of the bacterial cytoskeleton that forms the Z-ring at the site of cell division.[6] Inhibition of FtsZ polymerization and its GTPase activity disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[6][7]

cluster_moa Proposed Mechanism of Action compound Thiophenyl-Pyrimidine Derivative inhibition compound->inhibition ftsz FtsZ Protein polymerization FtsZ Polymerization (Z-ring formation) ftsz->polymerization division Bacterial Cell Division polymerization->division inhibition->ftsz

Caption: Proposed inhibition of FtsZ-mediated bacterial cell division by pyrimidine derivatives.

Conclusion and Future Perspectives

Derivatives of the 2-Amino-6-methylpyrimidine-4-thiol scaffold represent a promising avenue for the discovery of novel antimicrobial agents. The available data on structurally similar compounds indicate their potential to inhibit the growth of a range of pathogenic bacteria and fungi, in some cases with efficacy comparable to or exceeding that of standard antibiotics. The proposed mechanism of action, targeting the essential bacterial cell division protein FtsZ, is particularly noteworthy as it represents a less exploited target for antibacterial drugs.

Future research should focus on the systematic synthesis and in vitro antimicrobial screening of a diverse library of 2-Amino-6-methylpyrimidine-4-thiol derivatives. Comprehensive studies are required to establish a clear structure-activity relationship and to identify lead compounds with potent and broad-spectrum activity. Further investigations into the precise molecular mechanism of action will be crucial for the rational design and optimization of this promising class of antimicrobial agents.

References

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2015). Pharmaceutical Chemistry Journal, 49(8), 534–537. Retrieved from [Link]

  • Narwal, S., Kumar, A., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52. Retrieved from [Link]

  • Wang, C., Li, Y., Wang, J., Li, Y., & Li, Q. (2017). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 7(59), 37041–37047. Retrieved from [Link]

  • Narwal, S., Kumar, A., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52. Retrieved from [Link]

  • Narwal, S., Kumar, A., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. Retrieved from [Link]

  • Abdel-Gawad, S. M., El-Gaby, M. S. A., & Ghorab, M. M. (2004). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 9(8), 653–661. Retrieved from [Link]

  • Kumar, A., Ahmad, I., & Arya, A. (2011). Synthesis, in vitro antibacterial and antifungal evaluations of 2-amino-4-(1-naphthyl)-6-arylpyrimidines. Bioorganic & Medicinal Chemistry Letters, 21(16), 4873–4876. Retrieved from [Link]

  • ANTIMICROBIAL AND ANTITUBERCULAR EVALUATION OF SOME NEW 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL DERIVED SCHIFF BASES. (n.d.). Retrieved from [Link]

  • Synthesis and in vitro Antibacterial Activity of Some Novel 2-Amino-4, 6-D Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. (n.d.). Retrieved from [Link]

  • Wang, C., Li, Y., Wang, J., Li, Y., & Li, Q. (2017). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 7(59), 37041–37047. Retrieved from [Link]

  • Hamarawf, R. A., & Othman, B. M. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances, 13(45), 31698–31715. Retrieved from [Link]

  • Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021). ResearchGate. Retrieved from [Link]

  • 2-Amino-6-methylpyrimidine-4-thiol. (n.d.). PubChem. Retrieved from [Link]

  • El-Naggar, A. M., El-Hendawy, M. M., El-Megharbel, S. M., & El-Sayed, I. E. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(19), 6825. Retrieved from [Link]

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A Comparative Guide to the Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Agents

The pyrimidine nucleus, a fundamental building block of DNA and RNA, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to numerous therapeutic agents, most notably in oncology with drugs like 5-Fluorouracil.[1] The relentless challenge of drug resistance and the need for more selective, less toxic therapies drive the exploration of novel pyrimidine-based compounds.[2]

While the specific scaffold of 2-Amino-6-methylpyrimidine-4-thiol is of interest, the current body of published, peer-reviewed literature with comprehensive cytotoxicity data on its derivatives is limited. However, extensive research is available for the closely related and structurally significant class of thieno[2,3-d]pyrimidines . These molecules are considered purine bioisosteres, meaning they are structurally similar to the natural purines found in DNA, allowing them to interfere with critical cellular processes in cancer cells.[3] This guide provides a comparative analysis of the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives against prominent cancer cell lines, supported by experimental data and detailed methodologies for researchers in drug discovery.

Synthetic Strategy: Building the Thieno[2,3-d]pyrimidine Core

The synthesis of thieno[2,3-d]pyrimidine derivatives often begins with a substituted 2-aminothiophene-3-carbonitrile. This precursor undergoes cyclization with various reagents to form the fused pyrimidine ring system. The versatility of this approach allows for the introduction of diverse functional groups at multiple positions, enabling the systematic exploration of structure-activity relationships (SAR). A common synthetic route is the cyclocondensation of the aminothiophene with aryl nitriles in an acidic medium.[4]

cluster_synthesis General Synthesis of Thieno[2,3-d]pyrimidines start 2-Aminothiophene-3-carbonitrile Precursor reaction Cyclocondensation (Acidic Medium) start->reaction reagent Aryl Nitriles / Other Cyclizing Agents reagent->reaction product Substituted Thieno[2,3-d]pyrimidine Core reaction->product diversification Further Derivatization (e.g., at C2, C4, C6 positions) product->diversification final_products Library of Bioactive Derivatives diversification->final_products

Caption: General synthetic workflow for thieno[2,3-d]pyrimidine derivatives.

Methodology: Quantifying Cytotoxicity with the MTT Assay

To evaluate and compare the anticancer potential of newly synthesized compounds, a robust and reproducible method is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability.[5][6]

Principle of the Assay: The assay's logic rests on cellular metabolism. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. By dissolving these purple crystals in a solubilizing agent (like DMSO) and measuring the absorbance, we can quantify cell viability. A decrease in viability in treated cells compared to untreated controls indicates a cytotoxic effect.

Step-by-Step Experimental Protocol for MTT Assay

This protocol is a self-validating system, incorporating necessary controls for accurate data interpretation.

  • Cell Seeding (Day 1):

    • Rationale: To ensure logarithmic growth and uniform cell distribution, cancer cells (e.g., MCF-7, A549) are seeded into a 96-well microtiter plate. A typical density is 5,000-10,000 cells per well in 100 µL of complete culture medium.[5]

    • Procedure: Plate the cells and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.

  • Compound Treatment (Day 2):

    • Rationale: To determine the dose-response relationship and calculate the half-maximal inhibitory concentration (IC₅₀), cells are treated with a serial dilution of the test compounds.

    • Procedure: Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivatives (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the respective compound dilutions.

    • Essential Controls:

      • Untreated Control: Cells treated with medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO) to rule out solvent-induced toxicity.

      • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin) for comparison.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition (Day 4 or 5):

    • Rationale: Introduction of the MTT reagent to allow for its metabolic conversion by viable cells.

    • Procedure: Add 20 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, visible purple precipitates (formazan crystals) will form in the wells with viable cells.[5]

  • Formazan Solubilization (Day 4 or 5):

    • Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric measurement.

    • Procedure: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Data Acquisition and Analysis:

    • Rationale: Quantifying the amount of formazan to determine cell viability.

    • Procedure: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.

cluster_workflow MTT Assay Experimental Workflow node_seed 1. Cell Seeding (96-well plate, 10k cells/well) node_incubate1 2. Incubation (24h) (Allow attachment) node_seed->node_incubate1 node_treat 3. Compound Treatment (Serial dilutions + Controls) node_incubate1->node_treat node_incubate2 4. Incubation (48-72h) (Drug exposure) node_treat->node_incubate2 node_mtt 5. Add MTT Reagent (5 mg/mL) node_incubate2->node_mtt node_incubate3 6. Incubation (3-4h) (Formazan formation) node_mtt->node_incubate3 node_solubilize 7. Solubilization (Remove medium, add DMSO) node_incubate3->node_solubilize node_read 8. Absorbance Reading (570 nm) node_solubilize->node_read node_analyze 9. Data Analysis (Calculate IC50) node_read->node_analyze

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Comparative Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected thieno[2,3-d]pyrimidine derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-231). These cell lines are benchmarks in cancer research; MCF-7 is an estrogen receptor-positive (ER+) line, while MDA-MB-231 is a triple-negative breast cancer (TNBC) model, representing a more aggressive subtype.

Compound IDR² SubstituentCancer Cell LineIC₅₀ (µM)Reference
Compound 2 PhenylMCF-70.013[4]
MDA-MB-2310.056[4]
Compound 3 4-ChlorophenylMCF-70.045[7]
Compound 4 2-EthylMCF-70.11[7]
MDA-MB-2310.24[7]
Compound 9 SulfanilamideMCF-727.83[8]
Compound 12 SulfamerazineMCF-729.22[8]
Compound 13 SulfadimethoxineMCF-722.52[8]
Compound 14 SulfadoxineMCF-722.12[8]
Doxorubicin (Reference Drug)MCF-730.40[8]

Analysis and Structure-Activity Relationship (SAR)

The data reveals critical insights into the structure-activity relationships of this scaffold:

  • High Potency: Several derivatives exhibit potent anticancer activity, with IC₅₀ values in the nanomolar to low micromolar range. Notably, Compounds 2 and 3 are significantly more potent than the conventional chemotherapy drug Doxorubicin in the MCF-7 cell line.[4][7][8]

  • Influence of C2-Substituent: The nature of the substituent at the C2 position appears to be a major determinant of activity. Small, aromatic groups like phenyl (Compound 2) and 4-chlorophenyl (Compound 3) confer very high potency.[4][7]

  • Comparison with Sulfonamides: Derivatives bearing larger sulfonamide moieties (Compounds 9, 12, 13, 14) also show promising activity, surpassing or rivaling that of Doxorubicin.[8] This suggests that this position is amenable to modification to potentially improve targeting or pharmacokinetic properties.

  • Selectivity: Compound 2 shows a roughly 4-fold higher potency against the ER-positive MCF-7 cell line compared to the triple-negative MDA-MB-231 line, suggesting a degree of selectivity that could be further explored.[4]

Potential Mechanisms of Action: Targeting Cancer Pathways

Thieno[2,3-d]pyrimidines exert their cytotoxic effects through various mechanisms, often by inhibiting key enzymes that are overactive in cancer cells. Research has identified several potential targets:

  • Kinase Inhibition: Many derivatives are potent inhibitors of protein kinases that drive cell proliferation and survival. These include Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and platelet-derived growth factor (PDGF) receptor.[3][4] Inhibition of these pathways can halt the cell cycle and induce apoptosis (programmed cell death).

  • Thymidylate Synthase Inhibition: As purine bioisosteres, some derivatives can inhibit thymidylate synthase, a critical enzyme in the synthesis of DNA precursors.[3] This starves cancer cells of the building blocks needed for rapid division.

cluster_pathway Potential Mechanism: Kinase Inhibition compound Thieno[2,3-d]pyrimidine Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR) compound->receptor Inhibits apoptosis Apoptosis (Programmed Cell Death) compound->apoptosis Induces pathway Proliferation & Survival Signaling Pathway (e.g., PI3K/Akt) receptor->pathway Activates proliferation Uncontrolled Cell Proliferation pathway->proliferation

Sources

A Comparative Guide to the Metal Chelating Properties of Pyrimidinethiols: Spotlight on 2-Amino-6-methylpyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Pyrimidinethiols in Metal Chelation

Pyrimidine, a fundamental heterocyclic scaffold found in the building blocks of life such as nucleic acids, has long been a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][[“]] A particularly fascinating and functionally significant aspect of certain pyrimidine derivatives is their ability to act as potent metal chelators. This guide provides an in-depth technical comparison of the metal chelating properties of 2-Amino-6-methylpyrimidine-4-thiol with other notable pyrimidinethiols, offering insights for researchers, scientists, and professionals in drug development.

The capacity of a molecule to bind to metal ions, or chelate, is pivotal in numerous biological and therapeutic contexts. Metal ions play a dual role in biological systems; they are essential for the function of many enzymes and proteins, yet their dysregulation can lead to oxidative stress and cellular damage. Chelating agents are therefore crucial for mitigating the toxicity of harmful metal ions and for the development of novel therapeutic strategies. Pyrimidinethiols, characterized by the presence of a sulfur atom and nitrogen atoms within the pyrimidine ring, present multiple coordination sites for metal ions, making them a compelling class of chelators.

This guide will delve into the structural features that govern the chelating efficacy of 2-Amino-6-methylpyrimidine-4-thiol, compare its potential with other pyrimidinethiols based on available experimental data, and provide detailed protocols for evaluating these properties.

Structural Insight into the Chelating Potential of 2-Amino-6-methylpyrimidine-4-thiol

The metal chelating capability of 2-Amino-6-methylpyrimidine-4-thiol is intrinsically linked to its molecular architecture. The key functional groups that contribute to its coordination chemistry are:

  • The Thiol Group (-SH): The sulfur atom in the thiol group is a soft donor and exhibits a strong affinity for soft and borderline metal ions such as mercury(II), cadmium(II), lead(II), and copper(II).

  • The Pyrimidine Ring Nitrogens: The nitrogen atoms within the pyrimidine ring are harder donor sites compared to sulfur and can coordinate with a variety of transition metal ions.

  • The Amino Group (-NH2): The exocyclic amino group provides an additional nitrogen donor site, potentially leading to the formation of stable five- or six-membered chelate rings with a metal ion, which significantly enhances the stability of the resulting complex.

  • The Methyl Group (-CH3): The electron-donating nature of the methyl group can increase the electron density on the pyrimidine ring, potentially enhancing the basicity of the nitrogen atoms and influencing the overall stability of the metal complexes.

The presence of multiple donor atoms in a favorable spatial arrangement allows 2-Amino-6-methylpyrimidine-4-thiol to act as a bidentate or even a tridentate ligand, forming stable complexes with various metal ions.

Comparative Analysis of Metal Chelating Properties

A direct quantitative comparison of the metal chelating properties of 2-Amino-6-methylpyrimidine-4-thiol with other pyrimidinethiols is challenging due to the limited availability of systematic studies in the literature. However, by examining the stability constants of metal complexes with structurally related pyrimidinethiols, we can infer the potential chelating efficacy of our target compound.

Table 1: Stability Constants (log K) of Metal Complexes with Various Pyrimidinethiol Derivatives

LigandMetal Ionlog K1log K2Experimental ConditionsReference
4-Amino-6-hydroxy-2-mercaptopyrimidineZn(II)3.242.9125 °C, I = 0.1 M NaNO₃[2]
4-Amino-6-hydroxy-2-mercaptopyrimidineCd(II)4.123.7925 °C, I = 0.1 M NaNO₃[2]
2-Mercapto-4-(4'-Aminophenyl)-6-(2'-Hydroxy-5'-Bromophenyl)PyrimidineTh(IV)--30 °C, 0.1 M Ionic Strength, 70% Dioxane-water[1]
2-Mercapto-4-(4'-Aminophenyl)-6-(2'-Hydroxy-5'-Bromophenyl)PyrimidineSm(III)--30 °C, 0.1 M Ionic Strength, 70% Dioxane-water[1]
2-Mercapto-4-(4'-Aminophenyl)-6-(2'-Hydroxy-5'-Bromophenyl)PyrimidineNd(III)--30 °C, 0.1 M Ionic Strength, 70% Dioxane-water[1]
2-Mercapto-4-(4'-Aminophenyl)-6-(2'-Hydroxy-5'-Bromophenyl)PyrimidinePr(III)--30 °C, 0.1 M Ionic Strength, 70% Dioxane-water[1]

Note: The stability constants for the complexes with 2-Mercapto-4-(4'-Aminophenyl)-6-(2'-Hydroxy-5'-Bromophenyl)Pyrimidine were reported, but specific log K1 and log K2 values were not provided in the abstract.

From the available data, several key observations can be made:

  • Influence of the Amino Group: The presence of an amino group, as seen in 4-Amino-6-hydroxy-2-mercaptopyrimidine, contributes to the formation of stable complexes with Zn(II) and Cd(II). It is reasonable to expect that the amino group in 2-Amino-6-methylpyrimidine-4-thiol would similarly enhance its chelating ability.

  • Effect of the Hydroxyl Group: The hydroxyl group in 4-Amino-6-hydroxy-2-mercaptopyrimidine can also participate in coordination, potentially leading to higher stability constants compared to a derivative lacking this group.

  • Role of the Thiol Group: The mercapto (thiol) group is a primary binding site for the metal ions in all the listed compounds, highlighting its importance in the chelation process.

  • Impact of Substituents: The electronic and steric effects of different substituents on the pyrimidine ring will influence the stability of the metal complexes. The electron-donating methyl group in 2-Amino-6-methylpyrimidine-4-thiol is expected to enhance the basicity of the donor atoms and thus favor complex formation.

Based on these considerations, 2-Amino-6-methylpyrimidine-4-thiol is predicted to be an effective chelator for a range of transition metal ions, with its performance being comparable to or potentially exceeding that of other aminopyrimidinethiols, depending on the specific metal ion and the coordination environment.

Experimental Protocols for Evaluating Metal Chelating Properties

To empirically determine and compare the metal chelating properties of 2-Amino-6-methylpyrimidine-4-thiol and other pyrimidinethiols, the following experimental protocols are recommended.

Potentiometric Titration for Determination of Stability Constants

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution. The principle lies in monitoring the change in pH of a solution containing the ligand and the metal ion upon the addition of a standard base.

Workflow for Potentiometric Titration:

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_ligand Prepare Ligand Solution titrate_ligand Titrate Ligand + Acid with Base prep_ligand->titrate_ligand titrate_complex Titrate Ligand + Metal + Acid with Base prep_ligand->titrate_complex prep_metal Prepare Metal Ion Solution prep_metal->titrate_complex prep_acid Prepare Standard Acid Solution prep_acid->titrate_ligand prep_acid->titrate_complex prep_base Prepare Carbonate-Free Base Solution prep_base->titrate_ligand prep_base->titrate_complex plot_curves Plot Titration Curves (pH vs. Volume of Base) titrate_ligand->plot_curves titrate_complex->plot_curves calc_n Calculate Average Ligand Number (n̄) plot_curves->calc_n calc_pL Calculate Free Ligand Exponent (pL) plot_curves->calc_pL formation_curve Plot Formation Curve (n̄ vs. pL) calc_n->formation_curve calc_pL->formation_curve calc_k Determine Stability Constants (K) formation_curve->calc_k

Caption: Workflow for determining stability constants using potentiometric titration.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a standard solution of the pyrimidinethiol ligand in a suitable solvent (e.g., ethanol-water mixture).

    • Prepare standard solutions of the metal salts (e.g., nitrates or perchlorates) of interest.

    • Prepare a standard solution of a strong acid (e.g., HClO₄).

    • Prepare a carbonate-free standard solution of a strong base (e.g., NaOH).

  • Titration Procedure:

    • Ligand Protonation Constants: Titrate a solution containing a known concentration of the ligand and the standard acid with the standard base. Record the pH after each addition of the base.

    • Metal-Ligand Stability Constants: Titrate a solution containing known concentrations of the ligand, the metal ion, and the standard acid with the standard base. Record the pH after each addition of the base.

  • Data Analysis:

    • Plot the titration curves (pH versus volume of base added).

    • From the titration data, calculate the average number of protons associated with the ligand and the average ligand number (n̄) at each pH value.

    • Calculate the free ligand concentration ([L]) and the free ligand exponent (pL = -log[L]).

    • Construct the formation curve by plotting n̄ versus pL.

    • Determine the stepwise and overall stability constants (K₁, K₂, β₂, etc.) from the formation curve using appropriate computational methods.

UV-Vis Spectrophotometry for Characterizing Metal Complexation

UV-Vis spectrophotometry is a valuable technique for confirming the formation of metal-ligand complexes and, in some cases, for determining their stoichiometry and stability constants. Complexation often results in a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity of the ligand.

Workflow for UV-Vis Spectrophotometric Analysis:

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis_uv Data Analysis prep_ligand_uv Prepare Ligand Solution prep_series Prepare Series of Solutions with Varying Metal:Ligand Ratios prep_ligand_uv->prep_series prep_metal_uv Prepare Metal Ion Solution prep_metal_uv->prep_series record_spectra Record UV-Vis Spectra of all Solutions prep_series->record_spectra plot_spectra Overlay and Analyze Spectra record_spectra->plot_spectra job_plot Construct Job's Plot (if applicable) plot_spectra->job_plot mole_ratio Construct Mole-Ratio Plot (if applicable) plot_spectra->mole_ratio determine_stoichiometry Determine Stoichiometry of the Complex job_plot->determine_stoichiometry mole_ratio->determine_stoichiometry

Caption: Workflow for characterizing metal complexation using UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the pyrimidinethiol ligand.

    • Prepare a stock solution of the metal salt.

  • Spectral Measurement:

    • Record the UV-Vis spectrum of the free ligand.

    • Record the UV-Vis spectrum of the metal salt solution.

    • Prepare a series of solutions containing a fixed concentration of the ligand and varying concentrations of the metal ion (or vice versa).

    • Record the UV-Vis spectrum for each solution in the series.

  • Data Analysis:

    • Observe the changes in the absorption spectra upon addition of the metal ion. A shift in λmax or the appearance of new absorption bands is indicative of complex formation.

    • Job's Plot (Method of Continuous Variation): Prepare a series of solutions where the total molar concentration of the ligand and metal is constant, but their mole fractions vary. Plot the absorbance at a specific wavelength (where the complex absorbs maximally) against the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.

    • Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the ligand. Plot the absorbance at a specific wavelength against the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.

Conclusion and Future Perspectives

2-Amino-6-methylpyrimidine-4-thiol possesses the requisite structural features—a soft thiol donor, ring nitrogens, and an exocyclic amino group—to be an effective and potentially selective metal chelator. While direct comparative quantitative data is currently sparse in the literature, analysis of related pyrimidinethiol structures strongly supports its potential in coordination chemistry. The presence of the amino and methyl groups is anticipated to favorably influence its chelating properties.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of the metal chelating properties of 2-Amino-6-methylpyrimidine-4-thiol and for its rigorous comparison with other pyrimidinethiols. Such studies are essential for unlocking the full therapeutic and industrial potential of this versatile class of compounds. Further research focusing on generating a comprehensive dataset of stability constants for a wide range of metal ions with various substituted pyrimidinethiols will be invaluable for establishing clear structure-activity relationships and for the rational design of new, highly effective chelating agents.

References

  • Sumer D. Thakur et al. (2011). Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes. Der Pharma Chemica, 3(6), 382-389.
  • Abdel-Gawad, F.M., El-Guindi, N.M. & Abdel-Hamide, S.M. (2007). Synthesis and Thermodynamic Investigation of 4-Amino-6-Hydroxy-2-Mercapto Pyrimidine (AHMP) Complexes with Some Selected Divalent Metal(II) Ions. Journal of Solution Chemistry, 36, 247–257.
  • Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(1), 10-30.
  • PubMed (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

Sources

A Researcher's Guide to the Spectroscopic Identification and Differentiation of 2-Amino-6-methylpyrimidine-4-thiol Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for the spectroscopic identification and differentiation of the tautomeric forms of 2-amino-6-methylpyrimidine-4-thiol. For researchers, scientists, and professionals in drug development, understanding the predominant tautomeric form of a molecule is critical as it governs its physicochemical properties, biological activity, and interaction with molecular targets.[1][2] This document outlines robust experimental protocols and provides a comparative analysis of spectroscopic data to facilitate unambiguous characterization.

The existence of 2-amino-6-methylpyrimidine-4-thiol in either the thiol or the thione form is a classic example of prototropic tautomerism.[3] The equilibrium between these two forms can be influenced by factors such as the physical state (solid vs. solution), solvent polarity, and temperature.[4][5][6][7] Spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the dominant tautomer and studying the equilibrium dynamics.[8][9][10]

The Tautomeric Equilibrium

The central focus of this guide is the thiol-thione tautomerism in 2-amino-6-methylpyrimidine-4-thiol. The two primary tautomers are the thiol form (2-amino-6-methylpyrimidine-4-thiol) and the thione form (2-amino-6-methyl-1H-pyrimidine-4-thione).

Caption: Tautomeric equilibrium of 2-amino-6-methylpyrimidine-4-thiol.

Spectroscopic Characterization: A Comparative Analysis

The differentiation of the thiol and thione tautomers relies on the distinct spectroscopic signatures associated with their functional groups. The thiol form contains a C-S-H group, while the thione form possesses a C=S (thiocarbonyl) group and an N-H bond within the pyrimidine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The position of the maximum absorption wavelength (λmax) is sensitive to the chromophore present in each tautomer.

  • Thiol Tautomer: Generally exhibits absorption bands at shorter wavelengths, corresponding to π→π* transitions within the aromatic pyrimidine ring.[1]

  • Thione Tautomer: Typically shows an additional absorption band at a longer wavelength, attributed to the n→π* transition of the C=S group.[1]

The choice of solvent can significantly influence the UV-Vis spectrum due to solvatochromic effects, which can be leveraged to study the tautomeric equilibrium.[4][11][12] Polar solvents tend to stabilize the more polar thione form, often leading to a bathochromic (red) shift in the λmax.[5][6][7]

Table 1: Expected UV-Vis Absorption Maxima (λmax)

TautomerTransitionExpected λmax Range (nm)Solvent Influence
Thiolπ→π240 - 280Less sensitive to solvent polarity
Thioneπ→π260 - 300Moderate sensitivity to solvent polarity
n→π*320 - 360Highly sensitive to solvent polarity (red shift in polar solvents)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups based on their characteristic vibrational frequencies. The key to differentiating the tautomers lies in observing the presence or absence of bands corresponding to the S-H and C=S vibrations.

  • Thiol Tautomer: The presence of a weak absorption band in the range of 2550-2600 cm⁻¹ is indicative of the S-H stretching vibration.

  • Thione Tautomer: A strong absorption band typically in the region of 1100-1300 cm⁻¹ is characteristic of the C=S stretching vibration. Additionally, the N-H stretching vibration will be observed in the 3200-3400 cm⁻¹ region.

Table 2: Key FT-IR Vibrational Frequencies

TautomerVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
Thiolν(S-H)~2550 - 2600Weak
ν(C=N)~1600 - 1650Medium-Strong
Thioneν(N-H)~3200 - 3400Medium-Strong
ν(C=S)~1100 - 1300Strong
ν(C=N)~1620 - 1670Medium-Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[10][13] The chemical shifts of protons and carbons attached to or near the tautomeric functional groups are highly informative.

  • ¹H NMR:

    • Thiol Tautomer: A signal for the S-H proton would be expected, though it can be broad and its position variable depending on concentration and solvent.

    • Thione Tautomer: A signal for the N-H proton within the pyrimidine ring will be present, typically in the downfield region (δ > 10 ppm).

  • ¹³C NMR:

    • Thiol Tautomer: The carbon atom attached to the sulfur (C4) will have a chemical shift in the aromatic region.

    • Thione Tautomer: The C4 carbon, now part of a C=S bond, will be significantly deshielded and appear at a much higher chemical shift (typically δ > 170 ppm).[14][15]

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

TautomerNucleusPositionExpected Chemical Shift (δ, ppm)
Thiol¹HS-HVariable, often broad
¹³CC4~150 - 165
Thione¹HN-H> 10
¹³CC4 (C=S)> 170

Experimental Protocols

To ensure reliable and reproducible data, the following standardized protocols are recommended.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Prepare solutions in various solvents (e.g., DMSO-d6, CDCl3, D2O) UVVis UV-Vis Spectroscopy (200-600 nm scan) Prep->UVVis FTIR FT-IR Spectroscopy (ATR or KBr pellet) Prep->FTIR NMR NMR Spectroscopy (1H, 13C, and optionally 15N) Prep->NMR Interpret Compare experimental data with reference values and theoretical calculations UVVis->Interpret FTIR->Interpret NMR->Interpret

Sources

A Comparative Guide to the Computational Analysis of 2-Amino-6-methylpyrimidine-4-thiol Reactivity with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrimidine-4-thiols in Drug Discovery

Pyrimidine scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents. Among them, 2-Amino-6-methylpyrimidine-4-thiol is a particularly interesting building block due to its multiple nucleophilic sites and the potential for tautomerism, which dictates its reactivity. Understanding the precise mechanism of how this molecule interacts with electrophiles is paramount for designing novel covalent inhibitors, probes, and other functional molecules in drug development. While traditional experimental methods provide invaluable kinetic and product data, they often fall short of revealing the transient, high-energy states that govern a reaction's outcome.

This guide provides an in-depth comparison of computational and experimental approaches for analyzing the reaction mechanisms between 2-Amino-6-methylpyrimidine-4-thiol and common electrophiles. We will delve into the causality behind methodological choices, present self-validating protocols, and ground our claims in authoritative research, offering a holistic view for researchers, scientists, and drug development professionals.

Part 1: The Crucial First Step – Understanding Tautomerism

Before any reaction can be analyzed, the ground state of 2-Amino-6-methylpyrimidine-4-thiol must be established. The molecule can exist in two primary tautomeric forms: the thiol and the thione. The relative stability of these tautomers dictates which form is predominant in solution and, therefore, which nucleophilic atom (sulfur or nitrogen) is more likely to initiate an attack on an electrophile.

Computational methods, particularly Density Functional Theory (DFT), are exceptionally well-suited to determine the relative energies of these tautomers.[1][2] By calculating the Gibbs free energy of each optimized structure, we can predict their equilibrium population.

G cluster_info Computational Insight Thiol 2-Amino-6-methylpyrimidine-4-thiol (Thiol Tautomer) Thione 2-Amino-6-methyl-1H-pyrimidine-4-thione (Thione Tautomer) Thiol->Thione Tautomerization Equilibrium Info DFT calculations show the thione tautomer is generally more stable, influencing the primary reaction site.[1][3]

Expert Insight: The choice of DFT functional and basis set is critical. A functional like B3LYP provides a robust balance of accuracy and computational cost for organic molecules.[3] A basis set such as 6-311++G(d,p) is recommended; the diffuse functions (++) are essential for accurately describing the electron distribution in lone pairs and potential anions (thiolates), while polarization functions (d,p) are needed for describing the bonding environment correctly.[1] Solvation models (e.g., PCM, SMD) must also be included to simulate a realistic reaction environment, as solvent polarity can significantly shift the tautomeric equilibrium.

Part 2: Reaction with Michael Acceptors – A Mechanistic Deep Dive

One of the most important reactions involving thiols is the conjugate addition to α,β-unsaturated carbonyls, known as the thiol-Michael addition.[4][5] This reaction is central to the mechanism of many covalent drugs. The reaction proceeds via a base-catalyzed pathway where a thiolate anion acts as the potent nucleophile.[6][7]

Computational Workflow vs. Experimental Analysis

Computational and experimental approaches provide complementary information about the reaction mechanism. A computational study can map the entire potential energy surface, while an experimental study measures the real-world reaction rates.

G cluster_comp Computational Workflow cluster_exp Experimental Workflow (Kinetics) C1 1. Model Building (Reactants, Products, Intermediates) C2 2. Geometry Optimization (Find energy minima) C1->C2 C3 3. Transition State (TS) Search (Find saddle points) C2->C3 C4 4. Frequency Calculation (Confirm minima/TS) C3->C4 C5 5. IRC Calculation (Connect TS to reactants/products) C4->C5 C6 6. Energy Profile Construction (Determine activation barriers) C5->C6 E1 1. Reagent Preparation (Thiol, Electrophile, Buffer) E2 2. Reaction Initiation (Mixing reagents) E1->E2 E3 3. Data Acquisition (e.g., UV-Vis, NMR, HPLC over time) E2->E3 E4 4. Data Analysis (Plot concentration vs. time) E3->E4 E5 5. Rate Constant Determination (Fit data to rate law) E4->E5

Key Mechanistic Insights from Computation

A typical base-catalyzed thiol-Michael reaction involves three key steps:[4]

  • Deprotonation: The thiol (RSH) is deprotonated by a base to form the highly nucleophilic thiolate (RS⁻). The pKa of the thiol is a key determinant of reactivity.

  • Nucleophilic Attack: The thiolate attacks the β-carbon of the Michael acceptor, forming a transient carbanion intermediate. The energy barrier of this step (the activation energy, ΔG‡) is often the rate-limiting step.[6]

  • Protonation: The carbanion is rapidly protonated by the conjugate acid of the base or another proton source to yield the final thioether adduct.

Computational studies excel at quantifying the energetics of this pathway. By locating the transition state for the nucleophilic attack, we can calculate the activation energy, which directly correlates with the reaction rate. This allows for the in silico screening of different Michael acceptors to predict their reactivity.[7][8]

Part 3: Reaction with Alkyl Halides – An Sₙ2 Case Study

The reaction of thiols with alkyl halides is a classic Sₙ2 reaction and a common method for forming thioether bonds.[9] Thiols, and especially their conjugate base thiolates, are excellent nucleophiles for this transformation.[10]

Comparing Computational and Experimental Approaches
FeatureComputational Analysis (DFT)Experimental Analysis (e.g., HPLC)
Primary Output Potential energy surface, activation barriers (ΔG‡), reaction energies (ΔGᵣₓₙ), atomic charges.Reaction rates (k), product yields, identification of side products.
Level of Detail Provides atomistic insight into bond breaking/forming and charge distribution in the transition state.Macroscopic observation of reactant consumption and product formation over time.
Safety & Cost No chemical waste, computationally intensive but hardware costs are decreasing. Safe.Requires handling of potentially toxic reagents and solvents. Consumable costs.
Predictive Power Can predict reactivity of hypothetical molecules before synthesis.[8]Requires synthesis of all compounds to be tested.
Validation Validated by comparison to experimental kinetic data.Validated by reproducibility and spectroscopic characterization of products.
Limitations Accuracy is dependent on the chosen level of theory. Solvation models are approximations.Does not directly observe the transition state. Can be difficult for very fast or very slow reactions.

Part 4: Standardized Protocols for Analysis

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following provides a self-validating workflow for both computational and experimental analysis.

Protocol 1: Computational Analysis of Thiol-Michael Addition
  • System Setup:

    • Build 3D structures of the thione tautomer of 2-Amino-6-methylpyrimidine-4-thiol, the chosen Michael acceptor (e.g., N-ethylmaleimide), and a base (e.g., triethylamine).

  • Tautomer & pKa Analysis:

    • Optimize the geometry and perform frequency calculations for both thiol and thione tautomers in a chosen solvent model (e.g., water) at the B3LYP/6-311++G(d,p) level of theory.

    • Confirm the thione is the lower energy tautomer. The frequency calculation validates the structure as a true minimum (no imaginary frequencies).

  • Reaction Pathway Modeling:

    • Step A (Reactant Complex): Create a complex of the thiolate (formed by removing the S-H proton) and the Michael acceptor. Optimize its geometry.

    • Step B (Transition State Search): Use the optimized reactant complex as a starting point for a transition state search (e.g., using the Berny algorithm with Opt=TS). The goal is to find the saddle point corresponding to the C-S bond formation.

    • Step C (TS Validation): Perform a frequency calculation on the transition state geometry. A valid TS will have exactly one imaginary frequency corresponding to the reaction coordinate (the C-S bond formation).[11]

    • Step D (Intermediate Complex): Optimize the geometry of the resulting carbanion intermediate.

    • Step E (IRC Calculation): Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated transition state. This calculation maps the path downhill to the reactant complex on one side and the intermediate complex on the other, confirming the TS connects the correct points on the reaction pathway.

  • Data Analysis:

    • Calculate the Gibbs free energy of all stationary points (reactants, TS, intermediate, products).

    • The activation energy (ΔG‡) is the difference in free energy between the transition state and the reactant complex.

    • Visualize the reaction energy profile.

Protocol 2: Experimental Kinetic Analysis via UV-Vis Spectroscopy

This protocol is suitable for Michael acceptors whose UV-Vis absorbance changes upon reaction.

  • Preparation:

    • Prepare stock solutions of 2-Amino-6-methylpyrimidine-4-thiol, the electrophile (e.g., DTNB, Ellman's Reagent), and a reaction buffer (e.g., PBS, pH 7.4).[12]

  • Instrumentation Setup:

    • Set a UV-Vis spectrophotometer to monitor the wavelength of maximum absorbance for the product (e.g., 412 nm for the TNB²⁻ anion produced from DTNB).[12]

    • Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).

  • Reaction and Measurement:

    • Add the buffer and the thiol solution to a cuvette and take a blank reading.

    • Initiate the reaction by adding a small volume of the electrophile stock solution and start monitoring the absorbance over time.

    • Self-Validation: Run a control experiment with only the electrophile in the buffer to ensure it is stable and does not degrade over the course of the experiment.

  • Data Analysis:

    • Convert absorbance values to product concentration using the Beer-Lambert law (A = εcl). The extinction coefficient (ε) must be known.

    • Plot the concentration of the product versus time.

    • Determine the initial reaction rate from the slope of the linear portion of the curve. By running the reaction at several different initial reactant concentrations, the overall rate constant (k) and the order of the reaction can be determined.

Conclusion

The computational analysis of reaction mechanisms is not a replacement for experimental validation but a powerful, synergistic partner. Theoretical calculations provide an unparalleled, atomistic view of the transition states and intermediates that are fleeting and unobservable in a test tube.[5] By using computational models to predict reactivity and elucidate complex pathways, researchers can screen candidates more efficiently, design better experiments, and ultimately accelerate the drug discovery process. This guide demonstrates that by combining robust computational protocols with targeted experimental work, a comprehensive and trustworthy understanding of the reactivity of key molecules like 2-Amino-6-methylpyrimidine-4-thiol can be achieved.

References

  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PubMed Central.
  • Mechanistic aspects of thiol additions to Michael acceptors: Insights
  • A density functional theory (DFT) study on the tautomerism of 2-amino-6-methyl pyrimidine-4-one: Solvation effects and NBO analysis. Journal of Chemical and Pharmaceutical Research.
  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-c
  • Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjug
  • Mechanistic aspects of thiol additions to Michael acceptors: insights from computations. UQ eSpace - The University of Queensland.
  • Synthesis of some new pyrimidine and fused pyrimidine deriv
  • 2-Amino-6-methylpyrimidine-4-thiol. PubChem.
  • Reactions of Thiols. Chemistry Steps.
  • Structural conformations, tautomerization and vibrational spectral study of 6-amino-1-methylpurine with density functional theoretical calcul
  • A theoretical study of tautomerism: 2- and 4-oxopyrimidine and some of their deriv
  • Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP). PubMed.
  • Special Issue: Theoretical Investig
  • Thiols and Sulfides. Chemistry LibreTexts.
  • Introduction to Thiol Modification and Detection. Thermo Fisher Scientific.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-6-methylpyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Amino-6-methylpyrimidine-4-thiol (CAS No. 6307-44-4). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment: Understanding the "Why"

2-Amino-6-methylpyrimidine-4-thiol is a compound that requires careful handling due to the potential hazards associated with its chemical structure.

  • Thiol Group (-SH): Thiols are known for their strong, unpleasant odors and are often toxic. They are reactive and can participate in various biochemical processes, underscoring the need to prevent environmental release.[6] The thiol group can undergo oxidation and may react with various metals.[6]

  • Pyrimidine Core: The pyrimidine ring system is a fundamental component of nucleic acids, but many synthetic derivatives can be hazardous.[7][8] Depending on the substitutions, they can be irritants or toxic.[9][10][11]

  • Overall Profile: Based on analogous compounds, this chemical should be treated as an irritant, potentially toxic if ingested or absorbed through the skin, and harmful to aquatic life.[5][10][11][12] Therefore, it must be disposed of as regulated hazardous waste.

Immediate Safety Protocols: Before You Begin

Proper disposal begins with proper handling. Before working with or preparing to dispose of 2-Amino-6-methylpyrimidine-4-thiol, ensure the following personal protective equipment (PPE) and engineering controls are in place.

Personal Protective Equipment (PPE) Summary
EquipmentSpecificationRationale
Gloves Nitrile, double-glovedPrevents skin contact and absorption. Thiols can be skin irritants.[11][12]
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash gogglesProtects against splashes and dust, which are irritating to the eyes.[10][11][13]
Lab Coat Standard, flame-resistantProtects skin and clothing from contamination.
Respiratory Not typically required if handled in a fume hoodA respirator may be necessary if aerosols or dust are generated outside of a fume hood.[5]

Engineering Control: All handling of 2-Amino-6-methylpyrimidine-4-thiol, including weighing, transferring, and preparing waste containers, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[5]

Spill Management Protocol

Accidents happen. A swift and correct response is critical to mitigating risk.

Minor Spills (Solid, <1g in a fume hood):
  • Alert Colleagues: Inform others in the immediate area.

  • Contain: Use an inert absorbent material like vermiculite or sand to cover the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the material and absorbent into a designated, sealable container for hazardous waste.[10] Use non-sparking tools.[9][14]

  • Decontaminate: Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container and manage it as hazardous waste.

Major Spills (Any spill outside a fume hood or >1g):
  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Contact EHS: Call your institution's emergency response or EHS department immediately.[5] Do not attempt to clean up a major spill yourself unless you are trained and equipped to do so under HAZWOPER standards.[15][16]

Step-by-Step Disposal Protocol

Disposing of 2-Amino-6-methylpyrimidine-4-thiol is a multi-step process that ensures compliance and safety from "cradle-to-grave," a core principle of the Resource Conservation and Recovery Act (RCRA).[2][3]

Step 1: Waste Characterization and Segregation
  • Waste Stream: This compound must be disposed of as solid hazardous chemical waste.

  • Segregation: Do not mix this waste with other streams unless directed by your EHS department. It should be collected in a container designated for non-halogenated organic solids. Because it contains sulfur, it must be kept separate from waste streams that may undergo reactions with sulfur compounds. Critically, keep it separate from strong acids, bases, and oxidizing agents to prevent hazardous reactions.[1][5]

Step 2: Container Selection and Labeling
  • Container: Use a chemically resistant, sealable container (e.g., a wide-mouth polyethylene bottle) that is in good condition with a secure screw-top cap.[17]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" .[17] The label must also include:

    • The full chemical name: "2-Amino-6-methylpyrimidine-4-thiol". Do not use abbreviations or formulas.[5]

    • An accurate list of all components and their approximate percentages.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 3: Accumulation and Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][17] This area must be at or near the point of generation.

  • Secondary Containment: The primary waste container must be placed within a larger, chemically-resistant secondary container (such as a spill pallet or bin) to contain any potential leaks.[5][18]

  • Environment: Keep the storage area cool, dry, and well-ventilated.[9] Ensure it is away from heat sources or ignition.[14]

Step 4: Arranging for Final Disposal
  • Contact Professionals: Once the container is full, or if you no longer generate this waste stream, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal company.[1][5] They are trained to handle transportation and final disposal in compliance with EPA and Department of Transportation (DOT) regulations.[2][19][20]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-6-methylpyrimidine-4-thiol.

G cluster_prep Preparation & Handling cluster_procedure Disposal & Spill Protocol cluster_final Final Disposition A Identify Waste: 2-Amino-6-methylpyrimidine-4-thiol B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Chemical Fume Hood B->C D Spill Occurred? C->D E_no Segregate Waste into Non-Halogenated Solids Container D->E_no No E_yes Follow Spill Protocol D->E_yes Yes F Securely Cap and Label Container 'Hazardous Waste' + Full Chemical Name E_no->F G Store in Secondary Containment in Satellite Accumulation Area (SAA) F->G H Contact EHS for Pickup G->H K Licensed Waste Vendor Disposes per EPA/DOT Regulations H->K I Minor Spill: Contain, Collect, Decontaminate E_yes->I Minor J Major Spill: Evacuate & Call EHS E_yes->J Major I->E_no

Caption: Disposal workflow for 2-Amino-6-methylpyrimidine-4-thiol.

References

  • OSHA Chemical Storage Requirements : Details on secondary containment and proper storage layout. [Link]

  • OSHA Regulations and Hazardous Waste Disposal : Information on training and transport standards. [Link]

  • OSHA Rules for Hazardous Chemicals : Overview of key OSHA regulations for hazardous materials. [Link]

  • OSHA Hazardous Waste Disposal Guidelines : Comprehensive overview of OSHA guidelines related to hazardous waste. [Link]

  • OSHA 1910.120 - Hazardous waste operations and emergency response : The official standard for hazardous waste operations. [Link]

  • Safety Data Sheet: Pyrimidine 98% : Safety and disposal information for pyrimidine. [Link]

  • Proper Handling of Hazardous Waste Guide - EPA : EPA guide on waste determination and proper containerization. [Link]

  • Best Practices for Hazardous Waste Disposal - AEG Environmental : Best practices including identification and segregation. [Link]

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone : An overview of RCRA and state-level regulations. [Link]

  • Hazardous waste - Wikipedia : General information on hazardous waste and RCRA. [Link]

  • Hazardous Waste | US EPA : Main portal for EPA hazardous waste information. [Link]

  • Safety Data Sheet for a Pyridine Derivative : Example SDS for 2-Amino-6-methylpyridine, highlighting toxicity. [Link]

  • Pyrimidine - Hazardous Agents - Haz-Map : Hazard summary for pyrimidine. [Link]

  • The role of thiols and disulfides in protein chemical and physical stability - PMC - NIH : Information on the reactivity of the thiol group. [Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines : Research article on thio-containing pyrimidines. [Link]

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Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-6-methylpyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-Amino-6-methylpyrimidine-4-thiol in a laboratory setting. As researchers and drug development professionals, a deep understanding of the chemical properties and associated hazards of the compounds we work with is paramount to ensuring a safe and productive research environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in your laboratory.

Hazard Assessment and GHS Classification (Inferred)

Based on data from analogous pyrimidine derivatives, the following GHS classifications are inferred for 2-Amino-6-methylpyrimidine-4-thiol:

Hazard ClassGHS Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3

Note: This classification is inferred from structurally similar compounds and should be used as a precautionary guideline. All laboratory work should be conducted with the assumption that this compound is hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling 2-Amino-6-methylpyrimidine-4-thiol. The following table outlines the recommended PPE, along with the rationale for its use.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile or Neoprene gloves (minimum 0.11 mm thickness). Double gloving is recommended.To prevent skin contact. Thiols can be irritating and may be absorbed through the skin.
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes of the solid compound or solutions, and potential vapors.
Body Protection A lab coat made of a non-flammable material.To prevent contamination of personal clothing and skin.
Respiratory Protection Work must be conducted in a certified chemical fume hood.To prevent inhalation of the malodorous and potentially irritating thiol vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents. The following diagram and procedural steps outline the recommended process for handling 2-Amino-6-methylpyrimidine-4-thiol.

operational_workflow prep Preparation - Verify fume hood function - Assemble all materials - Don appropriate PPE handling Handling - Work within fume hood sash limits - Use designated equipment - Keep containers sealed prep->handling Proceed with caution post_handling Post-Handling - Decontaminate work area - Segregate waste handling->post_handling After completion disposal Waste Disposal - Follow specific disposal protocol post_handling->disposal Proper segregation disposal_plan solid_waste Solid Waste - Contaminated gloves, paper towels, etc. - Place in a sealed, labeled bag final_disposal Final Disposal - Arrange for pickup by certified hazardous waste disposal service solid_waste->final_disposal liquid_waste Liquid Waste - Solutions containing the thiol - Collect in a designated, sealed container deactivation Chemical Deactivation (Optional) - Treatment with bleach or hydrogen peroxide to oxidize the thiol liquid_waste->deactivation Consider for odor reduction liquid_waste->final_disposal deactivation->final_disposal

Caption: A decision-making workflow for the disposal of thiol-containing waste.

Disposal Protocol:

  • Solid Waste:

    • All solid waste contaminated with 2-Amino-6-methylpyrimidine-4-thiol (e.g., gloves, weighing paper, paper towels) should be placed in a dedicated, clearly labeled, and sealed plastic bag within the fume hood.

    • This bag should then be placed in a designated hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing 2-Amino-6-methylpyrimidine-4-thiol in a dedicated, sealed, and properly labeled waste container. The container should be compatible with the solvents used.

    • For odor reduction (optional but recommended): In a fume hood, the thiol-containing waste can be carefully treated with an oxidizing agent, such as a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide, to convert the odorous thiol to less volatile and less odorous disulfides or sulfonic acids. This should only be performed by personnel experienced with such procedures and with appropriate safety precautions in place.

  • Final Disposal:

    • All waste containing 2-Amino-6-methylpyrimidine-4-thiol must be disposed of through your institution's hazardous waste management program. [4]Do not pour any of this material or its solutions down the drain.

    • Controlled incineration is a common disposal method for mercaptans. [5] By adhering to these guidelines, you can ensure the safe handling and disposal of 2-Amino-6-methylpyrimidine-4-thiol, fostering a secure and professional laboratory environment.

References

  • PubChem. 2-Amino-6-methylpyrimidine-4-thiol. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for disposal of mercaptans.
  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Methyl Mercaptan. [Link]

  • PubChem. 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. [Link]

  • Ranger Environmental. Mercaptan Tank Decommissioning. [Link]

  • PubChem. 2-Amino-4-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-4-chloro-6-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-6-methylpyridine. National Center for Biotechnology Information. [Link]

  • Oilfield Technology. Managing mercaptans. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • National Center for Biotechnology Information. Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Loba Chemie. 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

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